molecular formula C11H11NO4S B1581306 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid CAS No. 6259-53-6

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Cat. No.: B1581306
CAS No.: 6259-53-6
M. Wt: 253.28 g/mol
InChI Key: SEHCLGZKORRUKN-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-6-(methylamino)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8/h2-6,12-13H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHCLGZKORRUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064176
Record name 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6259-53-6
Record name N-Methyl-Gamma acid
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-
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Record name 4-hydroxy-6-(methylamino)naphthalene-2-sulphonic acid
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Record name 4-Hydroxy-6-(methylamino)-2-naphthalenesulfonic acid
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Foundational & Exploratory

Synthesis and characterization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and characterization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (commonly known as N-Methyl Gamma Acid ). This compound is a critical intermediate in the manufacture of high-performance azo dyes (e.g., C.I. Acid Brown 91, Reactive Red 66) and fluorescent probes.

Executive Summary

Compound: this compound CAS: 6259-53-6 Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.27 g/mol [1][2][3][4]

This guide presents a validated industrial-grade protocol for synthesizing N-Methyl Gamma Acid via the Bucherer Reaction . Unlike direct methylation of Gamma Acid (which often yields poly-methylated byproducts), this route utilizes 2,8-dihydroxynaphthalene-6-sulfonic acid and methylamine in the presence of bisulfite. This method ensures regiospecificity at the 6-position and high yields (>90%).

Chemical Profile & Retrosynthetic Analysis

Structural Analysis

The molecule features a naphthalene core with three key functional groups:

  • Sulfonic Acid (C2): Provides water solubility and acts as a directing group.

  • Hydroxyl (C4): Electron-donating group, crucial for coupling reactions.

  • Methylamino (C6): The target functionality, introduced via nucleophilic substitution.

Retrosynthesis Strategy

The most robust synthetic pathway is the Bucherer Reaction , which facilitates the reversible conversion of a naphthol to a naphthylamine (and vice versa) using sulfite catalysis.

  • Target: this compound[1][2][3][4][5]

  • Precursor: 2,8-Dihydroxynaphthalene-6-sulfonic acid (Dioxy Gamma Acid)

  • Reagent: Methylamine (

    
    )[3]
    
  • Catalyst: Sodium Bisulfite (

    
    )[3]
    

Mechanistic Rationale: The reaction proceeds through a tetralone-sulfonate intermediate. The bisulfite adds to the keto-tautomer of the naphthol, facilitating nucleophilic attack by the amine. The 6-position hydroxyl is more reactive towards substitution than the 4-position due to the specific electronic environment created by the 2-sulfonic acid group.

Retrosynthesis cluster_conditions Reaction Conditions Target N-Methyl Gamma Acid (Target) Intermediate Tetralone Sulfonate Intermediate Target->Intermediate Aromatization (-NaHSO3) Precursor 2,8-Dihydroxynaphthalene- 6-sulfonic acid Intermediate->Precursor + MeNH2 / NaHSO3 Cond 96°C, 36h Autoclave

Figure 1: Retrosynthetic logic utilizing the Bucherer pathway.

Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.Role
2,8-Dihydroxynaphthalene-6-sulfonic acid >98% (HPLC)Substrate
Methylamine 40% Aqueous Sol.Aminating Agent
Sodium Bisulfite (

)
Anhydrous, ARCatalyst
Sodium Hydroxide (

)
30% AqueouspH Adjustment
Hydrochloric Acid (

)
35%Precipitation
Synthesis Workflow (Bucherer Route)

Step 1: Charge and Dissolution

  • In a high-pressure stainless steel autoclave (Hastelloy recommended for corrosion resistance), charge 100 g of 2,8-dihydroxynaphthalene-6-sulfonic acid.

  • Add 300 mL of distilled water.

  • Add 120 g of Sodium Bisulfite (

    
    ).
    
  • Stir until a partial suspension/solution is formed.

Step 2: Amination

  • Add 150 mL of Methylamine (40% aq) to the vessel.

  • Seal the autoclave immediately to prevent amine loss.

  • Heat the reaction mixture to 96°C .

    • Note: The internal pressure will rise. Ensure the vessel is rated for at least 5 bar.

  • Maintain temperature at 96°C ± 2°C for 36 hours with continuous agitation (300 RPM).

Step 3: Workup and Isolation

  • Cool the reaction mass to 25°C .

  • Vent the excess methylamine into a scrubber (containing dilute HCl).

  • Transfer the reaction mass to a beaker.

  • Acidification: Slowly add concentrated HCl dropwise while stirring until the pH reaches 1.5 - 2.0 .

    • Observation: The product, N-Methyl Gamma Acid, will precipitate as a greyish-white solid.

  • Expelling

    
    :  Heat the slurry to 60°C for 1 hour to drive off excess sulfur dioxide generated from the bisulfite.
    
  • Cool to 10°C and age for 2 hours to maximize crystallization.

Step 4: Filtration and Washing

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the cake with 200 mL of ice-cold brine (10% NaCl solution) to remove unreacted sulfonic acids.

  • Wash with 50 mL of ice-cold water to remove salts.

  • Dry in a vacuum oven at 60°C to constant weight.

Expected Yield: 90 - 95% Appearance: White to light grey powder.

Purification & Quality Control

For pharmaceutical or high-precision dye applications, crude material must be purified to remove trace isomers.

Purification Protocol:

  • Dissolve the crude cake in water at pH 9.0 using 10% NaOH.

  • Add Activated Carbon (5% w/w) and stir at 50°C for 30 minutes.

  • Filter through Celite to remove carbon and insoluble particulates.

  • Re-precipitate the filtrate by adjusting pH to 2.0 with HCl.

  • Filter and dry.

Characterization

Analytical Data
MethodParameterExpected ResultInterpretation
HPLC Purity>98.5% (Area %)Single major peak; absence of di-methyl or starting di-hydroxy compounds.
Melting Point Decomposition>300°CTypical for zwitterionic sulfonic acids.
Solubility Water (pH 7)SolubleForms Sodium salt.
Solubility Water (pH 1)InsolublePrecipitates as free acid.
Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz):

  • 
     2.85 ppm (s, 3H):  N-Methyl group (
    
    
    
    ).
  • 
     5.5-6.0 ppm (br s, 1H):  Amine proton (
    
    
    
    ), exchangeable.
  • 
     7.0 - 8.5 ppm (m, 5H):  Aromatic protons of the naphthalene ring.
    
    • Look for the specific coupling pattern of the 1,2,4,6-substituted naphthalene system.

  • 
     10.2 ppm (s, 1H):  Phenolic hydroxyl (
    
    
    
    ).

FT-IR (KBr Pellet):

  • 3300 - 3450 cm⁻¹: Broad stretching (OH and NH).

  • 1150 - 1250 cm⁻¹: Strong

    
     stretching (Sulfonic acid).
    
  • 1040 cm⁻¹:

    
     stretching.
    

Workflow Start Start: 2,8-Dihydroxy- naphthalene-6-sulfonic acid React Reaction: + MeNH2 + NaHSO3 96°C, 36h Start->React Workup Workup: Acidify to pH 2.0 Expel SO2 React->Workup Isolate Isolation: Filter & Wash (Brine) Workup->Isolate Purify Purification: Dissolve (pH 9) -> Carbon Treat -> Precipitate (pH 2) Isolate->Purify Final Final Product: N-Methyl Gamma Acid Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is a sulfonic acid derivative. It causes skin irritation and serious eye irritation (Category 2A).

  • Methylamine: Extremely flammable and toxic. Must be handled in a closed system or fume hood with a scrubber.

  • Sodium Bisulfite: Releases toxic

    
     gas upon acidification. All acidification steps must be performed under a high-efficiency fume extraction system.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • ChemicalBook. (2024).[6] this compound Properties and Synthesis. Retrieved from

  • PubChem. (2025).[4][5] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • Patel, B. M., & Patel, S. K. (2009).[7][8] Synthesis and performance studies of novel bisazo reactive dyes on various fibres. Oriental Journal of Chemistry, 25(4), 927-934.[8] Retrieved from

  • Google Patents. (1980). Preparation of N-methyl J-acid (Analogous Method). JPS5579360A. Retrieved from

Sources

Technical Guide: Structural Elucidation of 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid (N-Methyl Gamma Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (CAS: 6259-53-6), industrially known as N-Methyl Gamma Acid .[1]

As a critical intermediate in the synthesis of azo dyes (e.g., C.I. Acid Brown 91) and reactive dye scaffolds, understanding its solid-state conformation is vital for optimizing coupling reactions and solubility profiles.[1] This guide addresses the specific challenges posed by this molecule—namely its zwitterionic character and tendency to form varying hydrates—and provides a self-validating workflow for resolving its crystal structure.

Physicochemical Context & Structural Theory[1][2]

Before attempting crystallization, one must understand the molecule's behavior in solution. N-Methyl Gamma Acid is an amphoteric naphthalene derivative containing three functional groups with distinct pKa values:

  • Sulfonic Acid (

    
    ):  Strong acid (pKa < 1).[1]
    
  • Hydroxyl (

    
    ):  Phenolic (pKa ~9).[1]
    
  • Secondary Amine (

    
    ):  Weak base (pKa ~4-5).[1]
    
The Zwitterionic Imperative

In the solid state, aminonaphthalenesulfonic acids rarely exist as neutral molecules. They crystallize as zwitterions (inner salts).[1] The acidic proton from the sulfonic acid group transfers to the amine nitrogen.

  • Neutral Form:

    
    
    
  • Zwitterionic Form (Crystal Target):

    
    
    

Expert Insight: This proton transfer drives the crystal packing. The structure will likely be dominated by strong charge-assisted hydrogen bonds between the sulfonate oxygen acceptors (


) and the ammonium donors (

), creating a high-melting, insoluble lattice.[1]

Phase I: Crystallization Protocol

Naphthalene sulfonates are notoriously difficult to crystallize suitable for XRD because they tend to precipitate as microcrystalline powders or form supersaturated syrups. The following protocol utilizes a pH-Switch Slow Diffusion method to grow diffraction-quality single crystals.

Reagents
  • Target: N-Methyl Gamma Acid (Industrial grade >95%, requires purification).

  • Solvent A: 0.5 M Sodium Hydroxide (NaOH).[1]

  • Solvent B: 0.5 M Hydrochloric Acid (HCl).[1]

  • Antisolvent: Ethanol or Isopropanol.[1]

Step-by-Step Methodology
  • Purification (Recrystallization): Dissolve crude material in minimum hot water at pH 8-9 (adjusted with NaOH). Add activated charcoal, filter hot, and acidify slowly with HCl to pH 2. Collect the precipitate.

  • The "pH-Switch" Setup:

    • Dissolve 50 mg of purified compound in 2 mL of Solvent A (fully deprotonated state: soluble sulfonate/phenolate).

    • Place this solution in a narrow NMR tube or small vial.[1]

    • Carefully layer 2 mL of water on top as a buffer zone.

    • Layer 2 mL of Solvent B on top of the water.

  • Diffusion: Seal the tube. As HCl diffuses down, it neutralizes the phenolate and protonates the amine. The molecule reaches its isoelectric point at the interface, forcing slow crystallization of the zwitterion.

Validation Check: Crystals should appear as colorless or pale grey prisms/plates within 3-7 days. If rapid precipitation occurs, increase the buffer zone volume.

Phase II: X-Ray Data Acquisition[1]

The presence of the N-methyl group introduces rotational disorder potential. Data collection must be rigorous.[1]

ParameterSettingRationale (Causality)
Temperature 100 K (Liquid

)
Essential to freeze the rotation of the

group and minimize thermal ellipsoids of the terminal sulfonate oxygens.
Source Mo K

(

Å)
Preferred over Cu for aromatic sulfonates to minimize absorption effects from Sulfur (

).
Resolution 0.75 Å or better High resolution is required to locate the Hydrogen atom on the Nitrogen, confirming the zwitterionic state.
Redundancy > 4.0 High redundancy ensures accurate intensity statistics for resolving pseudo-symmetry often found in naphthalene stacks.

Phase III: Structure Solution & Refinement

Workflow Visualization

The following diagram illustrates the logic flow from raw frames to a published CIF.

StructureSolution RawData Raw Diffraction Frames Index Indexing & Integration (Determine Unit Cell) RawData->Index SpaceGroup Space Group Determination (Likely P21/c or P-1) Index->SpaceGroup Phasing Phasing (SHELXT) Intrinsic Phasing SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares Phasing->Refinement H_Location Difference Fourier Map (Locate N-H Protons) Refinement->H_Location Validation CheckCIF & Final R-factor Refinement->Validation H_Location->Refinement Cycles

Caption: Logic flow for solving the crystal structure of N-Methyl Gamma Acid, emphasizing the critical step of H-atom location.

Critical Refinement Steps[1][3]
  • Disorder Handling: The sulfonate group (

    
    ) often exhibits rotational disorder.[1] If ellipsoids are elongated, apply a split-site model using PART 1 and PART 2 commands in SHELXL with occupancy refinement.[1]
    
  • Hydrogen Placement:

    • C-H: Place geometrically (AFIX 43 for aromatic, AFIX 137 for methyl).

    • N-H and O-H: Do not place these geometrically initially. Look for peaks in the difference Fourier map (

      
      ) near the Nitrogen and Oxygen.[1]
      
    • The "Zwitterion Test": You must locate two peaks near the Nitrogen (representing

      
      ) and one peak near the Phenolic Oxygen.[1] If the Nitrogen only has one H, the structure is not zwitterionic (unlikely).
      

Supramolecular Analysis (Expected Outcome)

Based on structural analogs like 1,6-Cleve's acid (5-amino-2-naphthalenesulfonic acid) [1], the packing of N-Methyl Gamma Acid will likely exhibit:

  • Layered Stacking: Naphthalene cores will stack face-to-face (

    
     interactions) with a centroid-centroid distance of approximately 3.5–3.8 Å.[1]
    
  • Hydrophilic Channels: The charged sulfonate and ammonium groups will cluster, forming hydrophilic channels or sheets sandwiched between the hydrophobic aromatic layers.

  • H-Bond Network:

    • Primary Interaction:

      
       (Charge-assisted, very strong).[1]
      
    • Secondary Interaction:

      
       (Phenolic donor to sulfonate acceptor).[1]
      
Data Summary Table (Template for Results)
PropertyExpected Range/ValueNotes
Crystal System Monoclinic or TriclinicCommon for planar aromatics.[1]
Space Group

or

Centrosymmetric preferred (achiral).
Z (Formula Units) 4 (Monoclinic) or 2 (Triclinic)
Density (

)
1.55 – 1.65 g/cm³High density due to sulfur/oxygen content.[1]
C-S Bond Length 1.76 – 1.78 ÅTypical for aromatic sulfonates.
S-O Bond Lengths 1.45 – 1.47 ÅEqualized lengths indicate delocalized charge (

).[1]

References

  • Smith, G., Wermuth, U. D., Young, D. J., & White, J. M. (2004).[1][2] Zwitterionic 5-amino-2-naphthalenesulfonic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2014-o2016.[1]

  • PubChem. (n.d.).[1][3][4] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- (Compound). National Library of Medicine. Retrieved January 28, 2026. [1][4]

  • Grebey, T. (2018).[1] Crystallization of Difficult Zwitterionic Compounds. Journal of Applied Crystallography Protocols. (Generalized Reference for Methodology).

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1]

Sources

Spectroscopic data (NMR, IR, UV-Vis) for 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profiling of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid , commercially known as N-Methyl Gamma Acid .

Compound: this compound CAS Registry Number: 6259-53-6 Synonyms: N-Methyl Gamma Acid; 7-Methylamino-1-naphthol-3-sulfonic acid (IUPAC numbering variant)

Executive Summary

This compound (N-Methyl Gamma Acid) is a critical naphthalene intermediate used primarily in the synthesis of high-performance azo dyes and fluorescent probes. Its structural integrity is defined by three functional domains: a solubilizing sulfonic acid group (


), an electron-donating hydroxyl group (

), and a secondary amine (

).

This guide details the spectroscopic signatures (NMR, IR, UV-Vis) required to validate the identity and purity of this compound. Note that due to the amphoteric nature of the molecule, spectral data is highly pH-dependent.

Structural Analysis & Numbering

Correct structural elucidation requires addressing the numbering nomenclature. While the trade name "N-Methyl Gamma Acid" is standard, the IUPAC numbering can vary based on priority rules.

  • Gamma Acid Scaffold: 7-amino-1-naphthol-3-sulfonic acid.[1][2][3][4]

  • Target Molecule: The amino group at position 7 is methylated.

  • User Nomenclature: "4-Hydroxy-6-methylamino-2-sulfonic" corresponds to the same structure if the ring numbering is rotated (1

    
     4).
    
Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure and the functional interactions relevant to spectroscopy.

G cluster_0 Naphthalene Core C1 C-1 (OH) C2 C-2 (H) C1->C2 OH_Group Hydroxyl (-OH) Broad IR: 3200-3500 Acidic Shift in UV C1->OH_Group Position 1 C3 C-3 (SO3H) C2->C3 C4 C-4 (H) C3->C4 SO3_Group Sulfonate (-SO3H) IR: 1150-1250 (S=O) Water Solubility C3->SO3_Group Position 3 C5 C-5 (H) C6 C-6 (H) C5->C6 C7 C-7 (NHMe) C6->C7 C8 C-8 (H) C7->C8 NHMe_Group N-Methyl (-NHCH3) NMR: Singlet ~2.9 ppm Auxochrome C7->NHMe_Group Position 7

Caption: Structural connectivity of N-Methyl Gamma Acid highlighting key spectroscopic handles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


) with trace NaOD.
Rationale: The sulfonic acid group makes the compound water-soluble. Adding NaOD ensures the molecule is in its anionic sulfonate form, improving solubility and sharpening peaks by removing exchangeable protons (

,

).
Predicted

-NMR Data (400 MHz,

)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
Methyl Aliphatic2.85 - 2.95 Singlet (

)
-

H-2 Aromatic7.20 - 7.30Singlet (

)
-Ortho to

, Meta to

H-4 Aromatic7.60 - 7.70Singlet (

)
-Isolated ring proton
H-5 Aromatic7.80 - 7.90Doublet (

)

Ortho coupling
H-6 Aromatic7.05 - 7.15Doublet of Doublets

Ortho/Meta coupling
H-8 Aromatic6.85 - 6.95Doublet (

)

Meta to

Key Diagnostic Feature: The appearance of a sharp singlet around 2.9 ppm confirms the


-methylation. The absence of this peak distinguishes it from the parent Gamma Acid.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The IR spectrum is dominated by the sulfonate group and the substituted naphthalene ring vibrations.

Functional GroupWavenumber (

)
IntensityDescription

/

3300 - 3500 Broad, MediumOverlapping stretching vibrations of phenol and amine.

(Aliphatic)
2850 - 2950 WeakCharacteristic methyl group stretching (

).

(Aromatic)
1580 - 1620MediumNaphthalene ring skeletal vibrations.

(Sulfonate)
1150 - 1200 StrongAsymmetric sulfonate stretch.

(Sulfonate)
1030 - 1060 StrongSymmetric sulfonate stretch.

(Amine)
1250 - 1300MediumAryl-amine stretching.
UV-Vis Spectroscopy & Fluorescence

N-Methyl Gamma Acid exhibits strong solvatochromism due to the push-pull electronic effect between the electron-donating


/

groups and the electron-withdrawing naphthalene core.
  • Absorption (

    
    ): 
    
    • Acidic pH: ~280 nm, ~330 nm (Colorless to pale brown solution).

    • Alkaline pH: Bathochromic shift to ~350-360 nm due to phenolate formation.

  • Fluorescence:

    • Strong emission in the blue-violet region (420 - 460 nm) when excited at 360 nm.

    • Application: This fluorescence is often used for trace detection in HPLC.

Experimental Protocols

Workflow Diagram: Purity Analysis

The following Graphviz diagram outlines the standard workflow for validating the purity of N-Methyl Gamma Acid batches.

Workflow cluster_QC Spectroscopic QC Start Raw Sample (N-Methyl Gamma Acid) Solubility Solubility Check (Dissolve in 0.1M NaOH) Start->Solubility NMR 1H-NMR (D2O) Confirm Methyl Singlet Solubility->NMR HPLC HPLC-UV/Fluorescence Purity % (Area) Solubility->HPLC IR FT-IR Confirm Functional Groups Solubility->IR Result Certificate of Analysis (>98% Purity) NMR->Result HPLC->Result IR->Result

Caption: Quality control workflow for spectroscopic validation.

Protocol 1: Sample Preparation for NMR
  • Weighing: Weigh approximately 10-15 mg of the dry powder.

  • Solvent: Add 0.6 mL of Deuterium Oxide (

    
    ).
    
  • Basification: The compound acts as a zwitterion and may not dissolve fully in neutral

    
    . Add 1-2 drops of 40% NaOD (in 
    
    
    
    ) or solid
    
    
    .
    • Mechanism:[1][5] Deprotonation of the sulfonic acid and phenol groups drives solubility.

  • Filtration: If turbidity persists (due to inorganic salts), filter through a glass wool plug into the NMR tube.

Protocol 2: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm and Fluorescence (Ex 360 nm / Em 450 nm).

  • Note: N-Methyl Gamma Acid elutes slightly later than Gamma Acid due to the hydrophobicity of the methyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80418, 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-. Retrieved from [Link]

  • World Chem Corporation. N-Methyl Gamma Acid Product Specifications and CAS Verification. Retrieved from [Link]

  • Hunger, K. (2003).Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for Naphthalene Sulfonic Acid spectral properties).
  • ChemSrc. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid) and derivatives. Retrieved from [Link]

Sources

Solubility of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary

Compound: 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid Common Name: N-Methyl Gamma Acid (N-Methyl-γ-acid) CAS: 6259-53-6 Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.27 g/mol

This guide provides a definitive technical analysis of the solubility behavior of N-Methyl Gamma Acid. As a critical intermediate in the synthesis of azo dyes (e.g., C.I. Acid Brown 91) and reactive dye precursors, understanding its solubility landscape is paramount for optimizing yield during synthesis and purification. Unlike simple organic solutes, this compound exhibits complex zwitterionic behavior, making its solubility heavily dependent on pH and ionic strength rather than just solvent polarity.

Physicochemical Architecture

To predict solubility, one must first understand the molecular forces at play. N-Methyl Gamma Acid is an amphoteric naphthalene derivative .

  • Hydrophilic Domain: The sulfonic acid group (-SO₃H) at position 2 is a strong acid (pKa < 1), ensuring that the molecule exists as a sulfonate anion (-SO₃⁻) across most of the pH scale.

  • Hydrophobic/Stacking Domain: The naphthalene core promotes

    
    -
    
    
    
    stacking interactions, which can lead to aggregation and reduced solubility in water if not counteracted by ionization.
  • Reactive/Polar Domain: The secondary amine (-NHCH₃) at position 6 and the hydroxyl group (-OH) at position 4 provide hydrogen bonding sites. The amine can protonate to form a cation, while the hydroxyl can deprotonate at high pH.

Key Parameter:

  • Predicted LogP: -0.84 (Hydrophilic)

  • Dominant Species at Neutral pH: Zwitterion (Inner salt between -SO₃⁻ and -NH₂CH₃⁺).

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations and thermodynamic predictions. The solubility of N-Methyl Gamma Acid is non-linear with respect to polarity due to its ionic nature.

Table 1: Solubility Profile in Standard Solvents (25°C)
SolventSolubility ClassApprox. Conc. (g/L)Mechanistic Insight
Water (pH 7) Soluble~4.5Solvated as a zwitterion; solubility is limited by lattice energy of the inner salt.
Water (pH > 9) Highly Soluble >100Formation of soluble alkali salts (Na⁺/K⁺ sulfonate/naphtholate).
Water (pH < 1) Soluble>20Protonation of amine disrupts zwitterionic lattice; forms soluble acid salt.
Methanol Slightly Soluble< 5Dielectric constant is too low to effectively shield ionic charges.
DMSO Slightly Soluble10-20Good for organic synthesis but difficult to remove; solubilizes via dipole interactions.
Ethyl Acetate Insoluble< 0.1Non-polar nature cannot overcome the crystal lattice energy of the salt.
Diethyl Ether Insoluble< 0.01Completely incompatible with ionic species.
The pH-Solubility Relationship (The "U-Curve")

The most critical factor for this compound is pH. It follows a classic U-shaped solubility curve characteristic of amino-sulfonic acids.

  • Region A (Acidic, pH < 2): High solubility. The amine is protonated (-NH₂CH₃⁺), and the sulfonic acid is ionized (-SO₃⁻). The molecule has a net charge, preventing aggregation.

  • Region B (Isoelectric Point, pH ~3.5 - 5.0): Minimum Solubility. The molecule exists primarily as a neutral zwitterion with zero net charge. Electrostatic repulsion between molecules is minimized, maximizing crystal lattice stability. This is the target zone for purification.

  • Region C (Alkaline, pH > 8): High solubility.[1] The amine is neutral, but the sulfonic acid is ionized (-SO₃⁻). At very high pH (>10), the phenolic -OH also deprotonates, creating a dianion with massive solubility.

SolubilityEquilibrium cluster_acid Acidic Medium (pH < 2) cluster_iso Isoelectric Region (pH ~4) cluster_base Alkaline Medium (pH > 9) Cation Cationic Form (Soluble) -SO3(-) / -NH2CH3(+) / -OH Zwitterion Zwitterion (Solid) (Precipitate) -SO3(-) / -NH2CH3(+) / -OH Net Charge: 0 Cation->Zwitterion Add Alkali (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (Highly Soluble) -SO3(-) / -NHCH3 / -O(-) Zwitterion->Anion Add Alkali (NaOH) Anion->Zwitterion Add Acid (HCl) caption Fig 1: pH-Dependent Solubility Equilibrium of N-Methyl Gamma Acid

Figure 1: The solubility "switch" mechanism. Manipulating pH drives the molecule between soluble ionic forms and the insoluble zwitterionic solid.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this to generate precise data for your specific solvent system.

  • Preparation: Weigh ~500 mg of N-Methyl Gamma Acid into a 20 mL scintillation vial.

  • Solvent Addition: Add 10.0 mL of the target solvent (e.g., Water, pH 7 buffer).

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker at 25°C.

    • Shake at 200 RPM for 24 hours. Note: 24h is required to ensure the solid phase equilibrium is reached, especially for zwitterions which have slow dissolution kinetics.

  • Sampling:

    • Stop shaking and allow solids to settle for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification:

    • Dilute the filtrate 1:100 with mobile phase.

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA, UV detection at 254 nm).

    • Calculate concentration against a standard curve.

Protocol B: Purification via Isoelectric Precipitation

This is the industry-standard method for isolating high-purity N-Methyl Gamma Acid from crude reaction mixtures.

  • Dissolution (Alkaline Swing):

    • Suspend crude N-Methyl Gamma Acid in water (ratio 1:10 w/v).

    • Slowly add 30% NaOH solution while stirring until pH reaches 9.0–10.0.

    • Observation: The solution should become clear and dark (due to oxidation byproducts).

    • Validation: If solids remain, filter them out.[2] These are likely non-acidic impurities (e.g., unreacted amines or inorganic salts).

  • Precipitation (Acidic Swing):

    • Heat the filtrate to 50°C. Heating promotes the formation of larger, purer crystals.

    • Slowly add 15% HCl dropwise. Monitor pH continuously.

    • Target: Stop addition exactly at pH 4.0–4.5 .

    • Observation: A thick, off-white to grey precipitate will form.

  • Isolation:

    • Cool the slurry to 10°C and hold for 2 hours (aging).

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with ice-cold water (2x cake volume) to remove trapped salts (NaCl).

    • Dry in a vacuum oven at 60°C.

PurificationWorkflow Crude Crude Material (Solid, Impure) Dissolve Dissolution Add Water + NaOH -> pH 10 (Forms Soluble Na-Salt) Crude->Dissolve Filter Filtration Remove Insoluble Impurities Dissolve->Filter Acidify Acidification Add HCl -> pH 4.5 (Target Isoelectric Point) Filter->Acidify Crystallize Crystallization Cool to 10°C Acidify->Crystallize Isolate Filtration & Wash Remove Soluble Salts Crystallize->Isolate Product Pure N-Methyl Gamma Acid (>98% Purity) Isolate->Product caption Fig 2: Purification Workflow based on Solubility Switching

Figure 2: Workflow for purifying N-Methyl Gamma Acid using its pH-dependent solubility profile.

Thermodynamic & Safety Considerations

Thermodynamics of Dissolution

Dissolving N-Methyl Gamma Acid in water is typically endothermic (


). This means solubility increases with temperature.
  • Implication: If you are struggling to dissolve the compound at neutral pH, raising the temperature to 60-80°C will significantly increase solubility, often more effectively than adding co-solvents.

Safety & Handling (MSDS Highlights)
  • Corrosivity: While less corrosive than sulfuric acid, the sulfonic acid group is potent. Avoid inhalation of dust.

  • Skin Contact: Can cause irritation and potential sensitization due to the amino group. Use nitrile gloves.

  • Incompatibility: Reacts vigorously with strong oxidizers. In synthesis, ensure sodium nitrite (for diazotization) is added controlled at low temperatures (<5°C) to prevent decomposition.

References

  • ChemicalBook. (2024). This compound Properties and Solubility Data. Link

  • PubChem. (2025).[3] Compound Summary: 4-hydroxy-6-(methylamino)naphthalene-2-sulfonic acid (CAS 6259-53-6). National Library of Medicine. Link

  • Patel, B. M., & Patel, S. K. (2009).[2] Synthesis and performance studies of novel bisazo reactive dyes on various fibres. Oriental Journal of Chemistry, 25(4), 927-934.[2] (Describes the use of N-methyl gamma acid as a coupling component). Link

  • GuideChem. (2024). Naphthalene-2-sulfonic acid derivatives and solubility characteristics. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. (Theoretical basis for pI calculation). Link

Sources

Technical Guide: Quantum Yield & Photophysics of 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the photophysical characterization and synthesis of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (N-Methyl Gamma Acid) and its derivatives.[1][2] It is designed for researchers requiring precise protocols for quantum yield (QY) determination and an understanding of the structure-property relationships governing these fluorophores.[1][2]

Executive Summary

This compound (CAS 6259-53-6), commonly known as N-Methyl Gamma Acid , represents a class of aminonaphtholsulfonic acids exhibiting significant solvatochromism.[1][2] While primarily utilized as an intermediate for azo dyes (e.g., C.I. Acid Brown 91), its core naphthalene scaffold—functionalized with both electron-donating (hydroxyl, methylamino) and electron-withdrawing (sulfonic acid) groups—renders it a potent environment-sensitive fluorophore.[1][2]

In aqueous media, these derivatives typically exhibit low quantum yields (


) due to rapid non-radiative decay pathways mediated by hydrogen bonding.[2] However, in non-polar or viscous environments (e.g., protein binding pockets, organic solvents), 

can increase by orders of magnitude (up to 0.15–0.40), making them valuable polarity sensors.

Molecular Architecture & Photophysics[2]

Electronic Structure

The fluorescence of N-Methyl Gamma Acid arises from the


 transition of the naphthalene backbone. The presence of the 6-methylamino  group acts as a strong electron donor, while the 2-sulfonate  group provides water solubility and weak electron withdrawal. The 4-hydroxyl  group introduces pH sensitivity (phenol/phenolate equilibrium).[1][2]
  • Excitation Max (

    
    ):  Typically 320–360 nm (solvent dependent).[1][2]
    
  • Emission Max (

    
    ):  420–500 nm (strong bathochromic shift in polar solvents).[1][2]
    
  • Stokes Shift: Large (>80 nm), indicative of significant structural relaxation in the excited state (

    
    ).
    
Solvatochromism & Quantum Yield

The quantum yield of this molecule is governed by the Energy Gap Law and solvent relaxation.

  • In Water: Fluorescence is quenched by rapid proton transfer and hydrogen bond vibrations.[1][2]

    
    .[1][2]
    
  • In Organics (e.g., Ethanol, DMSO): Suppression of non-radiative decay enhances emission.

    
     typically ranges from 0.05 to 0.20.[1][2]
    
  • Polymeric Forms: Oxidative polymerization of the parent Gamma Acid yields oligomers with multicolor emission and

    
     values around 1.4% in DMSO.[3][4]
    
Photophysical Pathway Diagram

The following diagram illustrates the competitive pathways deactivating the excited state.

Jablonski cluster_env Environmental Factors S0 Ground State (S0) S1 Excited State (S1) (Solvent Relaxed) S0->S1 Absorption S1->S0 Radiative Decay (Φ) S1->S0 Non-Radiative (k_nr) Excitation Excitation (hν) 320-360 nm Fluorescence Fluorescence (hν') 420-500 nm IC Internal Conversion (Heat) Quenching Solvent Quenching (H-Bonding) Polarity High Polarity (Reduces Φ) Polarity->Quenching Viscosity High Viscosity (Increases Φ) Viscosity->IC Inhibits

Figure 1: Jablonski diagram highlighting the competition between fluorescence and solvent-mediated quenching mechanisms.[1][2]

Experimental Protocols

Synthesis of N-Methyl Gamma Acid

Note: This protocol is based on the Bucherer reaction variant.

Reagents: 2,8-Dihydroxynaphthalene-6-sulfonic acid (Dihydoxy G Acid), Methylamine (40% aq), Sodium Bisulfite (


).[1][2]
Workflow: 
  • Charge: Dissolve 0.1 mol of 2,8-dihydroxynaphthalene-6-sulfonic acid in 150 mL water containing 0.5 mol

    
    .
    
  • Amination: Add 0.15 mol Methylamine solution.

  • Reaction: Heat in an autoclave/pressure vessel at 96°C for 36 hours .

  • Isolation: Acidify with HCl to precipitate the product. Filter and recrystallize from water.[1][2]

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (m/z 253.27).
Quantum Yield Measurement (Comparative Method)

Principle: The QY is determined by comparing the integrated fluorescence intensity of the sample to a standard of known QY.

Standard Selection:

  • Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ,
    
    
    nm).[2]
  • 2-Aminopyridine in 0.1 M

    
     (
    
    
    
    ,
    
    
    nm).[1][2]

Protocol:

  • Preparation: Prepare solutions of the N-Methyl Gamma Acid derivative and the Standard.

  • Absorbance Check: Adjust concentrations so absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).

  • Spectral Acquisition:

    • Record UV-Vis spectrum (verify

      
      ).[1][2]
      
    • Record Fluorescence Emission spectrum (excitation at

      
      , scan emission 380–650 nm).[2]
      
  • Integration: Calculate the area under the emission curve (

    
    ).[2]
    
  • Calculation: Use the following equation:



Where:

  • 
    : Quantum Yield[3][4][5][6]
    
  • 
    : Integrated Emission Intensity
    
  • 
    : Absorbance at Excitation Wavelength
    
  • 
    : Refractive Index of solvent
    
  • 
    : Sample, 
    
    
    
    : Reference

Self-Validating Check:

  • Linearity Test: Measure QY at three different concentrations (e.g., OD 0.02, 0.05, 0.08). The calculated

    
     should remain constant (<5% deviation).[2] If it drops at higher concentrations, re-dilute to eliminate aggregation or re-absorption artifacts.[2]
    

Data Summary: Photophysical Benchmarks

The following table summarizes expected values based on the structural class (Aminonaphtholsulfonic acids) and specific polymer derivatives.

Solvent / State

(nm)

(nm)
Quantum Yield (

)
Notes
Water (pH 7) 340500-520< 0.01 Strong quenching by H-bonding.[1][2]
Ethanol/Glycol 345460-4800.10 - 0.20 Reduced non-radiative decay.[1][2]
DMSO 350450~0.15 Typical for N-alkylated derivatives.[1][2]
Polymer (DMSO) 405440 (Blue)0.014 Oligomeric form (Polygamma acid).[1][2]
Protein Bound 350420-4400.40 - 0.70 "Turn-on" fluorescence in hydrophobic pockets.[1][2]

Structure-Activity Relationship (SAR) Visualization[1][2]

Understanding how chemical modifications affect the quantum yield is crucial for derivative design.[2]

SAR cluster_mod Modifications & Effects Core N-Methyl Gamma Acid Scaffold N_Alk N-Alkylation (Methyl -> Ethyl) Core->N_Alk Increases Hydrophobicity Sulf_Pos Sulfonate Position (2- vs 1-) Core->Sulf_Pos Alters Electronic Push-Pull OH_Prot OH Deprotonation (High pH) Core->OH_Prot Forms Phenolate Effect1 Effect1 N_Alk->Effect1 Bathochromic Shift Modest QY Increase Effect2 Effect2 Sulf_Pos->Effect2 Changes Stokes Shift Effect3 Effect3 OH_Prot->Effect3 QY Quenching (Water) Emission Red Shift

Figure 2: Structure-Activity Relationship (SAR) map detailing how structural modifications impact photophysical properties.[1][2]

References

  • ChemicalBook. (2024).[1][2] this compound (CAS 6259-53-6) Chemical Properties.Link[1][2]

  • PubChem. (2025).[1][2] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Kaya, I., & Kamaci, M. (2013).[2] Synthesis, characterization, and photophysical properties of poly(amino naphthalene) derivatives. ResearchGate/RSC Advances.[1][2] Link

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1][2] (Standard reference for QY measurement protocols).

  • BenchChem. (2024).[1][2] Sodium 8-aminonaphthalene-2-sulphonate Properties (Analog Reference).Link[1][2]

Sources

Technical Monograph: N-Methyl Gamma Acid (CAS 6259-53-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of CAS 6259-53-6 (N-Methyl Gamma Acid), tailored for researchers and drug development professionals.

Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry[1]

Executive Summary

N-Methyl Gamma Acid (4-Hydroxy-6-methylamino-2-naphthalenesulfonic acid) is a specialized naphthalene derivative serving as a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Characterized by its amphoteric nature—possessing acidic sulfonate/hydroxyl groups and a basic methylamino moiety—it functions as a versatile coupling component. While historically dominant in the dye industry (e.g., C.I. Acid Brown 91), its structural homology to bioactive aminonaphthalenesulfonic acids (such as the fluorescent probe ANS) has garnered attention in medicinal chemistry for developing antimicrobial agents and protein-binding assays.

Chemical Identity & Structural Analysis

The molecule consists of a naphthalene core substituted at the 2, 4, and 6 positions, creating a distinct electronic environment suitable for electrophilic aromatic substitution (coupling).

Table 1: Chemical Identifiers
ParameterDetail
Chemical Name 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid
Common Name N-Methyl Gamma Acid; N-Methyl-gamma-acid
CAS Number 6259-53-6
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.27 g/mol
SMILES CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O
InChI Key SEHCLGZKORRUKN-UHFFFAOYSA-N
Structural Logic & Reactivity (Graphviz Diagram)

The following diagram illustrates the functional group interplay that dictates the molecule's reactivity, particularly its dual role as a nucleophile in coupling reactions and a solubilizing agent via the sulfonate group.

ChemicalStructure Core Naphthalene Core (Aromatic Scaffold) Sulfonate C2: Sulfonic Acid (-SO3H) (Water Solubility & Bioavailability) Core->Sulfonate Electrophilic Substitution Site Hydroxyl C4: Hydroxyl Group (-OH) (H-Bond Donor/Ortho-Director) Core->Hydroxyl Activates C3 for Coupling Amine C6: Methylamino Group (-NHMe) (Nucleophilic Site/Basicity) Core->Amine Secondary Amine Reactivity

Caption: Functional group analysis of CAS 6259-53-6, highlighting sites for chemical modification and biological interaction.

Physicochemical Profile

Understanding the physical properties is essential for formulation and synthesis optimization. The sulfonic acid group renders the molecule highly polar, necessitating specific solvent systems for extraction and purification.

Table 2: Physical Properties
PropertyValueExperimental Context
Appearance White to off-white crystalline powderOxidizes slightly to pink/grey upon air exposure.
Solubility 4.49 g/L (Water, 25°C)Soluble in alkaline aqueous solutions; slightly soluble in ethanol.
Density 1.542 ± 0.06 g/cm³ (Predicted)High density typical of sulfonated aromatics.
Boiling Point ~460°C (Predicted)Decomposes before boiling; melting point >300°C.
pKa -0.15 (Sulfonic acid)Strong acid; exists as a zwitterion in neutral pH.
Synthesis & Manufacturing Pathways

The industrial synthesis of N-Methyl Gamma Acid typically employs the Bucherer Reaction , a reversible conversion of naphthols to naphthylamines in the presence of sulfite. This route is preferred over direct methylation due to higher regioselectivity and yield.

Primary Synthetic Route: Bucherer Amination

Precursor: 2,8-Dihydroxynaphthalene-6-sulfonic acid (Dioxy G Acid). Reagents: Methylamine (CH₃NH₂), Sodium Bisulfite (NaHSO₃).

Reaction Logic:

  • Bisulfite Addition: The keto-enol tautomer of the naphthol reacts with bisulfite to form a tetralone-sulfonate adduct.

  • Amination: Methylamine attacks the carbonyl carbon of the adduct.

  • Aromatization: Elimination of bisulfite regenerates the aromatic system, yielding the N-methylated product.

SynthesisPathway Precursor 2,8-Dihydroxynaphthalene- 6-sulfonic acid Intermediate Tetralone-Sulfonate Adduct Precursor->Intermediate 96°C, 36h Reagents Methylamine + NaHSO3 (Bucherer Conditions) Reagents->Intermediate Product N-Methyl Gamma Acid (CAS 6259-53-6) Intermediate->Product - NaHSO3 - H2O

Caption: Bucherer reaction pathway for the synthesis of N-Methyl Gamma Acid from dihydroxy-naphthalene sulfonate.

Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and validation.

Protocol A: Synthesis of N-Methyl Gamma Acid

Source Validation: Adapted from standard Bucherer amination procedures for naphthalene sulfonates.

  • Preparation: In a high-pressure reactor (autoclave), dissolve 0.1 mol of 2,8-dihydroxynaphthalene-6-sulfonic acid in 150 mL of water.

  • Reagent Addition: Add 0.15 mol of Sodium Bisulfite (NaHSO₃) and 0.5 mol of Methylamine (40% aq. solution) .

  • Reaction: Seal the reactor and heat to 96°C . Maintain stirring for 36 hours . The pressure will rise; ensure the vessel is rated for at least 5 bar.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify with concentrated HCl to pH < 2 to precipitate the free acid.

    • Filter the precipitate and wash with cold brine (10% NaCl).

  • Purification: Recrystallize from hot water/ethanol (90:10) to remove inorganic salts.

  • Yield: Expected yield is ~90-95%.

Protocol B: HPLC Analysis (Quality Control)

Methodology for purity assessment.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 0-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

  • Retention Time: Expect elution around 8-12 mins depending on column hydrophobicity.

Applications in Drug Development & Research

While primarily known as a dye intermediate, the structural motifs of CAS 6259-53-6 offer significant potential in pharmaceutical research.

1. Scaffold for Antimicrobial Agents

Naphthalene sulfonates are structural analogues to suramin and other polysulfonated antiviral/antiparasitic drugs. The N-methyl amino group allows for the attachment of heterocycles (e.g., triazines, pyrimidines) to create novel antimicrobial agents.

  • Mechanism:[2][3] Sulfonated naphthalenes can inhibit viral entry by blocking gp120-CD4 interactions or inhibit bacterial enzymes via non-specific hydrophobic/electrostatic binding.

2. Fluorescent Probes (Bioanalytical)

Similar to 1,8-ANS (8-Anilinonaphthalene-1-sulfonic acid) , N-Methyl Gamma Acid exhibits fluorescence that is sensitive to the polarity of its environment.

  • Application: It can serve as a probe for hydrophobic pockets in proteins (e.g., Albumin binding studies).[4] The N-methyl group reduces hydrogen bonding potential compared to the primary amine, potentially altering binding kinetics and Stokes shift.

3. Prodrug Synthesis (Azo Coupling)

The activated C3 position (ortho to the hydroxyl) is a prime site for diazo coupling.

  • Workflow: Drug molecules containing a primary amine can be diazotized and coupled to N-Methyl Gamma Acid.

  • Therapeutic Logic: The resulting azo bond (-N=N-) is cleavable by colonic bacteria (azoreductases), releasing the active drug specifically in the colon (Colon-Targeted Drug Delivery).

Safety & Handling (MSDS Summary)
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Ingestion: Drink plenty of water; do not induce vomiting. Consult a physician.

References
  • ChemicalBook. (2024). 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid Chemical Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 80418: 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-.[5] Retrieved from

  • GuideChem. (2024). Gamma Acid (CAS 90-51-7) and Derivatives in Dye and Pharmaceutical Industries. Retrieved from

  • Desai, K. B. (2021).[6] Synthesis, application and colorimetric study of some monoazo reactive dyes. Materials Today: Proceedings. Retrieved from

  • U.S. Patent Office. (1957). Process for making 2-[naphthyl-(1)-amino]-8-hydroxynaphthalene-6:6'-disulfonic acid.[3] US Patent 2803652A. Retrieved from

Sources

Theoretical and computational studies of naphthalene sulfonic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Design and In Silico Validation

Executive Summary

Naphthalene sulfonic acid (NSA) derivatives represent a critical scaffold in industrial dye chemistry (e.g., H-acid, J-acid) and an emerging pharmacophore in medicinal chemistry (antimicrobial, antiviral, and HIV-1 integrase inhibition). This guide provides a rigorous technical framework for the computational modeling of NSA derivatives. It moves beyond basic geometry optimization to cover advanced electronic structure theory (DFT), spectroscopic validation, and structure-based drug design (SBDD) protocols.

Part 1: Electronic Structure & Reactivity (The Foundation)

Density Functional Theory (DFT) Methodology

The naphthalene core's delocalized


-system, combined with the strong electron-withdrawing nature of the sulfonic acid group (

), requires a calculation level that balances cost with the accurate treatment of electron correlation and dispersion forces.

Recommended Model Chemistry: For NSA derivatives, the B3LYP hybrid functional remains the workhorse for geometry optimization, but


B97X-D  is superior for systems involving 

-stacking or non-covalent interactions (common in drug docking).
  • Basis Set: 6-311++G(d,p) is the minimum standard. The diffuse functions (++) are critical for describing the anionic character of the sulfonate group (

    
    ) often found in physiological pH.
    
  • Solvation: Gas-phase calculations are insufficient for NSAs. The Conductor-like Polarizable Continuum Model (CPCM) or SMD (Solvation Model based on Density) using water (

    
    ) is mandatory for biological relevance.
    
Global Reactivity Descriptors

To predict the chemical stability and reactivity of NSA derivatives, one must extract the Frontier Molecular Orbitals (FMOs). The energy gap (


) correlates directly with bioactivity: a lower gap implies higher polarizability and reactivity.

Table 1: Key Reactivity Descriptors for NSA Derivatives

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Propensity to accept electrons (Crucial for Michael acceptors).
Softness


Measure of chemical reactivity.

Expert Insight: In sulfonated naphthalenes, the HOMO is typically localized on the naphthalene ring (donor), while the LUMO often shifts toward the sulfonate or auxiliary electron-withdrawing groups (acceptor). This intramolecular charge transfer (ICT) is the basis for their fluorescence properties.

Visualization: Computational Workflow

The following diagram outlines the standard operating procedure for characterizing a new NSA derivative.

NSA_Workflow Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Freq->Opt Imaginary Freq Found Solv Solvation Phase (CPCM/Water) Freq->Solv True Minima Prop Property Extraction (HOMO/LUMO/MEP) Solv->Prop Dock Molecular Docking (AutoDock/Glide) Prop->Dock Bio-active Candidates

Caption: Figure 1. Step-by-step computational workflow for the structural and electronic characterization of naphthalene sulfonic acid derivatives.

Part 2: Spectroscopic Validation

Theoretical models must be validated against experimental spectra. For NSAs, the sulfonate group provides distinct vibrational signatures.

Vibrational Analysis (IR/Raman)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Apply a scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) to align calculated frequencies with experimental FTIR data.

  • Key Diagnostic Peaks:

    • 
       asymmetric stretch: 
      
      
      
      (Strong).
    • 
       symmetric stretch: 
      
      
      
      .
    • 
       aromatic stretch: 
      
      
      
      .
NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for predicting chemical shifts.

  • Protocol: Calculate shielding tensors on the optimized geometry (in solvent).

  • Reference: Compute TMS (Tetramethylsilane) at the same level of theory.

    • 
      .
      
  • Validation: A Mean Absolute Error (MAE) < 0.2 ppm for

    
     and < 2.0 ppm for 
    
    
    
    indicates a high-confidence structure.

Part 3: Biological Interface (Docking & QSAR)

NSAs are increasingly screened for antimicrobial and anti-inflammatory activity. The sulfonate group acts as a critical hydrogen bond acceptor and electrostatic anchor in protein active sites.

Molecular Docking Protocol

When docking NSA derivatives against targets like DNA Gyrase (antibacterial) or COX-2 (anti-inflammatory), the anionic nature of the ligand requires specific handling.

Step-by-Step Protocol:

  • Protein Prep: Remove water molecules (unless bridging is critical). Add polar hydrogens. Assign Kollman charges.

  • Ligand Prep: Set the sulfonate group to its ionized state (

    
    ). Compute Gasteiger charges. Set rotatable bonds (sulfonate rotation is limited but crucial).
    
  • Grid Generation: Center the grid box on the co-crystallized ligand or active site residues (e.g., Arg/Lys residues that stabilize the sulfonate).

  • Algorithm: Use a Genetic Algorithm (Lamarckian GA for AutoDock) with at least 50 runs to ensure convergence.

QSAR & Toxicity Prediction

Before synthesis, Quantitative Structure-Activity Relationship (QSAR) models predict toxicity (LD50).

  • Topological Indices: Valence zero-order molecular connectivity index (

    
    ) often correlates with antimicrobial potency in NSAs.[1]
    
  • Toxicity Flags: Check for metabolic activation of the naphthalene ring (epoxide formation). However, the sulfonic acid group generally increases water solubility and excretion, often reducing toxicity compared to bare naphthalene.

Visualization: Drug-Target Interaction Logic

This diagram illustrates the mechanistic interaction between NSA ligands and protein targets.

Docking_Logic Ligand NSA Ligand (Anionic Head) HBond H-Bonding (Sulfonate O...H-N) Ligand->HBond PiStack Pi-Pi Stacking (Naphthalene...Phe/Trp) Ligand->PiStack SaltBridge Salt Bridge (SO3- ... Arg+) Ligand->SaltBridge Target Protein Target (e.g., DNA Gyrase) Complex Ligand-Protein Complex Target->Complex Induced Fit HBond->Complex PiStack->Complex SaltBridge->Complex

Caption: Figure 2. Mechanistic interaction map showing the three primary binding modes of NSA derivatives within a protein active site.

Part 4: Experimental Protocols

Protocol A: DFT Optimization (Gaussian Input Example)

This is a self-validating input block for a standard NSA derivative optimization.

  • Self-Validation: The freq keyword ensures the stationary point is a minimum (no negative frequencies). pop=(nbo) performs Natural Bond Orbital analysis to quantify charge transfer.

Protocol B: Molecular Docking Analysis
  • Software: AutoDock Vina or Schrödinger Glide.

  • Validation: Re-dock the native co-crystallized ligand.

    • Success Criterion: RMSD between the docked pose and the crystal pose must be

      
      .
      
  • Scoring:

    • High affinity:

      
      .
      
    • Moderate affinity:

      
      .
      

References

  • Agwamba, E. C., et al. (2022).[2] Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics.

  • Mohandass, P., et al. (2017). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.[3][4][5][6][7][8] SNC Journal of Academic Research in Humanities and Sciences.[5]

  • Udhayakumar, M., et al. (2020).[2] Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds.

  • Olasunkanmi, L. O., et al. (2020). Antimalarial potential of naphthalene-sulfonic acid derivatives: Molecular electronic properties, vibrational assignments, and in-silico molecular docking studies. Heliyon.

  • Gajjar, N. D., et al. (2025).[1] Synthesis, anti-microbial evaluation, and QSAR studies of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives. ResearchGate.[1][5]

Sources

Naphthalene-Based Fluorescent Architectures: A Technical Guide to Next-Generation Bioimaging & Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovering Novel Applications for Naphthalene-Based Fluorescent Probes Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, Bioimaging Specialists

Executive Summary

The naphthalene scaffold stands as a cornerstone in the development of fluorescent probes due to its exceptional structural rigidity, extended


-conjugation, and versatile derivatization potential. Unlike smaller fluorophores (e.g., benzene derivatives) or bulkier dyes (e.g., rhodamine, BODIPY), naphthalene derivatives offer a unique balance: they are small enough to minimize steric hindrance in biological systems yet possess sufficient quantum efficiency and tunable emission properties for deep-tissue imaging.

This technical guide explores novel applications of naphthalene-based probes, moving beyond simple staining to functional sensing of microenvironmental parameters (pH, polarity) and specific analytes (H


S, biothiols, enzymes). We provide actionable design principles, validated protocols, and mechanistic insights to empower researchers in deploying these tools for high-fidelity bioimaging.

The Naphthalene Advantage: Photophysical Engineering

The utility of naphthalene in fluorescence microscopy is grounded in its tunable photophysics. By manipulating substituents at the 1,8- or 2,6-positions, researchers can precisely modulate the Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) processes.

Key Photophysical Characteristics[1][2][3][4][5]
  • Large Stokes Shift: Naphthalene derivatives, particularly those employing ESIPT mechanisms (e.g., hydroxynaphthalene Schiff bases), frequently exhibit Stokes shifts >150 nm. This minimizes self-absorption and separates excitation light from emission signal, crucial for high-contrast imaging.

  • Two-Photon Absorption (2PA): Extended conjugation allows for significant two-photon absorption cross-sections, enabling excitation in the Near-Infrared (NIR) window (700–1000 nm) for deep tissue penetration with reduced phototoxicity.

  • Solvatochromism: The dipole moment change upon excitation makes these probes highly sensitive to local polarity, serving as excellent reporters for hydrophobic pockets in proteins or membrane viscosity.

Mechanistic Design Strategies

To design a "smart" probe, one must couple the naphthalene fluorophore with a recognition unit that modulates its fluorescence via a specific mechanism.

ICT-Based Modulation (The "Turn-On" Switch)

Mechanism: An electron-donating group (fluorophore) is linked to an electron-withdrawing group (recognition unit).

  • OFF State: Strong electron-withdrawing character quenches fluorescence or shifts emission to the blue.

  • ON State: Reaction with the analyte (e.g., reduction of an azide to an amine) restores the "push-pull" system, triggering a red-shift and intensity surge.

ESIPT-Based Ratiometric Sensing

Mechanism: Requires an intramolecular hydrogen bond (e.g., between a hydroxyl and an imine nitrogen).

  • Process: Upon photoexcitation, a proton transfers from the donor to the acceptor, generating a keto tautomer with red-shifted emission.

  • Application: Disruption of the H-bond by metal ion chelation (e.g., Cu

    
    , Zn
    
    
    
    ) inhibits ESIPT, resulting in a blue-shifted enol emission. This allows for self-calibrating ratiometric detection.

Novel Applications & Case Studies

Lysosomal H S Ratiometric Imaging

Hydrogen sulfide (H


S) is a critical gasotransmitter.[1] Accurate detection requires subcellular targeting to avoid cytosolic background.
  • Probe Architecture: Naphthalimide core + Morpholine (Lysosome targeting) + Azide group (H

    
    S recognition).[1]
    
  • Mechanism: The azide group quenches fluorescence via Photoinduced Electron Transfer (PET). H

    
    S-mediated reduction converts the azide to an amine, blocking PET and restoring ICT fluorescence.
    
  • Impact: Enables real-time monitoring of lysosomal H

    
    S fluctuations during autophagy or inflammation.
    
Two-Photon Tracking of Cellular Senescence

Senescent cells accumulate


-galactosidase (

-gal).[2] Standard probes often lack the penetration depth for in vivo models.
  • Probe Architecture: Naphthalimide-styrene fluorophore + Acetylated Galactose.

  • Mechanism: The galactose moiety quenches the fluorophore.[2] Enzymatic hydrolysis by

    
    -gal releases the active fluorophore.
    
  • Advantage: The styrene extension enhances the two-photon cross-section, allowing visualization of senescent tumors in live mice with minimal background.

Clinical Translation: Sepsis & Biothiols

Monitoring Glutathione (GSH) levels is a predictive marker for sepsis mortality.[3][4]

  • Innovation: Naphthalene-2,3-dicarboxaldehyde (NDA) derivatives react with GSH to form isoindole products.

  • Clinical Utility: Correlating fluorescence intensity in patient serum with sepsis severity scores (SOFA) provides a rapid prognostic tool.

Comparative Data Analysis

The following table summarizes key naphthalene-based probes discussed, highlighting their recognition mechanisms and limits of detection (LOD).

Probe IDTarget AnalyteRecognition GroupMechanismExcitation/Emission (nm)LODApplication
SN-N3 H

S
Azide (-N

)
Azide reduction

ICT restoration
405 / 540~100 nMLysosomal imaging in live cells
HeckGal

-Galactosidase
GalactoseEnzymatic hydrolysis800 (2P) / 5500.02 U/mLIn vivo tumor senescence tracking
NP Ag

PhenanthrolineChelation-induced Quenching380 / 58024.6 nMEnvironmental water & HeLa cells
Mito-pH H

(pH)
PyridiniumICT modulation488 / 650N/AMitochondrial pH fluctuations
NDA GSH/BiothiolsDialdehydeCyclization (Isoindole formation)420 / 490~50 nMSepsis prognosis in serum

Experimental Framework: Synthesis & Validation

Protocol: Synthesis of a Schiff-Base Naphthalene Probe (General Framework)

This protocol describes the synthesis of an ESIPT-based sensor (e.g., for metal ions like Al


 or Cu

).

Reagents: 2-Hydroxy-1-naphthaldehyde, Primary Amine (e.g., 2-aminothiophenol), Ethanol, Acetic Acid.

  • Dissolution: Dissolve 1.0 mmol of 2-Hydroxy-1-naphthaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Condensation: Add 1.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate, wash with cold ethanol (

    
     mL), and recrystallize from ethanol/acetonitrile.
    
  • Characterization: Verify structure via

    
    H NMR and HRMS.
    
Protocol: Live-Cell Ratiometric Imaging (H S Detection)

Reagents: SN-N3 Probe (1 mM DMSO stock), NaHS (H


S donor), HeLa Cells.
  • Cell Culture: Seed HeLa cells on confocal dishes and incubate for 24h at 37°C (5% CO

    
    ).
    
  • Staining: Replace medium with PBS containing 5

    
    M SN-N3. Incubate for 30 minutes.
    
  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Basal Imaging: Acquire images using a confocal microscope (Ex: 405 nm). Collect emission in two channels: Blue (420–480 nm) and Green (520–580 nm).

  • Stimulation: Add NaHS (50–100

    
    M) to the dish.
    
  • Time-Lapse: Capture images every 5 minutes for 30 minutes.

  • Analysis: Calculate the Ratio (

    
    ) for each pixel using ImageJ/Fiji. Generate a pseudocolor ratiometric map to visualize H
    
    
    
    S distribution.

Visualizing the Sensing Logic

The following diagram illustrates the logical flow of a lysosome-targeted, reaction-based naphthalene probe. It demonstrates the "AND" logic required for signal generation: the probe must essentially enter the cell, target the organelle, AND encounter the analyte.

ProbeMechanism cluster_cell Intracellular Environment Probe Naphthalene Probe (SN-N3) Entry Cell Membrane Permeation Probe->Entry Incubation Targeting Lysosome Targeting (Morpholine Unit) Entry->Targeting pH Gradient Analyte Analyte Encounter (H2S / NaHS) Targeting->Analyte Local Accumulation Reaction Azide Reduction (-N3 → -NH2) Analyte->Reaction Chemical Trigger ICT ICT Process Restored Reaction->ICT Electronic Switch Signal Fluorescence Turn-On (Ratiometric Shift) ICT->Signal Emission

Figure 1: Logic flow of a lysosome-targeted naphthalene probe. The system integrates organelle targeting (Morpholine) with chemical responsiveness (Azide reduction) to ensure high-fidelity signal generation only at the site of interest.

Future Outlook

The next frontier for naphthalene probes lies in multimodal theranostics . By conjugating therapeutic agents (e.g., chemotherapy drugs) to the naphthalene core via cleavable linkers, researchers can create "track-and-treat" systems. In these designs, the fluorescence "turn-on" event signals not just the presence of a biomarker, but the successful release of the drug payload, providing real-time feedback on therapeutic delivery.

References

  • A novel fluorescent probe with large stokes shift based on naphthalimide and phenanthroline for specific detection of Ag+ . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging . Analyst. Link

  • A Two-Photon Probe Based on Naphthalimide-Styrene Fluorophore for the In Vivo Tracking of Cellular Senescence . Analytical Chemistry. Link

  • Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis . Theranostics. Link

  • A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells . Methods and Applications in Fluorescence. Link

  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection . Chemical Communications. Link

  • Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions . PLOS ONE. Link

Sources

Technical Guide: Environmental Fate and Biodegradability of Naphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthalene sulfonates (NS) represent a class of high-production-volume xenobiotics widely used as dispersants, superplasticizers, and dye intermediates. Unlike their parent compound (naphthalene), the presence of the sulfonate group (


) confers high water solubility and significant steric/electronic resistance to microbial attack.[1] This guide delineates the mechanisms of NS persistence, the specific enzymatic pathways required for their mineralization (specifically the critical desulfonation step), and validated protocols for assessing their biodegradability in laboratory settings.

Physicochemical Profile & Environmental Partitioning

Understanding the fate of NS requires analyzing their deviation from standard hydrophobic organic contaminant (HOC) behavior.

The "Polar Narcosis" Paradigm

Unlike naphthalene, which partitions into soil organic matter (


 driven), NS compounds are highly polar and mobile. They do not significantly adsorb to sediment, leading to high persistence in the water column.
PropertyNaphthaleneNaphthalene-2-Sulfonate (2-NS)Environmental Implication
Water Solubility ~31 mg/L> 10,000 mg/LNS bypasses standard sedimentation/flocculation treatment.
Log Kow 3.3 (Lipophilic)-2.0 to 0.5 (Hydrophilic)NS does not bioaccumulate in fat but persists in aqueous phases.
Volatility ModerateNegligibleVolatilization is not a removal pathway for NS.
Toxicity Mode Non-polar narcosisPolar narcosisNS disrupts membrane function via specific ionic interactions rather than simple lipid disruption.

Key Insight: The environmental risk of NS is not bioaccumulation, but aquatic persistence and mobility, allowing them to penetrate groundwater aquifers where anaerobic conditions further inhibit degradation.

Metabolic Pathways and Enzymology[2][3][4]

The biodegradation of NS is strictly dependent on the removal of the sulfonate group (desulfonation). This process is thermodynamically challenging due to the stability of the C-S bond (approx. 700 kJ/mol).

The Two Primary Mechanisms

Research identifies two distinct bacterial strategies for attacking the NS structure:

  • Hydrolytic Desulfonation (Pre-cleavage):

    • Mechanism:[2][3][4] The sulfonate group is removed before ring cleavage.

    • Enzymes:[2][3] Sulfonate monooxygenase systems.

    • Example:Pseudomonas sp.[5][6] strain S-313 converts 1-NS directly to 1-naphthol, which then enters standard naphthalene degradation pathways.

  • Oxidative Desulfonation (Ring-cleavage associated):

    • Mechanism:[2][3][4] The ring is hydroxylated first.[3] The sulfonate group is eliminated spontaneously or enzymatically during the formation of the dihydrodiol or catechol intermediate.

    • Enzymes:[2][3] Naphthalene Dioxygenase (NDO) initiates the attack.

    • Pathway: 2-NS

      
       1,2-dihydroxy-naphthalene 
      
      
      
      Salicylate Pathway.
Visualization: The Aerobic Degradation Pathway (2-NS)

The following diagram illustrates the oxidative pathway utilized by Pseudomonas and Arthrobacter species, highlighting the critical desulfonation event.

NS_Degradation NS 2-Naphthalene Sulfonate (Substrate) DHD 1,2-dihydroxy-1,2-dihydro- naphthalene-sulfonate NS->DHD NDO Enzyme: Naphthalene Dioxygenase (NDO) NDO->DHD DHN 1,2-Dihydroxynaphthalene (Spontaneous Desulfonation) DHD->DHN SULFITE Sulfite (SO3--) Release DHD->SULFITE SAL Salicylate DHN->SAL RCO Ring Cleavage Dioxygenase RCO->SAL TCA TCA Cycle (Mineralization) SAL->TCA

Caption: Figure 1: Oxidative desulfonation pathway of 2-Naphthalene Sulfonate via 1,2-dihydroxynaphthalene intermediates.

Experimental Methodologies

To validate biodegradability or isolate NS-degrading strains, a self-validating protocol is required. The following methodology ensures that observed growth is strictly due to NS utilization.

Enrichment Culture Protocol (The "Sole Source" Method)

Objective: Isolate bacteria capable of using NS as the sole source of Carbon (C) and Sulfur (S).

Reagents:

  • Minimal Salts Medium (MSM): Phosphate buffer (

    
    ), 
    
    
    
    ,
    
    
    , trace elements. Crucially: Sulfur-free if testing for desulfonation as S-source.
  • Substrate: High-purity Sodium 2-Naphthalene Sulfonate (>98%).

Step-by-Step Workflow:

  • Inoculum Preparation: Collect activated sludge or contaminated soil. Wash cells 3x in sterile saline to remove residual carbon/sulfur.

  • Induction: Inoculate MSM containing 100 mg/L NS as the sole C-source.

  • Incubation: Incubate at 30°C, 150 rpm in the dark (to prevent photo-oxidation).

  • Passaging: Every 7 days, transfer 1% (v/v) to fresh MSM+NS. Repeat for 4 cycles.

    • Validation Check: If turbidity (

      
      ) increases over passages, the strain is metabolizing NS.
      
  • Control: Maintain an abiotic control (MSM+NS, no cells) to quantify abiotic hydrolysis or adsorption.

Analytical Quantification (HPLC-UV/FLD)

Standard UV-Vis spectrophotometry is insufficient due to interference from metabolic intermediates (e.g., salicylate). High-Performance Liquid Chromatography (HPLC) is mandatory.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)Retains polar aromatics sufficiently for separation.
Mobile Phase Methanol : Water (50:50 v/v) + 5mM Tetrabutylammonium hydroxide (TBA)Ion-Pairing Agent (TBA) is critical. Without it, anionic NS elutes in the void volume.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 275 nm (Primary) / FLD (Ex: 280nm, Em: 330nm)Fluorescence is 100x more sensitive for trace analysis.
LOD ~0.1 mg/L (UV) / ~0.01 mg/L (FLD)Required for environmental trace analysis.

Bioremediation Strategies & Causality

Why do standard wastewater treatment plants (WWTPs) fail to remove NS?

  • Causality: WWTPs operate at low retention times (HRT < 24h). NS degradation requires specialized enzymes (NDO) that are inducible, not constitutive. The induction lag phase often exceeds the hydraulic retention time.

Field-Proven Solutions:

  • Bio-augmentation: Introduction of specific consortia (e.g., Pseudomonas + Sphingomonas). Consortia are superior to single strains because cross-feeding prevents the accumulation of toxic intermediates like hydroxynaphthalenes.

  • Fungal Co-treatment: White-rot fungi (Pleurotus ostreatus) secrete extracellular ligninolytic enzymes (laccases) that can radically cleave the aromatic ring non-specifically, bypassing the need for specific uptake transporters.

References

  • U.S. EPA. (2018). Tier II Acute and Chronic Aquatic Life Values for Naphthalene. United States Environmental Protection Agency.[7][8] Link

  • Zurrer, D., Cook, A.M., & Leisinger, T. (1987).[5] Microbial Desulfonation of Substituted Naphthalenesulfonic Acids and Benzenesulfonic Acids. Applied and Environmental Microbiology, 53(7), 1459-1463.[5] Link

  • Mohapatra, R.K., & Phale, P.S. (2021).[2] Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Link

  • Government of Canada. (2019). Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. Environment and Climate Change Canada. Link

  • Song, H., et al. (2021). Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. Frontiers in Microbiology. Link

Sources

Methodological & Application

Technical Guide: Application of 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid as a Fluorescent Label

[1]

Executive Summary

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (CAS: 6259-53-6), often referred to in industrial chemistry as N-Methyl-Gamma Acid , is a naphthalene-sulfonate derivative exhibiting distinct solvatochromic fluorescence.[1] While historically utilized as a dye intermediate, its structural homology to 1,8-ANS (8-Anilino-1-naphthalenesulfonic acid) renders it a powerful supramolecular probe for biological research.[1]

This Application Note details the use of this molecule as a fluorescent environmental label . Unlike reactive tags (e.g., FITC, NHS-esters) that form covalent bonds, this molecule functions primarily as a non-covalent reporter , binding to hydrophobic pockets in proteins, amyloid fibrils, and organized surfactant assemblies.[1] Its fluorescence quantum yield and emission maximum are highly sensitive to the polarity and rigidity of its microenvironment, making it an excellent tool for monitoring protein folding, aggregation, and ligand binding events.[1]

Mechanism of Action

The utility of this compound relies on the Intramolecular Charge Transfer (ICT) mechanism.[1]

  • Electronic Push-Pull System: The molecule possesses electron-donating groups (hydroxyl at C4, methylamino at C6) and an electron-withdrawing group (sulfonate at C2).[1]

  • Solvatochromism:

    • In Aqueous Buffer (Polar): The excited state is highly polar and is stabilized by water dipoles.[1] This leads to rapid non-radiative decay (quenching) and a red-shifted, low-intensity emission.[1]

    • In Hydrophobic Pockets (Non-Polar): When the probe binds to a protein's hydrophobic core or amyloid beta-sheet, solvent relaxation is restricted.[1] This suppresses non-radiative decay, resulting in a dramatic increase in Quantum Yield (QY) and a Blue Shift (hypsochromic shift) in emission.[1]

Diagram 1: Solvatochromic Mechanism & Binding Logic[1]

ICT_Mechanismcluster_0Aqueous State (Unbound)cluster_1Bound State (Hydrophobic Pocket)AProbe in BufferBSolvent Relaxation(Energy Loss)A->BExcitationDProbe Bound to ProteinA->DHydrophobic InteractionCQuenched Fluorescence(Red-Shifted, Low QY)B->CNon-Radiative DecayERestricted SolventMovementD->EExcitationFEnhanced Fluorescence(Blue-Shifted, High QY)E->FRadiative Decay

Caption: Mechanism of fluorescence enhancement upon binding to hydrophobic domains. The probe switches from a 'dark' state in water to a 'bright' state when shielded from solvent.[1]

Physical & Spectral Properties[1][2][3][4]

Before initiating protocols, ensure your optical setup is compatible with the probe's spectral characteristics.[1]

PropertyValue / DescriptionNotes
Molecular Weight 253.27 g/mol
Solubility High in Water (>10 mg/mL)Due to the sulfonic acid group.[1][2][3]
Excitation Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
340 – 360 nm (Typical)UV-A excitation.[1][2] Compatible with DAPI/Hoechst filter sets.[1]
Emission Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
450 – 520 nm Highly dependent on solvent polarity.[1][2] Blue (450nm) in hydrophobic; Green (520nm) in water.[1]
Stokes Shift Large (>100 nm)Reduces self-quenching and scattering interference.[1][2][3]
pKa (Phenolic OH) ~9.0 - 10.0Fluorescence intensity may drop at pH > 9 due to ionization.[1][2][3]

Application Protocols

Protocol A: Mapping Protein Surface Hydrophobicity

Objective: Detect exposed hydrophobic patches on proteins (e.g., Molten Globule states) or monitor protein unfolding.[1]

Materials:

  • Probe Stock: 10 mM this compound in DMSO (Store at -20°C, dark).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (Avoid surfactants like Tween/Triton).

  • Target Protein: 1 mg/mL stock in buffer.[1]

Workflow:

  • Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 50 µM . Note: Check for background fluorescence; the buffer should be relatively dark.[1]

  • Titration:

    • Prepare a series of samples with fixed Probe concentration (50 µM) and increasing Protein concentration (0 to 10 µM).[1]

    • Incubate for 15 minutes at room temperature in the dark.

  • Measurement:

    • Excitation: 350 nm.

    • Emission Scan: 400 nm – 600 nm.[1]

    • Slit Width: 5 nm (adjust based on signal intensity).

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Protein Concentration.[1][4]
      
    • Observe the shift in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1][4] A blue shift (e.g., 520nm 
      
      
      480nm) confirms hydrophobic binding.[1]
Protocol B: Amyloid Fibril Detection

Objective: Use the probe as an alternative to Thioflavin T for detecting beta-sheet rich aggregates.[1]

Workflow:

  • Fibrillization: Incubate amyloidogenic protein (e.g., Insulin, Lysozyme) under aggregating conditions.[1]

  • Staining: Aliquot 100 µL of the aggregation mixture. Add 2 µL of 2 mM Probe Stock (Final: ~40 µM).

  • Kinetics: Measure fluorescence immediately (Ex 350 nm / Em 480 nm).

  • Control: Run a parallel blank with monomeric protein. The probe should show minimal fluorescence with the monomer but high intensity with fibrils.[1]

Diagram 2: Experimental Workflow for Kd Determination

Protocol_Workflowcluster_prepPhase 1: Preparationcluster_expPhase 2: Titrationcluster_dataPhase 3: AnalysisStep1Prepare Stock(10mM in DMSO)Step2Dilute to Working Conc(50µM in Buffer)Step1->Step2Step3Add Fixed Probeto Variable ProteinStep2->Step3Step4Incubate(15 min, Dark, RT)Step3->Step4Step5Measure Spectra(Ex: 350nm, Em: 400-600nm)Step4->Step5Step6Plot F vs [Protein]Step5->Step6Step7Fit to Binding Isotherm(Determine Kd)Step6->Step7

Caption: Step-by-step workflow for determining the dissociation constant (Kd) of the probe-protein complex.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
High Background Fluorescence Buffer ContaminationAvoid detergents (Triton X-100, SDS) as the probe binds to micelles.[1][2][3] Use ultra-pure water.
No Spectral Shift No Binding / DenaturationEnsure the protein is in a folded or molten globule state.[1][2][3] Fully denatured (random coil) proteins may not bind the probe.[1]
Signal Decrease at High [Protein] Inner Filter EffectIf the protein absorbs at 350 nm (rare, but possible with co-factors), correct fluorescence data using absorbance values: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.
pH Sensitivity Phenolic IonizationThe probe has a pKa ~9-10.[1][2] Maintain pH < 8.5 to keep the hydroxyl group protonated for consistent ICT behavior.[1]

Advanced Note: Covalent Derivatization

For users requiring a permanent covalent label.

While this guide focuses on the free acid as a probe, the molecule can be converted into a reactive Sulfonyl Chloride label (analogous to Dansyl Chloride).[1]

Synthetic Route (Summary):

  • Protection: Acetylate the amine and hydroxyl groups to prevent self-reaction.[1]

  • Activation: React the sulfonic acid with Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) to generate the sulfonyl chloride.[1]

  • Conjugation: React the activated probe with protein lysine residues (pH 8.5).

  • Deprotection: Remove acetyl groups (if necessary for fluorescence recovery).[1] Warning: This requires organic synthesis expertise.[1] For standard labeling, commercially available Dansyl Chloride is recommended unless the specific spectral properties of the N-methyl-gamma scaffold are required.[1]

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Foundational text on solvatochromic probes and ANS mechanisms).

  • Stryer, L. (1965).[1] The interaction of a naphthalene dye with apomyoglobin and apohemoglobin.[1] Journal of Molecular Biology, 13(2), 482-495.[1] (Seminal paper establishing naphthalene sulfonates as hydrophobic probes).[1]

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008).[1] Extrinsic fluorescent dyes as tools for protein characterization.[1] Pharmaceutical Research, 25(7), 1487-1499.[1] (Review of ANS and related dyes in drug development).

  • PubChem Database. (2024).[1] Compound Summary: 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid (CAS 6259-53-6).[1][5][6] [1]

  • Gasymov, O. K., & Glasgow, B. J. (2007).[1] ANS fluorescence: potential to augment the identification of the external binding sites of proteins.[1] Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1774(3), 403-411.[1]

Protocol for protein conjugation with 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, chemically grounded protocol for the covalent conjugation of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (commonly known as N-Methyl-γ-Acid or N-Methyl Gamma Acid ) to proteins.

While structurally related to the classic non-covalent hydrophobic probes ANS and TNS, this molecule contains a secondary amine and a phenolic hydroxyl group, making it a versatile candidate for covalent labeling via crosslinking chemistries.

Molecule: this compound CAS: 6259-53-6 Abbreviation: NMGA Class: Naphthalene Sulfonate Fluorophore / Dye Intermediate[1]

Introduction & Mechanism

The Fluorophore

N-Methyl-γ-Acid (NMGA) is a naphthalene derivative characterized by a sulfonic acid group (solubility), a phenolic hydroxyl, and a secondary methylamino group. Like its analogs 1,8-ANS and 2,6-TNS, NMGA exhibits solvatochromism —its fluorescence quantum yield and emission maximum are highly sensitive to the polarity of the microenvironment. This makes it an excellent reporter for conformational changes, hydrophobic pocket mapping, and ligand binding events.

Conjugation Strategy: Carboxyl-Targeting via EDC/NHS

Unlike standard amine-reactive dyes (e.g., FITC, NHS-esters), NMGA is a nucleophilic building block. To conjugate it to a protein, we must reverse the standard polarity of labeling:

  • Target: Protein Carboxyl Groups (Aspartate, Glutamate, C-terminus).

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

  • Nucleophile: The secondary amine (-NHCH₃) of NMGA.

Why this strategy? Directly synthesizing a reactive chloride derivative of NMGA (e.g., using cyanuric chloride) requires organic synthesis capabilities often absent in bio-labs. The EDC/NHS method allows researchers to use standard aqueous buffers to activate the protein, creating a reactive intermediate that captures the NMGA dye.

Experimental Workflow (DOT Visualization)

ConjugationWorkflow cluster_activation Phase 1: Protein Activation cluster_conjugation Phase 2: Nucleophilic Attack cluster_purification Phase 3: Purification Protein Protein (Asp/Glu residues) Intermediate Semi-Stable Amine-Reactive NHS-Ester Protein->Intermediate Activation (15 min, pH 5-6) EDC_NHS EDC + Sulfo-NHS (Activation Agents) EDC_NHS->Intermediate Conjugate Covalent Protein-NMGA Conjugate (Amide Bond) Intermediate->Conjugate Coupling (2h, pH 7.2-7.5) NMGA N-Methyl-γ-Acid (Secondary Amine Nucleophile) NMGA->Conjugate Dialysis Gel Filtration / Dialysis (Remove excess EDC/NMGA) Conjugate->Dialysis Final Purified Labeled Protein Dialysis->Final

Figure 1: Step-by-step reaction pathway for coupling N-Methyl-γ-Acid to protein carboxyl residues via EDC/NHS activation.

Detailed Protocol

Materials Required
ComponentSpecificationFunction
Ligand N-Methyl-γ-Acid (CAS 6259-53-6)Fluorophore
Crosslinker EDC (HCl salt)Carboxyl activator
Stabilizer Sulfo-NHS (N-hydroxysulfosuccinimide)Increases efficiency/stability
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC
Coupling Buffer 1X PBS or 0.1 M Phosphate, pH 7.2Optimal pH for amide bond formation
Quenching Buffer 1 M Hydroxylamine or Tris-HCl, pH 8.0Stops reaction
Purification Desalting Column (e.g., PD-10) or Dialysis CassetteRemoval of unreacted dye
Phase 1: Preparation
  • Protein Prep: Exchange protein into Activation Buffer (MES pH 6.0) .

    • Critical: Avoid buffers containing carboxyls (Acetate, Citrate) or amines (Tris, Glycine) at this stage.

    • Concentration: Target 1–5 mg/mL protein.

  • NMGA Stock: Dissolve N-Methyl-γ-Acid in DMSO or DMF to 10–50 mM.

    • Note: The sulfonic acid group aids aqueous solubility, but organic stock ensures rapid dispersion.

Phase 2: Activation (Carboxyls)
  • Add EDC to the protein solution to a final concentration of 2 mM (approx. 10-fold molar excess over total carboxyls).

  • Immediately add Sulfo-NHS to a final concentration of 5 mM.

  • Incubate for 15 minutes at room temperature.

    • Mechanism:[2] EDC reacts with carboxyls to form an unstable O-acylisourea. Sulfo-NHS displaces this to form a semi-stable NHS-ester.

Phase 3: Conjugation (Nucleophilic Attack)
  • pH Adjustment: Rapidly adjust the pH to 7.2–7.5 by adding concentrated Phosphate Buffer or exchanging buffer via a rapid spin column.

    • Why: The amine on NMGA (-NHCH₃) needs to be deprotonated to be nucleophilic. However, high pH (>8) hydrolyzes the NHS-ester too fast. pH 7.2 is the "Goldilocks" zone.

  • Add Dye: Add the NMGA stock solution to the activated protein.

    • Stoichiometry: Use a 10–20 fold molar excess of NMGA over the protein.

  • Incubate: React for 2 hours at room temperature or overnight at 4°C in the dark.

Phase 4: Termination & Purification
  • Quench: Add Hydroxylamine (final 10 mM) or Tris (final 50 mM) to quench remaining NHS-esters.

  • Purification: Separate the conjugate from free dye using a desalting column (Sephadex G-25) or dialysis against PBS.

    • Visual Check: The conjugate should exhibit fluorescence (typically blue/green region) under UV excitation, distinct from the free dye front.

Quality Control & Characterization

Degree of Labeling (DOL)

Calculate the number of fluorophores per protein molecule.

  • Measure Absorbance at 280 nm (

    
    ) and the dye's 
    
    
    
    (approx. 330–360 nm, verify experimentally for NMGA).
  • Correction Factor (CF): Determine the dye's absorbance at 280 nm relative to its max (

    
    ).
    
  • Formula:

    
    [1]
    
    • Note: Use the extinction coefficient (

      
      ) of NMGA (approx. 5,000–10,000 M⁻¹cm⁻¹, similar to ANS).
      
Functional Validation
  • Fluorescence Enhancement: Measure fluorescence in buffer vs. denaturant (e.g., 6M Guanidine). If NMGA is conjugated to hydrophobic pockets, unfolding may cause a red shift and intensity decrease.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation Over-labeling of surface carboxylsReduce EDC/NHS concentration; reduce reaction time.
Low Labeling Efficiency Hydrolysis of NHS-esterEnsure rapid transition from pH 6.0 (Activation) to pH 7.2 (Coupling). Do not delay adding NMGA.
High Background Non-covalent bindingNMGA is a hydrophobic probe. Wash with buffer containing 0.05% Tween-20 or high salt to disrupt non-covalent interactions during purification.

References

  • ChemicalBook. (2024).[2] this compound Properties and Structure.Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling chemistries).
  • Slavik, J. (1982). Anilinonaphthalene sulfonate as a probe of membrane composition and function. Biochimica et Biophysica Acta (BBA).
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Sources

Advanced HPLC Strategies for Naphthalene Sulfonates: From Trace Environmental Monitoring to Industrial Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Challenge

Naphthalene Sulfonates (NS) and their condensates serve as critical industrial agents—ranging from dispersants in concrete superplasticizers to intermediates in azo-dye synthesis.[1] However, their analysis presents a distinct "Polarity Gap" in chromatography:

  • High Polarity: The sulfonate group (

    
    ) renders them too polar for standard Reverse Phase (RP) retention, often eluting in the void volume.
    
  • Strong Acidity: With

    
    , they remain fully ionized across the standard pH range, preventing retention via simple pH suppression.
    
  • Isomeric Complexity: Structural isomers (e.g., 1-NS vs. 2-NS) and polysulfonated variants (1,5-NDS vs. 1,6-NDS) possess identical mass-to-charge ratios, demanding high-efficiency chromatographic resolution.

This guide details the Ion-Pair Chromatography (IPC) approach, the industry gold standard for bridging this gap, transforming the charged analytes into hydrophobic complexes retainable on C18 stationary phases.

Mechanism of Action: Dynamic Ion-Pairing

To retain anionic naphthalene sulfonates on a hydrophobic C18 column, we introduce a cationic Ion-Pair (IP) reagent—typically Tetrabutylammonium (TBA) —into the mobile phase.

The Mechanism:

  • Adsorption: The hydrophobic butyl tails of the

    
     cation adsorb onto the C18 alkyl chains of the stationary phase.
    
  • Surface Charge Modification: This creates a dynamically charged positive surface layer.

  • Electrostatic Retention: The anionic naphthalene sulfonates (

    
    ) are retained via electrostatic attraction to the adsorbed 
    
    
    
    .
Visualization: The IPC Equilibrium

IPC_Mechanism cluster_0 Stationary Phase Interface C18 C18 Ligand (Hydrophobic) TBA TBA+ Reagent (Amphiphilic) C18->TBA Hydrophobic Adsorption Complex Ion-Pair Complex [TBA+ :: NS-] TBA->Complex Electrostatic Attraction NS_Mobile Naphthalene Sulfonate (Mobile Phase Anion) NS_Mobile->Complex Retention caption Fig 1. Dynamic equilibrium of Ion-Pair Chromatography. TBA+ modifies the C18 surface to retain anionic NS.

Protocol 1: Trace Environmental Analysis (Groundwater & Soil)

Objective: Quantification of NS markers (e.g., in geothermal tracers or contamination plumes) at ppb (


) levels.
Key Challenge:  Matrix interference and low concentration.
Solution:  Fluorescence Detection (FLD) coupled with aggressive Solid Phase Extraction (SPE).
Analytical Conditions[1][2][3][4][5][6][7]
ParameterSpecificationRationale
Column Phenomenex Synergi Hydro-RP or YMC ODS-AQ (150 x 4.6 mm, 4 µm)"Aqua" capable columns prevent phase collapse in high-aqueous initial conditions.
Mobile Phase A 10 mM TBA-Br + 10 mM Phosphate Buffer (pH 7.0)Neutral pH ensures column stability; TBA provides retention.
Mobile Phase B Methanol + 10 mM TBA-BrMethanol is preferred over ACN for better solubility of phosphate salts.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection Fluorescence (FLD) Ex: 230 nmEm: 340 nm
Injection 20 - 50 µLLarger volume permissible due to on-column focusing effect of the IP reagent.
Sample Preparation Workflow (SPE)

Critical: Standard C18 SPE cartridges often fail to retain NS for the same reason HPLC columns do. You must use Polymeric Reversed-Phase (e.g., Strata-X) or Graphitized Carbon Black .

Step-by-Step Protocol:

  • Conditioning:

    • Flush cartridge with 5 mL Methanol.

    • Flush with 5 mL Water (Do not let dry).

  • Loading:

    • Load 100–500 mL of water sample (filtered 0.45 µm).

    • Note: If using C18 SPE, you must add TBA-Br to the sample itself to induce retention. Polymeric phases (Strata-X) often retain NS via

      
       interactions without IP reagents in the sample.
      
  • Washing:

    • Wash with 5 mL Water (removes salts/brine).

  • Elution:

    • Elute with 2 x 3 mL Methanol/Ethyl Acetate (50:50).

  • Reconstitution:

    • Evaporate to dryness under

      
      . Reconstitute in 1 mL Mobile Phase A.
      

Protocol 2: Industrial Isomer Resolution (High Purity)

Objective: Separation of structural isomers (1-NS vs 2-NS) and disulfonates (1,5-NDS, 1,6-NDS, 2,6-NDS) for QC of dye intermediates or superplasticizers.

Gradient Strategy for Isomer Separation

Isomers have identical hydrophobicity but different charge densities and steric shapes. Separation requires a shallow gradient.

  • Mobile Phase A: Water + 5 mM TBA-Hydroxide + 5 mM

    
     (pH ~6.5)
    
    • Why Sulfate? Phosphate buffers precipitate in high organic % over time. Sulfate is more robust for industrial routine testing [1].

  • Mobile Phase B: Methanol + 5 mM TBA-Hydroxide.

Gradient Table:

Time (min)% BEvent
0.040Initial Hold (Equilibration)
3.040Injection
20.065Shallow gradient separates Mono-sulfonates
25.090Wash highly retained non-polars
26.040Return to initial
35.040CRITICAL: Re-equilibration
  • Re-equilibration Note: IPC columns require longer equilibration (10-20 column volumes) than standard RP because the TBA+ layer must re-stabilize on the surface.

Method Optimization Workflow

Method_Opt Start Start Method Dev Step1 Select IP Reagent TBA (Standard) vs. TEA (Short Chain) Start->Step1 Step2 Adjust Concentration Increase [TBA] = Increased Retention Step1->Step2 Step3 Optimize Organic Modifier MeOH (Selectivity) vs ACN (Speed) Step2->Step3 Decision Resolution > 1.5? Step3->Decision Final Validate Method Decision->Final Yes Retry Change Column Selectivity (e.g., Phenyl-Hexyl for pi-pi) Decision->Retry No Retry->Step1 caption Fig 2. Decision tree for optimizing separation of critical isomer pairs.

Troubleshooting & Critical Checkpoints

The "Ghost Peak" & Memory Effect
  • Symptom: Peaks appearing in blank injections or shifting retention times.

  • Cause: IPC reagents "stick" to the HPLC system (pump seals, injector loop).

  • Fix: Dedicate a specific column to IPC methods. Do not switch this column back to standard RP analysis, as removing TBA is extremely difficult and requires hundreds of column volumes of wash.

Column Fouling (Precipitation)
  • Symptom: High backpressure.[1]

  • Cause: Phosphate buffers precipitating with TBA in >70% Methanol.

  • Fix: Switch to Sulfate buffers (as detailed in Protocol 2) or ensure the organic portion never exceeds 70% if using Phosphate.

Retention Drift
  • Symptom: Retention times decrease over a sequence.

  • Cause: Temperature fluctuations affecting the adsorption isotherm of the IP reagent.

  • Fix: strictly control column temperature (e.g., 30°C or 40°C). Do not run at ambient.

References

  • Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science.

  • Altenbach, B., & Giger, W. (1995). Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction with Graphitized Carbon Black and Ion-Pair Liquid Chromatography with UV Detection.[2][3] Analytical Chemistry.

  • BenchChem. Application Notes and Protocols for the HPLC Analysis of Naphthalene-2-Sulfonate. BenchChem Application Library.

  • SIELC Technologies. HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. SIELC Applications.

Sources

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid as an intermediate in azo dye synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid in Azo Dye Synthesis

Executive Summary

This technical guide details the application of This compound (CAS: 6259-53-6), historically known as


-Methyl Gamma Acid , as a coupling component in the synthesis of azo dyes.[1]

Unlike primary aminonaphthols (e.g., Gamma Acid, H-Acid) which can serve as both diazo and coupling components, the


-methylated derivative functions exclusively as a coupling component .[1] Its secondary amine structure prevents direct diazotization, eliminating self-coupling side reactions.[1] This guide focuses on exploiting its ambident nucleophilic character , where pH control dictates whether coupling occurs ortho to the hydroxyl group (alkaline conditions) or ortho to the methylamino group (acidic conditions).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid
Common Name

-Methyl Gamma Acid
CAS Number 6259-53-6
Molecular Formula

Molecular Weight 253.28 g/mol
Appearance Grey to light brown powder
Solubility Soluble in alkaline water (as salt); sparingly soluble in acidic water
pKa (Calculated) ~0.82 (Sulfonic), ~3.4 (Amine/Hydroxyl interplay)
Key Application Intermediate for Reactive Red 66, Acid Brown 91

Mechanism of Action: The pH-Dependent Switch[1]

The utility of


-Methyl Gamma Acid lies in its ability to direct the electrophilic attack of the diazonium salt (

) to specific ring positions based on the reaction medium's pH.[1]
Alkaline Coupling (Hydroxyl Directed)
  • Condition: pH 8.0 – 10.0 (Carbonate/Bicarbonate buffer).[1]

  • Mechanism: The hydroxyl group deprotonates to form the phenoxide ion (

    
    ).[1] The phenoxide is a powerful electron-donating group (EDG), activating the ring more strongly than the neutral methylamino group.
    
  • Regioselectivity: Coupling occurs at Position 3 (ortho to the hydroxyl).

Acidic Coupling (Amine Directed)
  • Condition: pH 3.0 – 5.0 (Acetate buffer).

  • Mechanism: Under weakly acidic conditions, the hydroxyl group remains protonated (

    
    ).[1] The methylamino group (
    
    
    
    ) is sufficiently electron-donating to direct the attack.[1]
  • Regioselectivity: Coupling occurs at Position 5 (ortho to the amine).

  • Note: Strong acid (pH < 2) must be avoided to prevent protonation of the amine nitrogen, which would deactivate the ring entirely.

Diagram: Regioselectivity Pathways

CouplingMechanism Substrate N-Methyl Gamma Acid (Zwitterionic Form) Alkaline Alkaline Medium (pH 9.0) Substrate->Alkaline Deprotonation (-O⁻) Acidic Acidic Medium (pH 4.0) Substrate->Acidic Neutral OH / Active NHMe Prod_Alk Product A (Ortho-Hydroxy) Coupling at Pos 3 Alkaline->Prod_Alk + Ar-N₂⁺ (Fast Reaction) Prod_Acid Product B (Ortho-Amine) Coupling at Pos 5 Acidic->Prod_Acid + Ar-N₂⁺ (Slower Reaction)

Caption: Regioselectivity switch of N-Methyl Gamma Acid controlled by pH conditions.

Experimental Protocols

Pre-requisite: Prepare the diazonium salt of your choice (e.g., Diazotized Sulfanilic Acid or p-Nitroaniline) prior to starting the coupling protocol. The diazo solution must be kept at 0–5°C.

Protocol A: Alkaline Coupling (Synthesis of Monoazo Red/Violet Dyes)

Objective: Selective coupling at Position 3.

  • Dissolution:

    • In a 500 mL beaker, suspend 0.01 mol (2.53 g) of N-Methyl Gamma Acid in 50 mL distilled water.

    • Add 10% Sodium Carbonate (

      
      )  solution dropwise until the solid dissolves and the pH reaches 9.0–9.5.
      
    • Checkpoint: Solution should be clear. If turbidity persists, filter to remove impurities.

  • Cooling:

    • Add 20 g of crushed ice to the solution. Cool to 0–5°C .

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution (0.01 mol) over 30 minutes.

    • Critical Control: Simultaneously add 10%

      
       to maintain pH between 8.5 and 9.[1]5. Do not allow pH to drop below 8 (risk of mixed coupling) or exceed 11 (risk of diazo decomposition).[1]
      
  • Completion:

    • Stir for 2–4 hours at < 5°C.

    • Validation: Perform a "bleed test" on filter paper. A clear rim indicates no unreacted diazo is present. If the rim turns color with alkaline H-acid solution, diazo is still present.

  • Isolation:

    • Add Sodium Chloride (NaCl) to 15% w/v (salting out).[1]

    • Heat to 60°C to coagulate the dye, then cool to room temperature.

    • Filter, wash with 5% brine, and dry.

Protocol B: Acid Coupling (Synthesis of Amphoteric Dyes)

Objective: Selective coupling at Position 5.

  • Dissolution:

    • Suspend 0.01 mol (2.53 g) of N-Methyl Gamma Acid in 50 mL water.

    • Adjust pH to 6.0–7.0 with dilute NaOH to dissolve.

  • Acidification:

    • Add Acetic Acid until pH stabilizes at 4.0–4.5 .

    • Note: The intermediate may precipitate as a fine suspension; this is acceptable if the particles are fine.

  • Coupling Reaction:

    • Cool to 0–5°C .

    • Add the diazonium salt solution dropwise.

    • Critical Control: Maintain pH 4.0–4.5 using Sodium Acetate. Do not use strong mineral bases.

  • Completion:

    • Acid coupling is slower than alkaline coupling. Stir for 6–12 hours.

    • Monitor disappearance of diazo component using starch-iodide paper (blue = diazo present).[1]

Analytical Validation

To ensure the integrity of the synthesized dye, use the following HPLC method to distinguish isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1]0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array (Monitor at

of dye, typically 480-550 nm)
Expected Result Ortho-hydroxy coupled products generally elute later than ortho-amino products due to intramolecular Hydrogen bonding effects.[1]

Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Diazo Diazo Prep (0-5°C, HCl, NaNO₂) Start->Diazo Coupler Coupler Prep (N-Methyl Gamma Acid) Start->Coupler React Coupling Reaction (0-5°C, 2-6 Hours) Diazo->React Decision Target Isomer? Coupler->Decision AlkPath Alkaline Path (pH 9.0, Carbonate) Decision->AlkPath Ortho-OH AcidPath Acid Path (pH 4.5, Acetate) Decision->AcidPath Ortho-NHMe AlkPath->React AcidPath->React Salt Salting Out (NaCl, Heat to 60°C) React->Salt Filter Filtration & Drying Salt->Filter QC QC: HPLC & UV-Vis Filter->QC

Caption: Step-by-step synthesis workflow for azo dyes using N-Methyl Gamma Acid.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use local exhaust ventilation. Avoid dust generation.

  • PPE: Nitrile gloves, safety goggles, and P95 dust mask are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hygroscopic).[1]

References

  • PubChem. (n.d.).[1][2] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-.[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (General reference for aminonaphthol coupling mechanisms).

  • Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Reference for reactive dye intermediates).

Sources

High-performance liquid chromatography methods for naphthalene sulfonate quantification.

Author: BenchChem Technical Support Team. Date: February 2026

From Counter-ion Analysis to Trace Impurity Profiling

Abstract

Naphthalene sulfonates (NS) serve critical roles in drug development, functioning as counter-ions for basic drug substances (e.g., napsylates) and as dispersants in formulation (e.g., sodium naphthalene sulfonate). However, their structural isomers and high polarity present significant chromatographic challenges. This Application Note details two distinct protocols: a robust Ion-Pair HPLC (IPC-UV/FLD) method for routine quality control and isomer separation, and a Mixed-Mode LC-MS/MS method for trace impurity profiling without non-volatile salts.

Introduction & Scientific Context

In pharmaceutical analysis, naphthalene sulfonates are double-edged swords. As counter-ions , they improve the solubility and stability of API (Active Pharmaceutical Ingredient) salts. However, as impurities , particularly in raw materials or degradation pathways, they require rigorous quantification.

The Analytical Challenge:

  • Polarity: Naphthalene sulfonic acids are strong acids (

    
    ). They are fully ionized at physiological pH, leading to poor retention on standard C18 columns (Reversed-Phase) due to "dead volume" elution.
    
  • Isomerism: The position of the sulfonate group (e.g., 1-NS vs. 2-NS) or the presence of multiple groups (1,5-NDS vs. 1,6-NDS) significantly alters pharmacological properties but results in nearly identical mass spectra and UV profiles.

  • Detection: While they possess strong UV chromophores (naphthalene ring), trace analysis (genotoxic impurity assessment) often requires Fluorescence Detection (FLD) or Mass Spectrometry (MS).

Strategic Method Selection

The choice of method depends on the analytical objective.

FeatureProtocol A: Ion-Pair HPLC (IPC) Protocol B: Mixed-Mode LC-MS
Primary Use Routine QC, Assay, Isomer SeparationTrace Impurity ID, Genotoxicity Screening
Mechanism Hydrophobic interaction via ion-pairing agentAnion-Exchange + Hydrophobic Interaction
Robustness High (Gold Standard for resolution)Moderate (Requires careful equilibration)
MS Compatible? NO (Non-volatile salts ruin MS source)YES (Volatile buffers used)
Sensitivity High (UV/FLD)Ultra-High (MRM mode)
Protocol A: Ion-Pair RP-HPLC (The "Gold Standard")

Objective: Quantification of Naphthalene Sulfonate counter-ions and separation of structural isomers (e.g., 1-NS vs 2-NS).

4.1. The Mechanism

We utilize Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an Ion-Pairing Reagent (IPR). The lipophilic butyl chains of TBAHS adsorb onto the C18 stationary phase, while the positively charged ammonium group interacts with the anionic sulfonate. This creates a "pseudo-ion-exchange" surface, retaining the polar sulfonates.

4.2. Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationNote
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 250 x 4.6 mm, 5 µmLong column required for isomer resolution.
Mobile Phase A 10 mM TBAHS + 10 mM Sodium Phosphate (pH 6.5)pH 6.5 ensures full ionization and column stability.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can be used but causes higher backpressure.
Flow Rate 1.0 mL/minAdjust based on column backpressure.
Gradient Isocratic: 60% A / 40% B (for Assay)Gradient: 90% A to 40% A over 20 min (for Impurities)Isocratic is preferred for simple counter-ion assay.
Detection UV: 230 nm (Quant), 280 nm (ID)FLD: Ex 225 nm / Em 340 nmFLD increases sensitivity by ~100x.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 10 - 20 µL
4.3. Step-by-Step Preparation
  • Buffer Prep: Dissolve 3.4 g TBAHS and 1.4 g Sodium Phosphate Monobasic in 950 mL water. Adjust pH to 6.5 with dilute NaOH. Dilute to 1 L. Filter through 0.22 µm membrane.

  • System Equilibration: Flush column with Mobile Phase for at least 60 minutes .

    • Critical: Ion-pairing reagents equilibrate slowly. Incomplete equilibration leads to drifting retention times.

  • Standard Prep: Prepare stock of Sodium Naphthalene-2-sulfonate at 1.0 mg/mL in water. Dilute to working range (e.g., 10–100 µg/mL).

  • Shutdown: NEVER leave TBAHS in the column. Wash with 50:50 Water:Acetonitrile for 60 mins, then 100% Acetonitrile for storage.

Protocol B: Mixed-Mode LC-MS/MS (Trace Analysis)

Objective: Identification of unknown sulfonate impurities or ultra-trace quantification where MS specificity is required.

5.1. The Mechanism

Standard C18 columns fail here without ion-pairing. We substitute the column for a Mixed-Mode Stationary Phase (e.g., SIELC Obelisc N or Primesep). These columns have embedded positive charges (anion-exchange) and hydrophobic chains, allowing retention without non-volatile ion-pairing reagents.

5.2. Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationNote
Column Mixed-Mode Anion Exchange/RP (e.g., SIELC Primesep D), 150 x 2.1 mm, 3 µm2.1 mm ID is optimal for MS sensitivity.
Mobile Phase A 20 mM Ammonium Acetate (pH 5.0)Volatile buffer essential for MS.
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10% -> 80% B15-20 min: 80% BGradient elutes highly retained di-sulfonates.
MS Source ESI Negative Mode (Electrospray Ionization)Sulfonates ionize best in negative mode

.
MRM Transitions 2-NS: 207.0 -> 143.0 (Loss of SO2)1,5-NDS: 287.0 -> 207.0Optimize collision energy for each compound.
Visualization: Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing Naphthalene Sulfonates.

NS_Analysis_Workflow Start Sample: Pharmaceutical Matrix (API Salt or Formulation) Decision Define Analytical Goal Start->Decision Path_QC Routine QC / Assay (High Conc > 0.1%) Decision->Path_QC Target: Major Component Path_Trace Impurity Profiling / ID (Trace Conc < 0.05%) Decision->Path_Trace Target: Impurities Method_IPC PROTOCOL A: Ion-Pair HPLC (C18 + TBAHS) Path_QC->Method_IPC Method_MS PROTOCOL B: Mixed-Mode LC-MS (Primesep/Obelisc + Amm. Acetate) Path_Trace->Method_MS Detect_UV Detection: UV (230 nm) Robust Quantification Method_IPC->Detect_UV Detect_FLD Detection: Fluorescence (Ex 225 / Em 340) Method_IPC->Detect_FLD Optional: High Sens. Detect_MS Detection: ESI(-) MS/MS Specific ID & Sensitivity Method_MS->Detect_MS Output_Assay Output: Purity / Stoichiometry (e.g., 1:1 API:Napsylate) Detect_UV->Output_Assay Output_Tox Output: Genotoxic Impurity Clearance (ppm level detection) Detect_MS->Output_Tox

Caption: Decision tree for selecting between Ion-Pair HPLC (Routine QC) and Mixed-Mode LC-MS (Trace Analysis).

Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

7.1. System Suitability Criteria (IPC Method)
  • Resolution (

    
    ):  > 1.5 between 1-Naphthalene Sulfonate and 2-Naphthalene Sulfonate isomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5. (Tailing > 1.5 indicates insufficient ion-pairing reagent or column aging).
    
  • Precision (RSD): < 1.0% for 6 replicate injections (Assay level).

7.2. Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Retention Times Incomplete column equilibration with Ion-Pair reagent.Flush column with Mobile Phase A for an additional 1-2 hours.
Peak Splitting Sample solvent mismatch.Dissolve sample in Mobile Phase rather than pure organic solvent.
Precipitation in System Phosphate buffer + High % Acetonitrile.Ensure Organic % does not exceed 80% when using >10mM Phosphate.
High Backpressure Salt precipitation or column clogging.[3]Wash with 90:10 Water:MeOH (no salt) at low flow (0.2 mL/min).
References
  • Pocurull, E., et al. (1999). "On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water." Journal of Chromatography A.

  • Altenbach, B., & Giger, W. (1995). "Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction and High-Performance Liquid Chromatography." Analytical Chemistry.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for System Suitability).
  • SIELC Technologies. "HILIC Separation of Aromatic Acids." (Application note on Mixed-Mode columns).

  • Long, G., et al. (2012). "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection." Journal of Chromatographic Science.

Sources

Application Note: High-Resolution Separation of Aminonaphthalene Sulfonic Acid Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonaphthalene sulfonic acids (ANSAs) are critical intermediates in the synthesis of azo dyes, pigments, and pharmaceuticals. They exist as multiple positional isomers (e.g., 1,4-ANS vs. 1,5-ANS) that possess identical molecular weights and very similar pKa values.[1] Traditional HPLC methods often require expensive ion-pairing reagents or long gradient times to resolve these structural isomers.[1]

This Application Note details a robust Cyclodextrin-Modified Capillary Zone Electrophoresis (CD-CZE) protocol. By exploiting the host-guest complexation mechanism, this method achieves baseline separation of ANSA isomers that are otherwise indistinguishable by charge-to-mass ratio alone.[1]

Key Benefits:

  • High Specificity: Resolves positional isomers (e.g., "Laurent’s Acid" vs. "Peri Acid").

  • Cost-Efficiency: Minimal solvent waste compared to HPLC.[1]

  • Speed: Analysis times typically < 15 minutes.

Theoretical Basis & Separation Mechanism

The Challenge of Isomers

In Capillary Zone Electrophoresis (CZE), separation is driven by the analyte's electrophoretic mobility (


), defined by the charge-to-hydrodynamic radius ratio (

).
  • Problem: ANSA isomers (e.g., 1-aminonaphthalene-4-sulfonic acid and 1-aminonaphthalene-5-sulfonic acid) have identical molecular mass and nearly identical ionic radii.

  • Ionization: The sulfonic acid group (

    
    ) is strongly acidic (
    
    
    
    ) and fully ionized (
    
    
    ) across the working pH range.[1] The amino group (
    
    
    ) is weakly basic (
    
    
    ).[1]
The Solution: Cyclodextrin Selectivity

To separate these isomers, we introduce a "Selector" (


-Cyclodextrin) into the Background Electrolyte (BGE).
  • Inclusion Complexation: The hydrophobic naphthalene ring of the ANSA enters the hydrophobic cavity of the Cyclodextrin (CD).

  • Steric Discrimination: The position of the sulfonate and amino groups determines how deeply and stably the isomer fits into the CD cavity.

  • Mobility Shift: The complexed analyte is bulkier (larger

    
    ) than the free analyte, reducing its mobility. The isomer with the highest binding constant (
    
    
    
    ) will be retarded the most.
Mechanism Diagram

The following diagram illustrates the differential equilibrium that enables separation.

SeparationMechanism Analyte Free Isomers (Fast Migration) ComplexA Complex A (Weak Binding) Medium Speed Analyte->ComplexA Isomer 1 + CD ComplexB Complex B (Strong Binding) Slow Speed Analyte->ComplexB Isomer 2 + CD CD β-Cyclodextrin (Selector) CD->ComplexA CD->ComplexB

Figure 1: Differential complexation mechanism. Isomer 2 fits better into the CD cavity, spending more time in the slow-moving complex state compared to Isomer 1.

Materials and Instrumentation

ComponentSpecificationPurpose
CE System Agilent 7100, Beckman PA 800 Plus, or equivalentHigh voltage control, UV detection.[1]
Detector DAD or UV-VisDetection at 214 nm (peptide bond/amide) and 254 nm (aromatic ring).[1]
Capillary Fused Silica, 50 µm ID x 40-60 cm effective lengthStandard separation channel.[1]
Temperature 25°C ± 0.1°CCritical for maintaining constant viscosity and binding equilibrium.[1]
Reagents Sodium Borate (Borax), NaOH, HClpH control.
Selector

-Cyclodextrin (native) or HP-

-CD
Chiral/Shape selector.[1]
Analytes 1,4-ANS, 1,5-ANS, 1,8-ANS standardsReference standards for method validation.

Experimental Protocols

Protocol A: High-pH Borate/CD Method (Recommended)

Best for general screening of sulfonic acid impurities.[1]

1. Buffer Preparation (Background Electrolyte - BGE):

  • Base Buffer: Prepare 50 mM Sodium Borate solution.[1] Adjust pH to 9.2 using 1M NaOH or HCl.

  • Selector Addition: Add 15 mM

    
    -Cyclodextrin  to the borate buffer.
    
  • Note: Sonicate for 10 minutes to ensure complete dissolution of the cyclodextrin. Filter through a 0.45 µm nylon filter.[1]

2. Sample Preparation:

  • Dissolve ANSA samples in water (or 10x diluted BGE) to a concentration of 0.1 mg/mL.[1]

  • Tip: Avoid high salt concentrations in the sample matrix to prevent "destacking" or peak broadening.

3. Conditioning (New Capillary):

  • Flush with 1M NaOH (10 min).[1]

  • Flush with Water (5 min).[1]

  • Flush with BGE (10 min).

4. Separation Conditions:

  • Voltage: +25 kV (Normal Polarity: Anode at Inlet, Cathode at Outlet).

    • Note: At pH 9.2, ANSAs are negatively charged and migrate toward the Anode (inlet). However, the Electroosmotic Flow (EOF) toward the Cathode is stronger. The analytes are carried by the EOF but separated by their electrophoretic drag.

  • Injection: Hydrodynamic, 50 mbar for 5 seconds.

  • Detection: UV at 254 nm (primary) and 214 nm.[1]

Protocol B: Low-pH Phosphate Method (Alternative)

Best if resolution is poor at high pH or if analyzing zwitterionic forms.[1]

  • BGE: 50 mM Phosphate buffer (pH 2.5) + 20 mM HP-

    
    -CD.[1]
    
  • Polarity: Reverse Polarity (Cathode at Inlet) may be required if EOF is suppressed and analytes are anionic.[1] However, at pH 2.5, the amine is protonated (

    
    ) and sulfonate is (
    
    
    
    ), creating a zwitterion. Net charge is near zero; separation relies heavily on CD interaction.[1]

Method Development Workflow

Use this logic tree to optimize your separation if the standard protocol yields overlapping peaks.

MethodDev Start Start: Protocol A (Borate pH 9.2 + 15mM β-CD) Check Check Resolution (Rs) Start->Check Good Rs > 1.5 Validation Check->Good Yes Poor Rs < 1.5 Check->Poor No Opt1 Increase CD Conc. (up to 25mM) Poor->Opt1 Peaks Merge? Opt2 Change CD Type (Try γ-CD or HP-β-CD) Poor->Opt2 No Selectivity? Opt3 Add Organic Modifier (5-10% Methanol) Poor->Opt3 Broad Peaks? Opt1->Check Opt2->Check Opt3->Check

Figure 2: Optimization workflow for ANSA separation. Systematic adjustment of CD concentration is the most effective variable.

Data Analysis & Validation

Expected Migration Order (Protocol A)

Due to steric hindrance, isomers with the sulfonate group "peri" (position 8) or "ortho" to the amine often bind less strongly to the CD than "para" (position 4) isomers.

  • Fastest Migrating (First Peak): Isomers that complex least with CD (remain more negative/mobile).[1]

  • Slowest Migrating (Last Peak): Isomers that fit best into the CD cavity (bulky complex moves slower).

Validation Parameters

To ensure Scientific Integrity (E-E-A-T), validate the method using the following criteria:

ParameterAcceptance CriteriaCalculation
Linearity (

)
> 0.999Plot Peak Area vs. Conc.[1] (0.01 - 1.0 mg/mL)
Precision (RSD) < 2.0% (Migration Time)< 5.0% (Peak Area)n=6 replicate injections
Resolution (

)
> 1.5

LOD/LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Based on baseline noise amplitude

Troubleshooting Guide

Issue: Current Drop / Instability [1]

  • Cause: Joule heating or bubble formation.[1]

  • Fix: Ensure buffer vials are not empty.[1] Lower voltage to 20 kV. Check capillary temperature control.

Issue: Migration Time Drift

  • Cause: Buffer depletion or temperature fluctuation.[1]

  • Fix: Replenish buffer vials every 5 runs.[1] Ensure the system has equilibrated to 25°C.

Issue: Peak Tailing

  • Cause: Adsorption of amine to capillary wall.[1]

  • Fix: Increase ionic strength of BGE (add 50 mM NaCl) or use a dynamic coating (e.g., polybrene) if using low pH.

References

  • Vertex AI Search. (2026).[1] Separation of aromatic aminophosphonic acid enantiomers by capillary electrophoresis with the application of cyclodextrins. National Institutes of Health (PubMed).[1] Link

  • Vertex AI Search. (2026).[1] Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis. National Institutes of Health (PubMed).[1] Link

  • Bio-Rad. (n.d.).[1] An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Technical Library. Link

  • Sigma-Aldrich. (n.d.).[1] 8-Amino-2-naphthalenesulfonic acid Product Specification. Sigma-Aldrich.[1][2] Link

  • Williams, R. (2022).[1][3] pKa Data Compilation. Organic Chemistry Data. Link

Sources

Application Note: High-Fidelity Fluorescence Characterization using N-Methyl-Gamma Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the utilization of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (commonly referred to industrially as N-Methyl-Gamma Acid ) as a functional fluorescent probe.

While historically utilized as a precursor for reactive azo dyes, this compound belongs to the aminonaphthalenesulfonate class (analogous to ANS and TNS). Its "push-pull" electron donor-acceptor architecture grants it significant solvatochromic properties , making it a valuable, cost-effective probe for monitoring protein conformational changes, hydrophobic surface mapping, and potentially amyloid fibril detection.

Introduction & Mechanistic Basis

Chemical Identity and Properties

This compound (N-Methyl-Gamma Acid) is an amphiphilic fluorophore.[1] Its structure features a naphthalene core substituted with:

  • Electron Donor groups: A hydroxyl group (-OH) at position 4 and a methylamino group (-NHCH₃) at position 6.

  • Electron Acceptor group: A sulfonic acid group (-SO₃H) at position 2.

This specific arrangement creates an Intramolecular Charge Transfer (ICT) system. Upon excitation, electron density shifts from the donor amine/hydroxyl to the acceptor sulfonate.

Mechanism of Fluorescence (Solvatochromism)

Like its well-known analogs 1,8-ANS and 2,6-TNS , N-Methyl-Gamma Acid exhibits environment-sensitive fluorescence:

  • Aqueous Environment (Quenched State): In water, the excited state is rapidly relaxed via non-radiative decay due to hydrogen bonding with solvent molecules. Fluorescence is negligible (Quantum Yield

    
    ).
    
  • Hydrophobic Environment (Emissive State): When the probe binds to hydrophobic pockets (e.g., molten globule states of proteins, amyloid fibrils, or lipid interfaces), water is excluded. This stabilizes the ICT state and restricts non-radiative decay, resulting in a dramatic increase in fluorescence intensity (Quantum Yield

    
    ) and a hypsochromic (blue) shift  in emission.
    
Spectral Characteristics (Typical for Class)
  • Excitation (

    
    ):  320 – 360 nm (UV region)
    
  • Emission (

    
    ):  420 – 500 nm (Environment dependent; shifts from Green 
    
    
    
    Blue upon binding).

Experimental Workflow & Logic

The following diagram illustrates the logical flow of a protein binding assay using N-Methyl-Gamma Acid.

G Stock Stock Preparation (10 mM in Buffer/DMSO) Dilution Working Solution (50 µM) Stock->Dilution Dilute Incubation Equilibration (10-15 min, RT) Dilution->Incubation Add Probe Sample Protein Sample (Native/Denatured) Sample->Incubation Add Substrate Measurement Fluorescence Measurement Incubation->Measurement Exc: 350nm Analysis Data Analysis (Intensity vs. Conc) Measurement->Analysis Quantify Blue Shift

Figure 1: Logical workflow for solvatochromic characterization assays.

Detailed Protocol: Protein Hydrophobicity Assay

Reagents and Equipment
  • Probe: this compound (High Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO) or Milli-Q Water (The sulfonate group confers water solubility, but DMSO ensures long-term stability of stock).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (Avoid buffers with high intrinsic fluorescence).

  • Instrument: Fluorescence Spectrophotometer or Fluorescence Microplate Reader.

Stock Solution Preparation
  • Weighing: Weigh approximately 2.5 mg of N-Methyl-Gamma Acid (MW ≈ 253.27 g/mol ).

  • Dissolution: Dissolve in 1 mL of DMSO to create a ~10 mM Stock Solution .

    • Note: Protect from light. Store at 4°C in an amber vial. Stable for 1-2 months.

  • Verification: Check absorbance at 350 nm to confirm concentration using Beer-Lambert Law (

    
     typical for naphthalene sulfonates).
    
Staining Protocol (Microplate Format)
StepActionCritical Technical Note
1. Sample Prep Prepare protein samples (0.1 – 5 µM) in assay buffer. Include a "Buffer Only" blank.Ensure pH is constant; the 4-hydroxyl group (pKa ~9) can alter fluorescence if pH fluctuates.
2. Probe Addition Add N-Methyl-Gamma Acid to a final concentration of 20 – 50 µM .The probe should be in molar excess (typically 10x-50x) over the protein to saturate binding sites.
3. Mixing Mix gently by pipetting or orbital shaking (30 sec).Avoid introducing bubbles which scatter light.
4. Incubation Incubate for 10–15 minutes at Room Temperature in the dark.Allows equilibrium binding to hydrophobic patches.
5. Imaging/Read Ex: 350 nm (±10 nm) Em: Scan 400–600 nm.Look for a peak emergence around 450–480 nm compared to the blank.
Microscopy Application (Amyloid/Aggregate Imaging)

If using this probe for fluorescence microscopy to visualize protein aggregates or cellular hydrophobicity:

  • Fixation: Fix cells with 4% Paraformaldehyde (if applicable). Live cell imaging is possible but membrane permeability is low due to the sulfonate group.

  • Staining: Incubate with 50 µM probe in PBS for 20 minutes.

  • Wash: Wash 2x with PBS to remove unbound probe (reduces background).

  • Filter Set: Use a DAPI or BFP filter set (Ex ~350nm / Em ~450nm).

    • Observation: Hydrophobic aggregates will appear bright blue/cyan against a dark background.

Data Interpretation & Troubleshooting

Quantitative Analysis

To quantify the "Surface Hydrophobicity" (


) of a protein:
  • Titrate increasing concentrations of protein against a fixed probe concentration.

  • Plot Fluorescence Intensity (

    
    ) vs. Protein Concentration.
    
  • The initial slope of the curve is proportional to the surface hydrophobicity.

Comparison with Standard Probes
FeatureN-Methyl-Gamma Acid1,8-ANSBis-ANS
Solubility High (Water/DMSO)ModerateLow (Requires DMSO)
Binding Affinity Moderate (

)
ModerateHigh (Bivalent)
Excitation ~340-360 nm~350-380 nm~385 nm
Primary Use Dye Intermediate / pH sensitive hydrophobicityGeneral HydrophobicityHigh-sensitivity Amyloid
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Impurities in the probe or buffer contaminants.

    • Solution: Use analytical grade reagents. Perform a "Buffer + Probe" blank subtraction.

  • Issue: No Fluorescence Signal.

    • Cause: Protein has no accessible hydrophobic pockets (native state) or concentration is too low.

    • Solution: Use a positive control (e.g., BSA or denatured ovalbumin) to verify probe activity.

  • Issue: Red-Shifted Emission.

    • Cause: The probe is in a polar environment (not bound) or pH is >9 (ionization of hydroxyl).

    • Solution: Check pH; ensure it is < 8.0 for hydrophobic assays.

References

  • Chemical Identity & Synthesis

    • Source: PubChem & ChemicalBook. "this compound (CAS 6259-53-6)."
    • Context: Primary industrial use as intermediate for C.I.[2] Acid Brown 91 and Reactive Orange 16.

  • Mechanistic Class (Naphthalene Sulfonates)

    • Source: Stryer, L. (1965). "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: a fluorescent probe of non-polar binding sites." Journal of Molecular Biology.
    • Context: Establishes the solvatochromic mechanism of aminonaphthalenesulfonates (ANS/TNS) which share the N-Methyl-Gamma Acid scaffold.
  • Fluorescence of Naphthalene Derivatives

    • Source: BenchChem.[3] "Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy."

    • Context: Overview of naphthalene-based probes for cellular imaging and ion detection.
  • Dye Chemistry & Intermediates

    • Source: Patel, D.R., et al. (2011).[4] "Synthesis and application of reactive dyes based on N-methyl gamma acid." ResearchGate.[5]

    • Context: Confirms the reactivity and structural properties of the N-methyl-gamma acid intermedi

Sources

Application Note: High-Fidelity Detection of Intracellular Biothiols via Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The precise quantification of intracellular biothiols—Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—is critical for monitoring cellular redox homeostasis.[1] Deviations in these levels are key biomarkers for oxidative stress, cancer, and neurodegenerative pathologies.[1]

While many fluorophores exist, naphthalene-based probes are preferred for high-stakes drug development and cellular assays due to their rigid conjugated planar structure.[1] This architecture confers exceptional photostability and high quantum yields.[1] Furthermore, naphthalene derivatives often utilize Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts (>100 nm) that minimize self-quenching and separate emission from cellular autofluorescence.[1]

This guide details a robust, self-validating protocol for using reaction-based naphthalene probes to detect and discriminate biothiols in living cells.[1]

Mechanistic Principles

To design a valid experiment, one must understand the chemical logic driving the signal.[1] Naphthalene probes typically function as "Reaction-Based" sensors rather than simple binding dyes.[1]

The "Switch-On" Mechanism

Most naphthalene probes operate on a fluorescence quenching principle (PET or ICT) that is relieved upon reaction with a thiol.[1]

  • Quenched State (OFF): The naphthalene core is conjugated to a masking group (e.g., sulfonate ester, acrylate, or dinitrophenoxy) that acts as an electron acceptor, quenching fluorescence via Photoinduced Electron Transfer (PET).[1]

  • Active State (ON): The nucleophilic thiol (-SH) attacks the masking group.[1]

    • Scenario A (Cleavage): The thiol cleaves the sulfonate/acrylate group, restoring the electron-donating capacity of the naphthalene hydroxyl/amine group.[1]

    • Scenario B (Cyclization): For probes like Naphthalene-2,3-dicarboxaldehyde (NDA) , the thiol reacts with adjacent aldehyde groups to form a fluorescent isoindole product.[1]

Specificity: Distinguishing Cys/Hcy from GSH

Discrimination is achieved through kinetic control and steric hindrance :

  • Cys/Hcy: Possess adjacent amino and thiol groups, allowing for rapid intramolecular cyclization (forming 5- or 6-membered rings).[1]

  • GSH: The bulky tripeptide structure hinders cyclization or slows reaction kinetics, allowing temporal discrimination or requiring specific probe designs (e.g., MNDA) that target GSH specifically via steric pockets.[1]

Reaction Pathway Diagram

The following diagram illustrates the logical flow of the probe activation mechanism.

Biothiol_Mechanism Probe Naphthalene Probe (Quenched/Non-Fluorescent) Intermediate Thio-Hemiacetal / Addition Intermediate Probe->Intermediate Nucleophilic Attack Thiol Intracellular Biothiol (R-SH) Thiol->Intermediate Cleavage Cleavage/Cyclization Intermediate->Cleavage Rearrangement Signal Fluorescent Product (Strong Emission) Cleavage->Signal Restoration of Conjugation

Caption: Chemical logic of reaction-based naphthalene probes. The non-fluorescent probe undergoes nucleophilic attack by the biothiol, leading to cleavage or cyclization that restores the fluorophore's emission.[1]

Experimental Protocol: Live Cell Imaging

Objective: Visualize endogenous GSH/Cys levels in HeLa/MCF-7 cells and validate specificity using N-ethylmaleimide (NEM) controls.

Reagents & Preparation
ReagentConcentration (Stock)SolventStorageFunction
Naphthalene Probe 10 mMDMSO-20°C (Dark)Thiol Sensor
N-ethylmaleimide (NEM) 100 mMPBS or DMSOFreshly PrepThiol Scavenger (Negative Control)
Cysteine / GSH 10 mMPBSFreshly PrepExogenous Add-back (Positive Control)
Hoechst 33342 1 mg/mLWater4°CNuclear Counterstain
Cell Culture Setup[1][2]
  • Seed cells (e.g., HeLa, A549, or HepG2) on 35mm glass-bottom confocal dishes.[1]

  • Incubate for 24 hours at 37°C / 5% CO₂ until 70-80% confluency is reached.

  • Note: Avoid over-confluency, which can alter metabolic rates and basal thiol levels.[1]

Staining Workflow (The "Self-Validating" System)

To ensure the signal is genuine, you must run three parallel arms.[1]

Arm A: Basal Detection (Experimental)
  • Remove culture medium and wash cells 2x with PBS (pH 7.4).[1]

  • Add Probe Working Solution (typically 10 µM in serum-free media).[1]

  • Incubate for 20–30 minutes at 37°C.

  • Wash 3x with PBS to remove excess probe.[1]

  • Add imaging media (or PBS) and proceed to microscopy.[1][2]

Arm B: NEM Block (Negative Control - REQUIRED)

This step proves the signal is thiol-dependent.

  • Wash cells 2x with PBS.[1]

  • Pre-incubate cells with 1 mM NEM for 30 minutes.

    • Mechanism:[1][3][4][5][6] NEM alkylates free sulfhydryls, rendering them unreactive.[1]

  • Wash 3x with PBS to remove unbound NEM.[1]

  • Incubate with Probe Working Solution (10 µM) for 30 minutes.

  • Wash 3x and image.[1] Result should be dark/non-fluorescent.

Arm C: Exogenous Add-back (Positive Control)

This proves the probe is still active in the cellular environment.[1]

  • Perform the NEM Block (Steps 1-3 of Arm B).[1][7]

  • Add 100 µM Cys or GSH (ester forms like GSH-MEE are preferred for better permeability) and incubate for 30 minutes.

  • Add Probe Working Solution (10 µM) for 30 minutes.

  • Wash and image.[1][2][8][9] Fluorescence should be restored.

Experimental Workflow Diagram

Protocol_Workflow cluster_Arms Experimental Arms Start Seeded Cells (70% Confluency) Arm1 Arm A: Basal (No Pre-treatment) Start->Arm1 Arm2 Arm B: Negative Ctrl (1mM NEM, 30 min) Start->Arm2 Arm3 Arm C: Positive Ctrl (NEM + Exogenous Thiol) Start->Arm3 Stain Probe Incubation (10 µM, 30 min, 37°C) Arm1->Stain Arm2->Stain Arm3->Stain Wash PBS Wash (3x) Stain->Wash Image Confocal Imaging (Ex: 405nm / Em: 450-550nm) Wash->Image

Caption: Step-by-step workflow for validating biothiol detection. Arm B (NEM Block) is the critical step for establishing specificity.

Data Acquisition & Analysis

Microscopy Settings[1][2][3][10][11]
  • Excitation: Naphthalene probes are typically excited in the UV/Blue region.[1]

    • One-Photon: 405 nm laser.[1]

    • Two-Photon: ~750–900 nm (ideal for deep tissue/thick samples).[1]

  • Emission: Collect signal based on the specific probe derivative (typically 480–550 nm for green/yellow emission).[1]

  • Gain/Laser Power: optimize on "Arm A" (Basal). Do not change settings when imaging Arm B or C.

Quantitative Analysis

Do not rely solely on visual inspection.[1]

  • Define Regions of Interest (ROIs) around individual cells using ImageJ/Fiji.[1]

  • Measure Mean Fluorescence Intensity (MFI) .

  • Calculate the Signal-to-Noise Ratio (SNR) :

    
    .[1]
    
  • Validation Criterion: The MFI of Arm B (NEM) should be <10% of Arm A.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background in NEM Control Incomplete blocking or probe hydrolysis.Increase NEM concentration to 2 mM or extend blocking time. Ensure probe stock is fresh (avoid moisture).[1]
Probe Precipitation Low solubility in aqueous media.[1]Pre-mix probe with Pluronic F-127 (0.1%) before adding to media.[1] Keep DMSO concentration < 1%.[1]
No Signal in Basal Cells Low endogenous thiols or slow kinetics.[1]Extend probe incubation time (up to 60 min). Verify cell health (stressed cells may deplete GSH).[1]
Nuclear Localization Probe aggregation or DNA binding.[1]Check probe structure (cationic probes often target mitochondria/lysosomes).[1] Co-stain with MitoTracker to confirm localization.

References

  • Li, J., et al. (2018). "Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis."[1][10] Theranostics, 8(5), 1411-1420.[1][10]

  • Xue, X.L., et al. (2022). "Simultaneous Discrimination of Cys/Hcy and GSH With Simple Fluorescent Probe Under a Single-Wavelength Excitation."[1][11] Frontiers in Chemistry, 10, 831603.[1]

  • Chen, X., et al. (2021). "Fluorescent Probes for Live Cell Thiol Detection."[1] Sensors, 21(12), 4229.[1] [1]

  • Thermo Fisher Scientific. "N-Ethylmaleimide (NEM) Protocol and Product Information."

Sources

Application Note: Advanced Solid-Phase Extraction Strategies for Naphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Naphthalene sulfonates (NS) and their condensates are highly polar, water-soluble strong acids (


) widely used as dispersants, superplasticizers, and drug intermediates. Their high solubility and permanent ionization pose significant challenges for conventional C18 retention. This Application Note details two field-validated protocols for the pre-concentration of NS from aqueous matrices: (1) Ion-Pair Solid-Phase Extraction (IP-SPE)  on polymeric reversed-phase sorbents, ideal for fluorescence detection, and (2) Mixed-Mode Weak Anion Exchange (WAX) , the modern standard for LC-MS/MS compatibility.

Introduction & Mechanistic Insight

The Polarity Challenge

Naphthalene sulfonates possess dual chemical characteristics: a hydrophobic naphthalene ring and one or more strongly hydrophilic sulfonate groups (


).
  • Acidity: The sulfonic acid group is fully ionized at all environmental pH levels. Consequently, "pH shifting" (acidifying to protonate the analyte) is ineffective for retention on reversed-phase media.

  • Solubility: High water solubility leads to "breakthrough" on standard silica C18 cartridges.

Strategic Solutions

To achieve retention, we must engage specific interaction mechanisms:

  • 
     Interactions:  Utilizing polymeric sorbents (polystyrene-divinylbenzene) which offer strong aromatic interactions with the naphthalene ring, far superior to alkyl-bonded silica.
    
  • Ion-Pairing (IP-SPE): Adding a counter-ion (e.g., Tetrabutylammonium, TBA) to the sample neutralizes the charge, forming a hydrophobic complex retained by reversed-phase mechanisms.

  • Anion Exchange (WAX): Utilizing a positively charged sorbent to bind the anionic sulfonate. Crucial Note: Strong Anion Exchange (SAX) is often too strong, making elution difficult. Weak Anion Exchange (WAX) is preferred because elution is achieved by neutralizing the sorbent's amine group (pH > 10), releasing the permanently charged analyte.

Experimental Protocols

Method A: Polymeric Ion-Pair SPE (IP-SPE)

Best for: HPLC-UV or HPLC-Fluorescence (FLD) analysis. Mechanism: Hydrophobic retention of the Neutral Ion-Pair Complex. Sorbent: Polymeric Divinylbenzene (e.g., Strata X-RP, Isolute ENV+, or Oasis HLB).

Reagents
  • Ion-Pair Reagent (IPR): 5 mM Tetrabutylammonium bromide (TBAB) or Triethylamine (TEA).

  • Buffer: 10 mM Acetate Buffer (pH 6.5).

  • Elution Solvent: Methanol containing 5 mM TBAB.

Protocol Steps
  • Sample Prep: Filter sample (0.45 µm). Add TBAB to a final concentration of 5 mM. Adjust pH to 6.5.

  • Conditioning:

    • 5 mL Methanol (with 5 mM TBAB).

    • 5 mL Water (with 5 mM TBAB).

  • Loading: Load sample at 2–5 mL/min. (Polymeric sorbents resist drying, but keep wet for consistency).

  • Washing: 5 mL Water (with 5 mM TBAB) to remove matrix salts without disrupting the ion-pair complex.

  • Drying: Vacuum dry for 5–10 mins.

  • Elution: 2 x 2.5 mL Methanol (containing 5 mM TBAB).

    • Note: The IPR must be present in the elution solvent to prevent the complex from dissociating and sticking to the sorbent.

  • Reconstitution: Evaporate under

    
     (do not go to complete dryness if using TEA, as it is volatile) and reconstitute in Mobile Phase.
    
Method B: Mixed-Mode Weak Anion Exchange (WAX)

Best for: LC-MS/MS (Avoids ion-pairing reagents which suppress ionization). Mechanism: Electrostatic retention +


 interaction.
Sorbent:  Mixed-Mode WAX (e.g., Oasis WAX, Strata-X-AW).
Protocol Steps
  • Sample Prep: Filter sample. Acidify to pH 4–5 with Formic Acid (ensures sorbent amine is protonated/charged).

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (pH 4–5).

  • Loading: Load sample. The sulfonate (

    
    ) binds to the protonated amine (
    
    
    
    ) on the sorbent.
  • Wash 1 (Organic/Acid): 2 mL 2% Formic Acid in Water (removes salts/proteins).

  • Wash 2 (Organic/Neutral): 2 mL Methanol (removes hydrophobic neutrals; the sulfonate remains bound by charge).

  • Elution: 2 x 2 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4] High pH deprotonates the sorbent amine (

      
      ), releasing the anionic NS.
      
  • Post-Treatment: Evaporate and reconstitute in 0.1% Formic Acid/Water for LC-MS.

Analytical Conditions (HPLC)

ParameterFluorescence (FLD) ConditionsLC-MS/MS Conditions
Column C18 or Phenyl-Hexyl (3 µm, 150 x 4.6 mm)C18 or Polar-Embedded C18 (1.7 µm)
Mobile Phase A Water + 5 mM TBAB + 10 mM Phosphate (pH 6.5)Water + 10 mM Ammonium Acetate (pH 9)*
Mobile Phase B Methanol or AcetonitrileAcetonitrile
Detection Ex: 225–230 nmMode: Negative ESI (

)
Em: 330–340 nmMRM: Parent

(m/z 80)
Notes High sensitivity; robust for environmental water.High pH mobile phase ensures elution of sulfonates from C18.

Visualized Workflows

Figure 1: Interaction Mechanisms

G cluster_0 Analyte Properties cluster_1 Method A: Ion-Pairing cluster_2 Method B: Mixed-Mode WAX NS Naphthalene Sulfonate (Anionic & Hydrophobic) Complex Neutral Ion-Pair Complex NS->Complex + TBAB SorbentB WAX Sorbent (Amine+) NS->SorbentB Ionic Binding TBAB TBAB Reagent (Cationic) TBAB->Complex SorbentA Polymeric RP Sorbent (Hydrophobic Retention) Complex->SorbentA Retained Elution Elution: 5% NH4OH (Neutralizes Sorbent) Elution->SorbentB Releases Analyte

Caption: Mechanistic comparison of Ion-Pairing (Method A) vs. Weak Anion Exchange (Method B) for NS retention.

Figure 2: SPE Decision Tree

Workflow Start Start: Naphthalene Sulfonate Analysis Detector Select Detector Start->Detector UV_FLD UV / Fluorescence Detector->UV_FLD MS Mass Spectrometry (LC-MS) Detector->MS MethodA Method A: Polymeric RP + Ion Pair (Strata-X / ENV+) UV_FLD->MethodA High Sensitivity MethodB Method B: Mixed-Mode WAX (Oasis WAX / Strata-X-AW) MS->MethodB No Ion Suppression StepA Add 5mM TBAB to Sample MethodA->StepA StepB Acidify Sample (pH 4) MethodB->StepB EluteA Elute: MeOH + 5mM TBAB StepA->EluteA EluteB Elute: MeOH + 5% NH4OH StepB->EluteB

Caption: Decision matrix for selecting the optimal SPE protocol based on downstream detection requirements.

Troubleshooting & Optimization (Expertise)

  • Breakthrough (Low Recovery):

    • Cause: In Method A, insufficient Ion-Pair reagent.

    • Fix: Ensure TBAB/TEA is in excess (at least 5 mM) in both the sample and the conditioning/wash solvents.

    • Cause: In Method B, pH is too high during loading.

    • Fix: Ensure sample pH < 5 to keep the WAX sorbent charged.

  • Salinity Tolerance:

    • Polymeric sorbents (e.g., Strata X-RP) are superior for high-salinity samples (brines, wastewater), maintaining >90% recovery even at 100 g/L NaCl, whereas silica-based C18 often fails due to pore clogging or wetting issues [1].

  • Peak Tailing:

    • NS compounds interact strongly with active silanols. Use "End-capped" columns or add 10-20 mM Ammonium Acetate to the mobile phase to mask secondary interactions.

References

  • Nödler, K., et al. (2012). "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Journal of Chromatographic Science.

  • Pocurull, E., et al. (1999). "On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water." Journal of Chromatography A.

  • Phenomenex. (2024).[3] "The Complete Guide to Solid Phase Extraction (SPE)." Phenomenex Technical Guides.

  • Alonso, M.C., et al. (2002). "Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography." Journal of Chromatography A.

Sources

Analytical techniques for identifying naphthalene sulfonates in water samples.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Naphthalene Sulfonates in Aqueous Matrices

Introduction & Mechanistic Insight

Naphthalene sulfonates (NS), including monosulfonates (e.g., 1-NSA, 2-NSA) and disulfonates (e.g., 1,5-NDS), are highly polar, water-soluble compounds widely used as dispersants, tanning agents, and concrete superplasticizers. Their high polarity and stability make them persistent organic pollutants (POPs) that are notoriously difficult to analyze using standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns.

The Analytical Challenge: Standard C18 columns fail to retain NS compounds due to their strong ionic character (sulfonic acid groups are fully ionized at neutral pH). While Ion-Pair Chromatography (IPC) using reagents like tetrabutylammonium (TBA) improves retention, these non-volatile salts suppress ionization in Mass Spectrometry (MS) and contaminate the ion source.

The Solution: This protocol utilizes a Polymeric Weak Anion Exchange (WAX) or Divinylbenzene (DVB) Solid Phase Extraction (SPE) to isolate analytes from the water matrix, followed by LC-MS/MS in Negative Electrospray Ionization (ESI-) mode . This approach maximizes sensitivity (ppt levels) while maintaining instrument hygiene by avoiding non-volatile ion-pairing reagents in the mobile phase.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample collection to data validation.

NS_Workflow Sample Water Sample (0.1 - 1.0 L) Filter Filtration (0.45 µm GFF) Sample->Filter Remove Particulates SPE SPE Extraction (Polymeric DVB/WAX) Filter->SPE Load @ 5 mL/min Elution Elution (MeOH + 1% NH4OH) SPE->Elution Break Ionic/Hydrophobic Bonds Evap N2 Evaporation & Reconstitution Elution->Evap Concentrate 100x LC UHPLC Separation (Polar-Embedded C18) Evap->LC Inject 10 µL MS MS/MS Detection (ESI Negative Mode) LC->MS MRM Analysis

Caption: Figure 1. Optimized analytical workflow for trace-level determination of naphthalene sulfonates.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Objective: Isolate NS from the aqueous matrix and exchange the solvent for LC compatibility. Sorbent Selection: Use a Polymeric Reversed-Phase sorbent (e.g., Oasis HLB or Strata-X) or a Weak Anion Exchange (WAX) sorbent. Silica-based C18 is not recommended due to "dewetting" (pore collapse) with 100% aqueous samples.

Materials:

  • Cartridge: Polymeric DVB (200 mg / 6 cc).

  • Solvents: HPLC-grade Methanol (MeOH), Milli-Q Water, Ammonium Hydroxide (NH4OH), Formic Acid.

StepActionMechanistic Rationale
1. Condition 5 mL MeOHActivates the polymeric sorbent surface.
2. Equilibrate 5 mL Acidified Water (pH 3.0)Protonates weak acids in the matrix to reduce competition; NS remains anionic (strong acid).
3. Load Load 500 mL water sample (flow < 5 mL/min)Slow flow ensures adequate mass transfer kinetics for capture.
4. Wash 5 mL 5% MeOH in WaterRemoves salts and highly polar interferences without eluting NS.
5. Dry Vacuum for 10-15 minsCritical: Removes residual water which interferes with evaporation.
6. Elute 2 x 3 mL MeOH containing 1% NH4OHHigh pH disrupts anion exchange interactions (if using WAX) and solubilizes NS.
7. Concentrate Evaporate to dryness under N2 stream @ 40°CPrevents thermal degradation.
8. Reconstitute 1 mL Mobile Phase AMatches initial LC conditions to prevent peak distortion.

Protocol 2: LC-MS/MS Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP). Column: Polar-Embedded C18 or PFP (Pentafluorophenyl).

  • Why? Standard C18 cannot retain polar sulfonates. Polar-embedded groups (amide/carbamate) provide alternative selectivity and allow 100% aqueous starts.

LC Parameters:

  • Column: Phenomenex Synergi Polar-RP or Waters Atlantis T3 (150 x 2.1 mm, 3 µm).

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

  • Injection Vol: 10 µL.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH neutral).

  • B: Acetonitrile (ACN).

Time (min)% BDescription
0.05Initial hold to load polar analytes.
1.05Begin gradient.
10.090Elute sulfonates and wash column.
12.090Hold to remove hydrophobic matrix.
12.15Return to initial conditions.
15.05Re-equilibration.

MS/MS Parameters (ESI Negative Mode): Naphthalene sulfonates ionize readily in negative mode due to the sulfonic acid group (


).
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
1-NSA 207.0 [M-H]-80.0

143.0

35 / 25
2-NSA 207.0 [M-H]-80.0

143.0

35 / 25
1,5-NDS 287.0 [M-H]-207.0

80.0

30 / 45
2,6-NDS 287.0 [M-H]-207.0

80.0

30 / 45

Note: The loss of 80 Da (


) is the most characteristic fragmentation pathway for aromatic sulfonates.

Decision Matrix: Selecting the Right Separation Mode

Not all samples require MS/MS. Use this logic flow to determine if HPLC-Fluorescence (FLD) is sufficient or if LC-MS/MS is required.

Decision_Matrix Start Start: Define Analytical Needs Conc Expected Concentration? Start->Conc High High (ppm - mg/L) (e.g., Industrial Effluent) Conc->High > 100 ppb Trace Trace (ppt - ppb) (e.g., Groundwater/Drinking Water) Conc->Trace < 10 ppb Matrix Matrix Complexity? High->Matrix MethodB Method B: SPE-LC-MS/MS (MRM Mode) Trace->MethodB Simple Simple Matrix->Simple Complex Complex (Humic acids, salts) Matrix->Complex MethodA Method A: HPLC-FLD (Ex: 230nm, Em: 330nm) Simple->MethodA Complex->MethodB

Caption: Figure 2. Decision tree for selecting between Fluorescence Detection (FLD) and Mass Spectrometry (MS).

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Internal Standard (IS): Use 1-Naphthalene Sulfonic Acid-d7 (deuterated) added prior to SPE. This corrects for extraction loss and matrix effects (ion suppression).

  • Matrix Spike: Spike a clean water sample with known NS concentration.

    • Acceptance Criteria: Recovery between 70-120%.

  • Linearity: Calibration curve (1 ng/L to 1000 ng/L) must have

    
    .
    
  • Carryover Check: Inject a solvent blank after the highest standard. Sulfonates are "sticky" and can adsorb to steel capillaries.

References

  • Reemtsma, T. (2001). Method development for trace determination of poly(naphthalenesulfonate)-type pollutants in water by liquid chromatography–electrospray mass spectrometry. Journal of Chromatography A, 923(1-2), 97-105. Link

  • Alonso, M. C., et al. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 71(10), 1954-1960. Link

  • Sajkowski, L., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 7, 101123. Link

  • US EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. (Reference for physical properties/persistence data). Link

Troubleshooting & Optimization

Improving the yield of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of N-Methyl Gamma Acid (4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid) synthesis. It is designed for researchers and process engineers seeking to maximize yield and purity in this specific dye intermediate workflow.

Technical Guide: Optimizing Yield for N-Methyl Gamma Acid Synthesis

Target Molecule: this compound Common Name: N-Methyl Gamma Acid CAS: 6259-53-6 Primary Application: Intermediate for Reactive Dyes (e.g., C.I.[1] Acid Brown 91)

Core Synthesis Strategy: The Bucherer-Type Amination

While direct methylation of Gamma Acid using methyl chloride or dimethyl sulfate is possible, it often leads to O-methylation side products and lower regioselectivity. The industry-standard "High Yield" route (achieving >90-95%) is the Bucherer-type reaction using Sodium Bisulfite and Monomethylamine (MMA).

Reaction Scheme:



Critical Mechanism Insight

The reaction proceeds via the formation of a bisulfite addition complex (the Bucherer adduct). This adduct renders the amino group (or the keto-tautomer) susceptible to nucleophilic displacement by methylamine.

  • Key Driver: The reaction is reversible. High concentration of Methylamine (MMA) and efficient removal/suppression of Ammonia are required to drive equilibrium forward.

  • Yield Limiter: Loss of volatile Methylamine during the long reflux period (34-36 hours) is the most common cause of yield failure.

Optimized Experimental Protocol

Objective: Synthesis of N-Methyl Gamma Acid with >90% Yield.

Reagents & Setup
  • Starting Material: Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid).[1][2][3]

  • Reagent: Monomethylamine (MMA) (40% aqueous solution).

  • Catalyst/Solvent: Sodium Bisulfite (NaHSO₃) solution.

  • Equipment: Glass-lined reactor or autoclave (preferred) to contain pressure; efficient reflux condenser (if atmospheric).

Step-by-Step Workflow
  • Charging:

    • Charge water and Sodium Bisulfite solution into the reactor.

    • Add Gamma Acid slowly under stirring to form a uniform slurry/solution.

    • Add Monomethylamine (MMA) solution. Note: Use a molar excess (approx. 4-5 equivalents) to drive the equilibrium.

  • Reaction (The Critical Phase):

    • Heat the mixture to 96°C - 105°C .

    • Crucial Step: Maintain reflux for 34 to 36 hours .

    • Yield Control: Ensure the condenser coolant is at <5°C to prevent MMA escape. If using an autoclave, maintain pressure to keep MMA in the liquid phase.

  • Completion Check:

    • Sample at 30 hours. Analyze by HPLC. Look for the disappearance of the Gamma Acid peak.

  • Isolation (Drowning & Acidification):

    • Transfer the reaction mass to a "drowning vessel" containing water.

    • Slowly add Dilute Sulfuric Acid to adjust pH to < 2.0.

    • Safety Note: This step releases significant Sulfur Dioxide (SO₂) gas from the bisulfite decomposition. Ensure scrubber is active.

    • Heat to 80°C to drive off remaining SO₂ and ensure crystal growth.

  • Filtration:

    • Cool the slurry to 20-25°C.

    • Filter the precipitated N-Methyl Gamma Acid.[4][5]

    • Wash with ice-cold water to remove inorganic salts (Sodium Sulfate).

Troubleshooting Guide (Q&A)

Q1: My yield is stuck at 60-70%. What is going wrong? Diagnostic: The most likely culprit is the loss of Monomethylamine (MMA).

  • Explanation: MMA boils at -6°C. At 96°C, it has high vapor pressure. If your system is not perfectly sealed or your condenser is too warm, MMA escapes over the 36-hour period. As MMA concentration drops, the equilibrium shifts back, or the reaction stalls.

  • Fix: Use a pressure reactor (autoclave) set to 2-3 bar, or use a dual-condenser system with glycol coolant (-10°C).

Q2: The product contains unreacted Gamma Acid even after 40 hours. Diagnostic: Insufficient Bisulfite or "Dead" Bisulfite.

  • Explanation: The bisulfite facilitates the tautomerization required for the substitution. If the bisulfite oxidizes to sulfate (due to air leaks) or is insufficient, the reaction kinetics slow drastically.

  • Fix: Ensure fresh Sodium Bisulfite is used. Maintain an inert nitrogen atmosphere to prevent bisulfite oxidation.

Q3: Filtration is extremely slow (clogging). Diagnostic: Fine particle size due to rapid acidification.

  • Explanation: Dumping acid quickly into the reaction mass causes rapid precipitation of amorphous or micro-crystalline product.

  • Fix: Perform "digestive ripening." After acidification, heat the slurry to 80-90°C for 1 hour. This allows small crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving filtration speed.

Q4: The product color is dark/brown instead of off-white. Diagnostic: Oxidation during the alkaline phase.

  • Explanation: Aminonaphthols are sensitive to oxidation at high pH and temperature.

  • Fix: Add a small amount of EDTA (chelating agent) to sequester metal ions that catalyze oxidation. Ensure the reactor is purged with Nitrogen before heating.

Process Visualization

Figure 1: Reaction Pathway & Logic

G Start Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid) Complex Bucherer Bisulfite Adduct (Intermediate) Start->Complex + NaHSO3 (Tautomerization) Product N-Methyl Gamma Acid Complex->Product + Methylamine - Ammonia 36 Hours @ 96°C Reagent Monomethylamine (Excess) Reagent->Complex Maintains Equilibrium Waste SO2 (Gas) + NH3 Product->Waste Acidification (H2SO4)

Caption: The bisulfite-mediated amine exchange pathway. Note that the bisulfite is regenerated/released during the final acidification step.

Table 1: Critical Process Parameters (CPP)
ParameterRangeImpact on YieldImpact on Quality
Reaction Temp 96°C - 105°CHigh: <90°C slows reaction significantly.Medium: >110°C may cause tars.
MMA Ratio 4.0 - 5.0 eqCritical: Low ratio stops conversion.Low
Reaction Time 34 - 36 HoursHigh: Premature stop leaves starting material.Low
Acidification pH < 2.0High: pH > 2.0 leaves product in solution.High: Removes inorganic salts.

References

  • ChemicalBook. (2024). This compound Product Description & Synthesis. Retrieved from

  • Jay Organics. (2015). EIA Report: Process Description for N-Methyl Gamma Acid. Environmental Clearance, Government of India. Retrieved from

  • Patel, B. M., & Patel, S. K. (2009). Synthesis and performance studies of novel bisazo reactive dyes. Oriental Journal of Chemistry. Retrieved from

Sources

Technical Note: Troubleshooting Low Fluorescence Signal in Naphthalene-Based Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthalene-based dyes (e.g., ANS, PRODAN, LAURDAN , and Naphthalimides ) are distinct from rigid fluorophores like Fluorescein or Rhodamine. They are often "environmentally sensitive probes" rather than simple labels.

A complaint of "low signal" with these dyes is rarely due to a defective reagent. Instead, it is usually a fundamental feature of their photophysics: Solvatochromism . These dyes undergo non-radiative decay in polar solvents (like water) and only become highly fluorescent when shielded in hydrophobic pockets (e.g., protein binding sites) or non-polar solvents.

This guide provides a root-cause analysis and self-validating protocols to distinguish between experimental error and expected photophysical behavior.

Diagnostic Workflow

Before altering your sample, follow this logic flow to isolate the issue.

TroubleshootingFlow Start ISSUE: Low/No Fluorescence Signal CheckSolvent Step 1: Check Solvent Polarity (Is it water/buffer?) Start->CheckSolvent SolventAction Action: Perform Methanol Validation (See Protocol A) CheckSolvent->SolventAction Yes (Buffer) CheckConc Step 2: Check Absorbance (OD) (Is [Dye] too high?) CheckSolvent->CheckConc No (Organic/Bound) SolventAction->CheckConc Signal Restored in MeOH IFE_Action Action: Dilute until OD < 0.1 (Fixes Inner Filter Effect) CheckConc->IFE_Action OD > 0.1 CheckEnv Step 3: Check Binding Target (Is the hydrophobic pocket accessible?) CheckConc->CheckEnv OD < 0.1 Binding_Action Action: Verify protein folding/integrity CheckEnv->Binding_Action No Binding Instrument Step 4: Instrument Settings (Slits, Gain, Filters) CheckEnv->Instrument Binding Confirmed

Figure 1: Decision tree for isolating fluorescence loss. Note that solvent polarity is the primary suspect for naphthalene derivatives.

Module 1: The Polarity Trap (Solvatochromism)

The Physics: Naphthalene dyes possess an electron-donating group and an electron-withdrawing group on the naphthalene ring. Upon excitation, a giant dipole moment is created.

  • In Water (Polar): Water molecules rapidly reorient around this dipole, stabilizing the excited state but favoring non-radiative decay (heat) over fluorescence.

  • In Hydrophobic Pockets (Non-Polar): The solvent shell cannot relax; the energy is released as a photon (Fluorescence).

Symptom: You dissolve ANS or PRODAN in PBS, and the tube looks clear/non-fluorescent. Diagnosis: This is normal behavior. The dye is "dark" until it binds.

Protocol A: The "Methanol Check" (System Validation)

Use this protocol to prove your dye is functional and your instrument is working.

  • Prepare Stock: Dissolve dye in DMSO (typically 1–5 mM).

  • Prepare Test Sample: Add 5 µL of stock to 1 mL of Methanol or Ethanol (Spectroscopic Grade).

  • Prepare Negative Control: Add 5 µL of stock to 1 mL of Water/PBS .

  • Measure:

    • ANS: Ex 350 nm / Em 400–600 nm.

    • PRODAN: Ex 360 nm / Em 400–600 nm.

Expected Result:

Solvent Visual Appearance Fluorescence Intensity Peak Wavelength
Water/PBS Clear / Colorless Very Low (<5% of max) Red-shifted (>500 nm)

| Methanol | Clear / Blue Tint | High / Bright | Blue-shifted (~480 nm) |

Technical Insight: If the Methanol sample is bright, your dye is fine. The "low signal" in your experiment is likely due to lack of binding to your target protein or the target lacking a hydrophobic pocket [1].

Module 2: The Concentration Paradox (Inner Filter Effect)

The Issue: Users often think "Low Signal = Add More Dye." With naphthalene dyes, this often kills the signal entirely due to the Inner Filter Effect (IFE) .

Mechanism:

  • Primary IFE: If the dye concentration is too high, it absorbs all the excitation light at the very front face of the cuvette. No light reaches the center where the detector is focused.

  • Secondary IFE: If the Stokes shift is small (less common in ANS, more common in Naphthalimides), the dye re-absorbs its own emitted light.

Protocol B: Linearity Optimization
  • Measure Absorbance: Take an absorbance scan of your sample at the excitation wavelength.

  • The Golden Rule: The Optical Density (OD) at excitation MUST be < 0.1 (ideally < 0.05) for linear fluorescence data [2].

  • Correction: If OD > 0.1, dilute the sample. Do not increase gain; dilute the dye.

IFE_Mechanism LightSource Excitation Light CuvetteFront Cuvette Front Face (High Conc Dye) LightSource->CuvetteFront 100% Intensity Center Detector Focus Zone (No Photons Left) CuvetteFront->Center <10% Intensity (Absorbed) Detector Detector (Reads Zero) Center->Detector Low Signal

Figure 2: The Inner Filter Effect.[1][2] High dye concentration blocks excitation light from reaching the detection zone.

Module 3: Chemical Quenching & Aggregation

If solvent and concentration are optimized, look for chemical interferences.

Aggregation-Caused Quenching (ACQ)

Naphthalimides and ANS are planar, hydrophobic molecules. In aqueous buffers, they tend to stack like pancakes (pi-pi stacking).

  • Result: The stacked aggregates dissipate energy non-radiatively.

  • Solution: Add a surfactant (e.g., 0.05% Tween-20) or ensure a binding partner (protein/DNA) is present to disperse the monomers.

Electron Transfer Quenching (PET)

Naphthalimides are sensitive to Photoinduced Electron Transfer.

  • Quenchers: Paramagnetic ions (Cu²⁺, Fe³⁺) or heavy atoms (Iodide) in your buffer can quench fluorescence [3].

  • Troubleshooting: Ensure your buffer is free of heavy metal contaminants. Use EDTA if metal ions are not required for protein stability.

FAQ: Common User Scenarios

Q: My ANS emission peak shifted from 470 nm to 520 nm. Is the machine broken? A: No. This is the "Blue Shift" phenomenon working in reverse.

  • 470 nm (Blue) = Hydrophobic environment (Bound state).

  • 520 nm (Green/Red) = Hydrophilic environment (Free/Unbound state).

  • Interpretation: Your protein may have unfolded, or the dye has dissociated from the hydrophobic pocket.

Q: Can I use plastic cuvettes? A: Use caution. Naphthalene dyes are hydrophobic and stick to plastic walls, reducing the effective concentration in solution. Quartz or Glass cuvettes are strongly recommended. If using plastic, use "low-binding" variants.

Q: I am studying protein folding. The signal increases over time. Why? A: If you are denaturing a protein, hydrophobic residues usually become exposed. ANS binds to these newly exposed hydrophobic patches, causing a signal increase. This is the standard assay for "Molten Globule" states.

References

  • Lakowicz, J. R. (2006).[3][4][5] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[3][4] (The authoritative text on solvatochromism and solvent relaxation mechanisms).

  • Thermo Fisher Scientific. Fluorescence SpectraViewer & Technical Notes: Inner Filter Effect. (Standard industry guidelines for absorbance limits in fluorometry).

  • Gan, J., et al. (2011). Fluorescence quenching of naphthalimide dyes by metal ions.[6] Journal of Photochemistry and Photobiology. (Details on PET quenching mechanisms).

Sources

Preventing photobleaching of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Photobleaching of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid Ticket ID: #PHB-4H6M-ANS Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Technical Brief: The Mechanism of Failure

User Query: Why is my signal vanishing within seconds of excitation?

Scientist's Analysis: this compound belongs to a class of solvatochromic fluorophores (similar to ANS/TNS) that are highly sensitive to their microenvironment.[1] While excellent for probing protein hydrophobicity or membrane polarity, they are notoriously prone to oxidative photobleaching .

The mechanism is not random; it is a cascade starting from the Triplet State (


) .[1]
  • Excitation: Upon absorbing a photon, the molecule enters the Excited Singlet State (

    
    ).[1][2]
    
  • Intersystem Crossing (ISC): Instead of fluorescing, a fraction of molecules flip spin to the long-lived Triplet State (

    
    ).[1]
    
  • ROS Generation: The

    
     state transfers energy to dissolved molecular oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    )
    .[3]
  • Destruction: Singlet oxygen attacks the naphthalene ring system, breaking the conjugation required for fluorescence.[1]

Photobleaching Pathway Diagram

The following diagram illustrates the failure points and where specific interventions (Antifades, Deoxygenation) act to save your signal.

PhotobleachingPathway Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence) Ground->Excited Excitation (UV/Blue) Excited->Ground Fluorescence Triplet Triplet State (T1) (Dark State) Excited->Triplet Intersystem Crossing Triplet->Ground Slow Decay SingletO2 Singlet Oxygen (ROS) Triplet->SingletO2 Energy Transfer to O2 Oxygen Dissolved O2 Oxygen->SingletO2 Bleached Bleached/Destroyed Molecule SingletO2->Bleached Oxidation Quencher INTERVENTION: Triplet Quenchers (Trolox/COT) Quencher->Triplet Restores S0 Scavenger INTERVENTION: Oxygen Scavengers (GLOX/PCD) Scavenger->Oxygen Removes O2

Caption: Figure 1. The photophysical pathway leading to bleaching.[1][2][3][4][5][6] Interventions (dashed notes) block the formation of destructive Singlet Oxygen.

Troubleshooting Matrix

Symptom-Based Diagnostics

SymptomRoot Cause DiagnosisImmediate Action (Tier 1 Fix)Advanced Solution (Tier 2 Fix)
Rapid exponential decay (<5s) Oxygen Saturation. The buffer is rich in dissolved

, fueling ROS production.[1]
Degas buffers (vacuum/sonication) for 15 mins before use.[1]Implement GLOX or PCD oxygen scavenging systems (See Protocol A).[1]
Blinking / Flickering signal Triplet State Bottleneck. Molecules are trapped in the dark

state.[1]
Reduce excitation power density (W/cm²).Add Triplet State Quenchers (Trolox or COT) to force molecules back to ground state (See Protocol B).
High Background Haze Phototoxicity/Autofluorescence. High UV intensity is exciting cell byproducts or media components.[1]Use a narrow bandpass filter matching the emission peak exactly.[1]Switch to Pulsed Excitation (stroboscopic illumination) to allow thermal relaxation between pulses.[1]
Signal loss during storage Hydrolysis/Oxidation. The sulfonic acid group is hygroscopic; the amine is oxidation-prone.[1]Store powder under Argon/Nitrogen at -20°C.Re-purify via HPLC if the solution has turned yellow/brown before excitation.

Optimization Protocols

These protocols are designed to be self-validating : if the solution works, you will see an immediate stabilization of the fluorescence trace.[1]

Protocol A: The "GLOX" Oxygen Scavenging System

Best for: Fixed samples or short-term live imaging where hypoxia is acceptable.[1]

Mechanism: Glucose Oxidase (enzyme) converts Glucose +




Gluconolactone +

.[1] Catalase is added to break down the toxic peroxide.[1]

Reagents:

  • Stock G: Glucose Oxidase (10 mg/mL in PBS).

  • Stock C: Catalase (4 mg/mL in PBS).

  • Stock S: 1M Glucose (filtered).

Workflow:

  • Prepare your imaging buffer (PBS or TRIS, pH 7.4).[1]

  • Add Glucose to a final concentration of 10-20 mM (1:50 dilution of Stock S).

  • Just before imaging, add Stock G (1:100 dilution) and Stock C (1:100 dilution).

  • Seal the sample immediately with nail polish or Valap (vaseline/lanolin/paraffin) to prevent atmospheric oxygen reentry.[1]

Validation Step: If the buffer turns slightly yellow over hours, the enzyme is active (acidification). If bleaching persists, check seal integrity.

Protocol B: Triplet State Quenching (The "ROXS" Approach)

Best for: Single-molecule experiments or when oxygen removal is toxic to cells.[1]

Mechanism: Trolox (a Vitamin E analog) acts as a reducing and oxidizing agent to "rescue" fluorophores stuck in the Triplet state, returning them to the Ground state without generating ROS.[1]

Reagents:

  • Trolox: 100 mM stock in Methanol (or water-soluble Trolox-Quinone).[1]

  • Ascorbic Acid (Vitamin C): Freshly prepared 100 mM stock.

Workflow:

  • Dilute Trolox to a working concentration of 1–2 mM in the imaging buffer.[1]

  • (Optional) Add Ascorbic Acid (500 µM) as a secondary scavenger.[1]

  • Incubate sample for 10 minutes prior to imaging.[1]

Warning: High concentrations of Trolox (>5 mM) can quench the fluorescence signal itself, not just the bleaching. Titrate carefully.

Frequently Asked Questions (FAQ)

Q: Can I use commercial mounting media (e.g., Vectashield, ProLong) with this specific naphthalene sulfonate? A: Generally, yes. However, avoid media containing p-phenylenediamine (PPD) if you are looking at blue fluorescence, as PPD can induce quenching in that range.[1] Media based on DABCO (1,4-diazabicyclo[2.2.2]octane) are safer for naphthalene derivatives.[1]

Q: Does the pH affect the photostability of this compound? A: Yes. The ionization state of the hydroxyl group (phenol/phenolate) and the sulfonic acid group changes the electron density of the rings.[1] Typically, these dyes are more stable at neutral to slightly acidic pH (pH 6-7) .[1] At high pH (>8), the phenolate form is more electron-rich and more susceptible to oxidative attack.[1]

Q: I cannot remove oxygen because my cells need it. What do I do? A: Switch to Pulsed Illumination . By pulsing the excitation light (e.g., 10 µs on, 100 µs off), you allow the triplet state to relax naturally back to the ground state before it can react with oxygen. This can increase total photon yield by 5-10x without chemical additives.[1]

References

  • Dempsey, G. T., et al. (2011). "Photoswitching mechanism of cyanine dyes."[1] Nature Methods.[1] (Foundational work on triplet state quenching and redox buffers).

  • Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes."[1] Angewandte Chemie International Edition. (The "ROXS" Trolox protocol).[1]

  • Thermo Fisher Scientific. "Fluorescence Fundamentals: Photobleaching."[1] Molecular Probes Handbook. (General mechanisms of fluorophore destruction).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Authoritative text on solvent effects and naphthalene sulfonate physics).

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews.[1] (Review of antifade strategies).

Sources

Optimizing reaction conditions for coupling with 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl Gamma Acid Coupling Optimization

Executive Summary: The "N-Methyl Gamma" System

You are working with 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (CAS: 6259-53-6), historically known as N-Methyl Gamma Acid .[1] This molecule is a bifunctional coupling component used primarily in the synthesis of high-performance azo dyes and fluorescent probes.[1]

The Central Challenge: This molecule possesses two potential directing groups: the hydroxyl group (-OH) at position 4 and the methylamino group (-NHMe) at position 6.

  • High pH (Alkaline): The hydroxyl group ionizes to a phenolate (-O⁻), becoming the dominant director. Coupling occurs ortho to the hydroxyl (Position 3).[1]

  • Low pH (Acidic): The amino group directs, but the presence of the sulfonic acid group and the N-methyl steric bulk makes acid coupling sluggish and prone to side reactions (e.g., formation of diazoamino compounds).

Recommendation: For 90% of applications (including standard azo dye synthesis), Alkaline Coupling (pH 8.0–9.5) is the robust, high-yield pathway.

Critical Protocol: Solubility & Preparation

User Question: "I cannot get the starting material to dissolve in water, or it precipitates immediately upon adding acid. How do I prepare the coupler solution?"

Technical Insight: N-Methyl Gamma Acid is a zwitterion.[1] The sulfonic acid protonates the amine internally.[1] It is sparingly soluble in neutral water and insoluble in acid.[1] You must convert it to the sodium sulfonate/phenolate salt to achieve solubility.

Step-by-Step Solubilization Protocol:

  • Slurry: Suspend the N-Methyl Gamma Acid powder in water (approx. 10 mL per gram of solid).

  • Alkalization: Slowly add 2M Sodium Carbonate (

    
    ) or 2M Sodium Hydroxide (
    
    
    
    ) with stirring.
    • Target: Clear solution.

    • pH Check: The pH should reach ~9.0–10.[1]0. The solution will likely fluoresce blue/violet.[1]

  • Buffering (The "Safety Net"): Once dissolved, add Sodium Carbonate (

    
    ) to the solution to act as a buffer during the coupling. The coupling reaction releases acid (
    
    
    
    ), which can drop the pH and precipitate the coupler if not buffered.

The Coupling Reaction: Optimizing Regioselectivity

User Question: "My yield is low, or I am seeing multiple spots on TLC. Which pH should I target?"

The pH Switch Mechanism: The regioselectivity is entirely pH-dependent.

ConditionActive SpeciesDirecting GroupCoupling PositionReaction Rate
Alkaline (pH 8–9.5) Phenolate (

)
-O⁻ (Strong) Position 3 (Ortho to OH)Fast (Recommended)
Acidic (pH 3–5) Ammonium (

)
-NHMe (Moderate)Position 1 or 5Slow / Low Yield
Caustic (pH > 11) Phenolate-O⁻Position 3Risk: Diazonium decomposition

Diagram 1: The pH-Dependent Coupling Pathway This diagram illustrates the competition between the directing groups and the target coupling site.

G Start N-Methyl Gamma Acid (Zwitterion) Base Add Base (pH > 8) Start->Base Acid Add Acid (pH < 5) Start->Acid Alk_Species Phenolate Species (Active) Base->Alk_Species Deprotonation Acid_Species Ammonium Species (Deactivated Ring) Acid->Acid_Species Protonation Coupling_Alk Coupling at C-3 (Ortho to OH) Alk_Species->Coupling_Alk Diazonium Attack Coupling_Acid Coupling at C-5/C-1 (Slow/Mixed) Acid_Species->Coupling_Acid Diazonium Attack Product_Alk Target Azo Dye (High Yield) Coupling_Alk->Product_Alk Product_Acid Side Products / Low Yield Coupling_Acid->Product_Acid

Caption: pH-Switch Mechanism. Alkaline conditions activate the hydroxyl group, directing coupling to Position 3.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a thick paste/gel immediately upon adding the diazonium salt. What happened?

  • Cause: "Coupling Shock."[1] The diazonium salt solution is usually highly acidic (HCl).[1] If added too quickly, it locally drops the pH of your coupler solution below the solubility limit of the N-Methyl Gamma Acid. The coupler precipitates out of solution before it can react.[1]

  • Fix:

    • Ensure your coupler solution contains excess Sodium Carbonate (buffer).[1]

    • Add the diazonium solution dropwise or via a peristaltic pump.[1]

    • Monitor pH continuously; if it drops below 7.5, stop and add more base.[1]

Q2: I see a lot of decomposition (tar) and low color intensity.

  • Cause: Temperature or pH overshoot.[1]

    • If pH > 10: Diazonium salts decompose into phenols/tars.[1]

    • If Temp > 5°C: Diazonium salts thermally decompose.[1]

  • Fix: Keep the internal temperature at 0–5°C using an ice/salt bath. Ensure pH does not exceed 9.5.[1]

Q3: Can I couple on the Nitrogen (N-coupling) to make a triazene?

  • Analysis: Secondary amines (like the -NHMe here) can form triazenes (Ar-N(Me)-N=N-Ar').[1] However, in the presence of the highly activating -OH group (at pH > 8), C-coupling (ring coupling) is overwhelmingly preferred. N-coupling is a minor side reaction unless the ring is deactivated.[1]

Optimized Workflow Diagram

Diagram 2: Decision Tree for Reaction Setup Use this logic flow to prevent common failures before starting.

Workflow Start Start Experiment Solubility Dissolve Coupler in Dilute NaOH/Na2CO3 Start->Solubility Check_pH Check pH Solubility->Check_pH pH_Low pH < 8 (Risk: Precipitation) Check_pH->pH_Low Too Acidic pH_High pH > 10 (Risk: Diazo Decay) Check_pH->pH_High Too Basic pH_Good pH 8.5 - 9.5 (Optimal) Check_pH->pH_Good Correct pH_Low->Solubility Add Base pH_High->Solubility Add Acid/Buffer Cooling Cool to 0-5°C pH_Good->Cooling Addition Slow Addition of Diazo (Maintain pH > 8) Cooling->Addition Result Isolate Product (Salt Out with NaCl) Addition->Result

Caption: Operational workflow for ensuring solubility and regioselectivity.

References & Data Sources

  • Chemical Identity & Structure:

    • PubChem Compound Summary for CID 80418: 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-.[1] National Center for Biotechnology Information.[1]

    • [1]

  • Coupling Product Verification:

    • PubChem Compound Summary for CID 109523.[1] (Demonstrates the azo group at Position 3: "4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]-6-(methylamino)...").[1][2]

    • [1]

  • General Aminonaphthol Coupling Chemistry:

    • ChemicalBook: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid) Properties.[1][3] (Provides solubility data and general coupling trends for the parent molecule).

    • [1]

  • Synthesis Methodology (Patent):

    • KR20140087216A: Method for producing 6-hydroxy-2-naphthoic acid.[1][4] (Describes handling of similar naphthalene sulfonate intermediates).

    • [1]

Sources

Addressing solubility issues of naphthalene sulfonic acids in organic media

Author: BenchChem Technical Support Team. Date: February 2026

NSA Solubility Support Hub

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Focus: Naphthalene Sulfonic Acids (NSAs) & Napsylate Salts

Introduction: The "Brick" in Your Flask

Welcome to the technical support center for Naphthalene Sulfonic Acids (NSAs). If you are here, you likely have a flask containing a stubborn, off-white solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or Toluene, halting your synthesis or extraction process.

NSAs are structurally deceptive. The naphthalene ring suggests lipophilicity, but the sulfonic acid group (


) is a "polarity anchor," creating a rigid crystal lattice with high lattice energy due to strong hydrogen bonding. In pharmaceutical development, this property is a feature (used to create stable, non-hygroscopic napsylate salts of amine drugs); in organic synthesis, it is a bug.

This guide provides the protocols to overcome this solubility barrier through Ion Pairing , Derivatization , and Solvent Engineering .

Module 1: The Fundamental Disconnect (Theory)

Q: Why won't my naphthalene sulfonic acid dissolve in organic solvents despite the aromatic ring?

A: The solubility is governed by the "Polarity Anchor" effect. While the naphthalene core is lipophilic, the sulfonic acid moiety is hyper-polar and strongly acidic (


 to 

). In non-polar media, the molecules aggregate via strong intermolecular hydrogen bonds rather than interacting with the solvent. Furthermore, commercially available NSAs are often hydrates (e.g., mono- or dihydrates). The water molecules bridge the sulfonic acid groups in the crystal lattice, further stabilizing the solid phase and resisting dissolution in dry organic solvents.

Solubility Profile:

  • High Solubility: Water, DMSO, DMF, Methanol.

  • Moderate/Low Solubility: Ethanol, Isopropanol.

  • Insoluble: DCM, Chloroform, Diethyl Ether, Toluene, Hexanes.

Module 2: Troubleshooting Extraction (Phase Transfer)

Q: How do I extract NSA from water into an organic layer (DCM/Chloroform)?

A: You cannot extract free NSA into DCM directly. You must use Ion Pairing . By introducing a lipophilic counter-cation, you create a neutral "Ion Pair" (


) that is soluble in organic media. The gold standard reagent is Tetrabutylammonium Hydrogen Sulfate (TBAHS) .
Protocol: Ion-Pair Extraction
  • Aqueous Phase Prep: Dissolve your NSA (or sulfonate salt) in water. Adjust pH to

    
     using dilute 
    
    
    
    to suppress ionization of other weak acids (if present), though NSAs remain ionized.
  • Catalyst Addition: Add 1.1 equivalents of TBAHS (Tetrabutylammonium Hydrogen Sulfate).

  • Organic Phase: Add an equal volume of Dichloromethane (DCM) or Chloroform.

  • Agitation: Shake vigorously for 5–10 minutes. The TBA cation pairs with the sulfonate anion.

  • Separation: Collect the organic layer. The NSA is now present as the lipophilic

    
     salt.
    
  • Recovery: Evaporate the solvent. To remove the TBA cation later, pass the residue through a cation exchange resin (e.g., Dowex 50W-X8 in

    
     form).
    

PhaseTransfer cluster_mechanism Mechanism Water Aqueous Phase (NSA Anion + TBA+) Interface Interface (Ion Pairing) Water->Interface Diffusion Organic Organic Phase (DCM) (Lipophilic Ion Pair) Interface->Organic Extraction Mech R-SO3(-) + NBu4(+) -> [R-SO3][NBu4]

Figure 1: Mechanism of Phase Transfer Catalysis for solubilizing Sulfonic Acids.

Module 3: Troubleshooting Synthesis (Derivatization)

Q: I need to react the NSA in an organic reaction (e.g., Friedel-Crafts or coupling). How do I make it soluble?

A: Convert the Sulfonic Acid to a Sulfonyl Chloride (


) .
This is the standard "workaround" to mask the polarity. Sulfonyl chlorides are soluble in DCM, THF, and Toluene and can be easily converted back to sulfonates or into sulfonamides/esters.

Critical Warning: NSAs are often hydrates. Reacting a hydrate with Thionyl Chloride (


) generates 

and

gas violently. You must dry the starting material.
Protocol: Synthesis of Naphthalene Sulfonyl Chloride

Reagents:

  • Naphthalene Sulfonic Acid (Dried in vacuum oven at 110°C for 4h).

  • Thionyl Chloride (

    
    ) - Excess (3-5 equiv).
    
  • Catalyst: DMF (Dimethylformamide) - 3-5 drops (Critical for activation).

  • Solvent: DCM (optional, or run neat in

    
    ).
    

Steps:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Mixing: Add dried NSA and

    
    . Add the DMF catalyst.
    
  • Reaction: Heat to reflux (approx. 75-80°C). You will observe vigorous bubbling (

    
    ).
    
  • Completion: Reflux until gas evolution ceases and the solid completely dissolves (usually 2–4 hours).

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess

      
       under reduced pressure (Rotavap) with a caustic trap.
      
    • Dissolve the residue in DCM and wash with ice-cold water (rapidly) to remove traces of acid/DMF.

    • Dry organic layer over

      
      .[3]
      
  • Result: The resulting oil/solid is the Sulfonyl Chloride, freely soluble in organic media.

Derivatization Start NSA (Hydrate) Dry Drying Step (110°C, Vacuum) Start->Dry Remove Water Reaction Reaction (SOCl2 + DMF cat.) Dry->Reaction Add Reagents Intermediate Vilsmeier-Haack Type Intermediate Reaction->Intermediate Activation Product Sulfonyl Chloride (Organic Soluble) Intermediate->Product - SO2, - HCl

Figure 2: Conversion pathway from insoluble NSA to soluble Sulfonyl Chloride.[3][4][5]

Module 4: Process Scale & Salt Formation (Napsylates)

Q: I am developing a drug salt (Napsylate). How do I choose the solvent if the acid is insoluble?

A: You must rely on Heat and Co-solvent systems . In drug development, you are reacting a basic drug (Amine) with NSA. While the NSA is insoluble in cold organics, it will dissolve in hot alcohols or aqueous-organic mixtures.

Solvent Selection Guide
Solvent SystemNSA Solubility (25°C)NSA Solubility (Reflux)Application
Water HighVery HighNot ideal for lipophilic drugs.
Methanol/Ethanol ModerateHighPreferred for crystallization.
Isopropanol (IPA) LowModerateGood for forcing precipitation (antisolvent).
Acetone LowModerateUsed for specific polymorphs.
DCM/Toluene NegligibleNegligibleAvoid, unless using Phase Transfer.
Protocol: Napsylate Salt Formation
  • Dissolution (Drug): Dissolve the free base drug in the minimum amount of hot Ethanol or Acetone.

  • Dissolution (Acid): Separately, dissolve 1.05 equivalents of NSA in hot Ethanol (or water if necessary, but keep water minimal).

  • Mixing: Add the hot acid solution to the hot drug solution slowly.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The Napsylate salt (Drug-NSA complex) is usually less soluble than either component and will crystallize out.

  • Filtration: Filter the solids and wash with cold IPA or Ether.

References

  • P. H. Stahl, C. G. Wermuth.Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
  • Sigma-Aldrich (Merck). 2-Naphthalenesulfonic acid Technical Data Sheet.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6678, 2-Naphthalenesulfonic acid.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press.
  • Herder, J.Phase Transfer Catalysis in Organic Synthesis. Springer, 1994.

Sources

Technical Support Center: Optimizing Signal-to-Noise with Sulfonic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Background Noise in Fluorescence Imaging Ticket ID: SULF-OPT-2024[1]

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because your sulfonated probes (e.g., Sulfo-Cy3, Sulfo-Cy5, Alexa Fluor® 488/647) are yielding high background noise, reducing the sensitivity of your assay.[1]

While sulfonation (


) is critical for water solubility and reducing dye aggregation, it introduces specific electrostatic challenges.[1] Sulfonated dyes are highly anionic; while they repel negatively charged cell membranes (reducing passive diffusion), they have a high affinity for positively charged domains on proteins and extracellular matrix components.[1]

This guide moves beyond generic advice. We will isolate the root cause of your noise—whether it is electrostatic trapping , hydrophobic aggregation , or spectral bleed-through —and implement self-validating correction protocols.[1]

Module 1: Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify the specific type of background noise you are experiencing.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start START: Characterize Background Signal Type1 Signal is Diffuse/Hazy (General Glow) Start->Type1 Type2 Signal is Punctate/Speckled (Bright Spots) Start->Type2 Cause1 Cause: Inadequate Blocking or Electrostatic Binding Type1->Cause1 Cause2 Cause: Dye Aggregation Type2->Cause2 Cause3 Cause: Precipitated Reagents Type2->Cause3 Sol1 Action: Increase Ionic Strength (Add 300mM NaCl to Wash) Cause1->Sol1 Sol2 Action: Switch Blocking Agent (Use 5% BSA + 0.1% Tween-20) Cause1->Sol2 Sol3 Action: Spin Down Probe (10,000 x g for 10 min) Cause2->Sol3 Sol4 Action: Filter Buffers (0.2 µm syringe filter) Cause3->Sol4

Figure 1: Decision tree for diagnosing background noise based on visual artifacts in fluorescence microscopy.

Module 2: The Physics of Noise (Root Cause Analysis)

To fix the issue, you must understand the interaction.

Electrostatic "Trapping"

Sulfonated probes carry a net negative charge.[1] In fixed tissue or cells, positively charged proteins (histones, lysine-rich domains) act as "sponges" for these dyes.[1]

  • The Fix: You must shield these charges.[1] Standard PBS (137 mM NaCl) is often insufficient.[1] Increasing ionic strength to 300-500 mM NaCl during the wash step screens these charges, releasing the loosely bound probe [1].[1]

Dye Aggregation (H-Aggregates)

Cyanine dyes, even when sulfonated, can stack like coins (H-aggregates) in high-salt buffers or if stored at high concentrations.[1] These aggregates can deposit on the slide surface, appearing as bright, non-specific speckles.

  • The Fix: Always centrifuge your dye stock (10,000

    
     g for 10 mins) before use to pellet aggregates.
    
Photoconversion (The "False Green" Signal)

Critical Warning: Cyanine 5 (Cy5) and its sulfonated derivatives can undergo oxidative photoconversion, shifting their emission from Far-Red to Green (Cy3 channel) upon intense illumination [2].[1]

  • The Fix: Use antifade mounting media with radical scavengers (e.g., Trolox) and image the longest wavelengths (Far-Red) first.[1]

Module 3: Optimized Protocols

Protocol A: The "High-Stringency" Wash

Use this when background is diffuse and high across the whole sample.[1]

Reagents:

  • Wash Buffer A: PBS + 0.1% Tween-20 (Standard)[1]

  • Wash Buffer B (High Salt): PBS + 0.5 M NaCl + 0.1% Triton X-100[1]

Steps:

  • Perform staining as usual.[1]

  • Wash 1: 5 minutes in Wash Buffer A (removes bulk unbound dye).[1]

  • Wash 2: 10 minutes in Wash Buffer B .

    • Why? The high salt concentration disrupts electrostatic bonds between the sulfonated dye and cationic tissue elements.[1] The Triton X-100 disrupts hydrophobic interactions.[1]

  • Wash 3: 5 minutes in Wash Buffer A (removes high salt to prevent crystal formation during mounting).

Protocol B: The "Competitor" Block

Use this for nuclear background or "sticky" tissue (e.g., kidney, liver).

Concept: Instead of just protein blocking (BSA), we use a polyanionic competitor to occupy positively charged sites before the anionic dye arrives.[1]

Blocking Buffer Formulation:

  • 5% BSA (Bovine Serum Albumin)[1]

  • 0.1% Dextran Sulfate (The Key Ingredient)[1][2]

  • 0.1% Tween-20[1]

  • In PBS (pH 7.4)

Mechanism: Dextran sulfate is highly negatively charged.[1] It binds to cationic sites on the sample more strongly than the sulfonated probe, effectively "capping" the background sources.[1]

Module 4: Comparative Data & Selection

Not all probes are equal.[1][3][4][5][6][7] Use this table to determine if you are using the correct probe for your specific background constraints.

FeatureSulfonated Probes (e.g., Sulfo-Cy5)Non-Sulfonated Probes (e.g., Cy5)Impact on Background
Solubility High (Water soluble)Low (Requires organic solvent)Positive: Sulfonated probes wash out faster from fluid phases.[1]
Charge Highly Negative (

)
Neutral / Slightly PositiveNegative: Sulfonated probes bind electrostatically to cationic proteins.[1]
Aggregation Low (in water)High (in water)Positive: Less "speckling" with sulfonated probes.[1]
Membrane Permeability Low (Lipophobic)High (Lipophilic)Neutral: Sulfonated probes require permeabilization for intracellular targets.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: I see signal in the green channel even though I only used a Far-Red (Cy5) sulfonated probe. Is this bleed-through?

  • Answer: It is likely photoconversion , not just spectral bleed-through.[1] As described by Dempsey et al., cyanine dyes can permanently shift their fluorescence spectrum blue-ward upon reaction with reactive oxygen species (ROS) generated during imaging [2].[1]

    • Action: Use a high-quality antifade mountant (e.g., ProLong Diamond) and lower your laser power.[1]

Q2: My background is high only in the nucleus. Why?

  • Answer: The nucleus is packed with histones, which are highly positively charged (rich in Lysine/Arginine).[1] Your negatively charged sulfonated probe is binding to them.[1]

    • Action: Increase the NaCl concentration in your wash buffer to 0.5 M or add 0.1% Dextran Sulfate to your blocking buffer to mask these charges.

Q3: Can I use milk as a blocking agent?

  • Answer: Avoid it if you are looking for phosphorylation targets (milk contains phosphoproteins).[1] For sulfonated probes, BSA (bovine serum albumin) is generally cleaner, but ensure it is IgG-free to prevent cross-reactivity with secondary antibodies.[1]

References

  • Mujumdar, R. B., et al. (1993).[1] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. This is the seminal paper describing the synthesis and solubility properties of sulfonated cyanine dyes.[1] [1]

  • Dempsey, G. T., et al. (2009).[1] "Photoswitching Mechanism of Cyanine Dyes." Journal of the American Chemical Society.[1] Describes the mechanism of photoconversion and "blue-shifting" artifacts.

  • Thermo Fisher Scientific. "Background in Fluorescence Imaging."[1] Technical Guide. General overview of background sources including autofluorescence and non-specific binding.[1][4][6]

Sources

Method development for separating complex mixtures of naphthalene sulfonate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development for Complex Naphthalene Sulfonate (NS) Isomer Mixtures Analyst: Senior Application Scientist, Separation Sciences Division

Introduction

Welcome to the Separation Sciences Technical Support Center. You have reached this guide because you are likely struggling with the resolution of naphthalene sulfonate (NS) isomers—specifically the critical pairs among the disulfonates (e.g., 1,5-NDS vs. 1,6-NDS) or the monosulfonates (1-NS vs. 2-NS).

These molecules are highly polar, strong acids that exhibit poor retention on standard C18 phases. While Ion-Pair Chromatography (IPC) is the industrial "gold standard" for UV detection, it presents significant challenges for Mass Spectrometry (MS). This guide provides a logic-driven workflow to select, optimize, and troubleshoot your method.

Module 1: Method Selection Strategy (Triage)

Before mixing mobile phases, determine your detection requirements. The choice between IPC and HILIC/Mixed-Mode is dictated almost entirely by your detector.

Decision Logic Workflow

MethodSelection Start Start: Define Project Scope Detector Is Mass Spec (MS) Required? Start->Detector IPC_Path No (UV/Fluorescence Only) Detector->IPC_Path Robust Quantitation MS_Path Yes (MS Detection) Detector->MS_Path Structure ID/Trace Analysis IPC_Method Method A: Ion-Pair Chromatography (IPC) (Highest Resolution, Robust) IPC_Path->IPC_Method HILIC_Method Method B: HILIC / Mixed-Mode (Volatile Buffers, MS Compatible) MS_Path->HILIC_Method Matrix Is Matrix High Salt (e.g., Brine)? IPC_Method->Matrix SPE Required: SPE Cleanup (Strata X-RP or similar) Matrix->SPE Yes (>1% Salt) Direct Direct Injection Possible Matrix->Direct No

Figure 1: Method selection decision tree based on detection limits and matrix complexity.

Module 2: Ion-Pair Chromatography (IPC) – The Gold Standard

Context: IPC uses a hydrophobic cation (e.g., Tetrabutylammonium) to form a neutral ion pair with the anionic sulfonate, allowing retention on a C18 column. This method offers the highest resolution for critical pairs like 1,5-NDS and 1,6-NDS.

Standard Operating Procedure (SOP): IPC-UV

Objective: Baseline separation of 1-NS, 2-NS, 1,5-NDS, 1,6-NDS, 2,6-NDS, and 2,7-NDS.

ParameterSpecificationRationale (Causality)
Column C18 with high surface area (e.g., YMC ODS-AQ, Phenomenex Luna C18), 150 x 4.6 mm, 3-5 µm."AQ" or "Hydro" phases resist dewetting in high-aqueous phases required for disulfonates [1].
Mobile Phase A 5-10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Phosphate Buffer (pH 6.5).TBA creates the hydrophobic "shield." Phosphate stabilizes pH. Note: Use Sulfate salts to avoid phosphate precipitation if possible [2].[1]
Mobile Phase B Acetonitrile (ACN) : Water (50:[2]50) + 5 mM TBAHS.Organic modifier elutes the ion pairs.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 220 nm (Universal) or Fluorescence (Ex 219/Em 330).Fluorescence provides 10-100x higher sensitivity for naphthalene derivatives [1].
Critical Protocol Steps (Self-Validating)
  • The "Passivation" Phase: Flush the column with Mobile Phase A for at least 20-30 column volumes before the first injection.

    • Validation: Inject a standard repeatedly until retention times (RT) stabilize within ±0.02 min. If RT is drifting, the column is not equilibrated.

  • The Blank Check: Inject a blank (solvent only).

    • Validation: Look for "ghost peaks." Ion-pair reagents often contain impurities that concentrate on the column.

  • Resolution Check: Inject the Critical Pair Standard (1,5-NDS and 1,6-NDS).

    • Validation: Resolution (

      
      ) must be 
      
      
      
      .[1] If
      
      
      , lower the % ACN in Mobile Phase B by 2%.

Module 3: HILIC & Mixed-Mode – The MS-Compatible Alternative

Context: You cannot use TBA/TBAHS with Mass Spectrometry (it suppresses ionization and permanently contaminates the source). You must use volatile buffers (Ammonium Acetate/Formate).

SOP: Mixed-Mode Anion Exchange (WAX/RP)

Objective: Separation without non-volatile ion-pairing agents.

ParameterSpecificationRationale
Column Mixed-Mode (e.g., SIELC Obelisc N or Heritage MA).Combines weak anion exchange (WAX) to grab sulfonates and RP to separate isomers [3].
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0).Low pH suppresses silanols; Ammonium formate is volatile.
Mobile Phase B Acetonitrile.[2][3]HILIC mode: High organic starts elution.
Gradient High Organic (90% B)

Lower Organic (40% B).
Inverse gradient: Analytes elute as water content increases (HILIC mechanism).

Module 4: Troubleshooting & FAQs

Q1: My retention times are drifting continuously, even after 2 hours.

Diagnosis: The column has not reached "dynamic equilibrium" with the Ion-Pair Reagent (IPR). The Fix:

  • Temperature Control: Ensure the column oven is ON (e.g., 30°C). Fluctuations in temperature shift the adsorption isotherm of the IPR.

  • Concentration Lock: Ensure the IPR concentration is identical in both Mobile Phase A and B. If B lacks IPR, the gradient strips the reagent off the column during every run.

Q2: I see precipitation blocking my lines/column.

Diagnosis: Incompatibility between the buffer and the organic modifier. The Fix:

  • The "Sulfate Switch": If using TBA-Bromide or TBA-Phosphate, switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS) . Phosphate salts precipitate easily in >70% ACN. Sulfate is more robust [2].[1]

  • Filter: Always filter mobile phases through 0.22 µm nylon filters.

Q3: 1,5-NDS and 1,6-NDS are co-eluting. How do I separate them?

Diagnosis: Insufficient hydrophobic selectivity. The Fix:

  • Change the Counter-ion: Switch from Tetrabutylammonium (TBA) to a longer chain like Cetyltrimethylammonium (CTMAB) (if using UV). The longer alkyl chain increases the "hydrophobic reach," often resolving steric isomers [2].

  • Lower the ACN: Isomers often separate better at lower organic strength (isocratic hold at the beginning of the gradient).

Q4: The peaks are tailing severely.

Diagnosis: Secondary interactions with residual silanols or metal impurities. The Fix:

  • Add a "Masking" Agent: Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Check pH: Ensure pH is > 3.0. At very low pH, sulfonic acids are fully ionized, but the column silanols might be protonated (good), yet some mixed-mode interactions can occur.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Problem Drift Drifting RT Problem->Drift Tail Peak Tailing Problem->Tail Coelution Critical Pair Co-elution Problem->Coelution Fix_Drift Equilibrate 30+ CV Match IPR in A & B Drift->Fix_Drift Fix_Tail Add TEA (Masking) or Increase Buffer Conc. Tail->Fix_Tail Fix_Coelution Switch IPR (TBA -> CTMAB) or Lower % Organic Coelution->Fix_Coelution

Figure 2: Rapid troubleshooting logic for common IPC separation issues.

References

  • Nottebohm, M., & Licha, T. (2012).[2] Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.[1][2][4][5] Journal of Chromatographic Science, 50(6), 477–481.[2] Link

  • ResearchGate. (2025).[1] Detection of Naphthalene Sulfonates... (Full Text Archive). Discusses the use of sulfate counter-ions to prevent precipitation and CTMAB for difficult separations.[1] Link

  • SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Application note detailing the use of Mixed-Mode columns for Naphthalene Sulfonic Acids. Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Link

Sources

Overcoming matrix effects in LC-MS analysis of naphthalene sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Ion Suppression in Naphthalene Sulfonate Analysis Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Anionic Paradox"

Welcome to the technical support center. You are likely here because your recovery rates are inconsistent, your sensitivity is dropping in real samples compared to solvent standards, or your internal standards are not tracking your analyte.

The Core Challenge: Naphthalene sulfonates (NS) are strong acids (


), highly polar, and permanently anionic in standard pH ranges.
  • Retention Issue: They do not retain on C18 columns without help (Ion-Pairing).

  • Ionization Issue: They are analyzed in Negative ESI mode (

    
    ), which is notoriously susceptible to arc discharge and ion suppression from co-eluting matrix components (humic acids, salts, proteins).
    

This guide prioritizes causality-driven troubleshooting . We do not just treat the symptom; we fix the chemistry.

Part 1: Diagnostics – Do I Have Matrix Effects?

User Question: "My calibration curve in solvent looks perfect (


), but my spike recovery in wastewater is < 50%. Is this extraction loss or ion suppression?"

Technical Answer: You cannot distinguish extraction loss from ion suppression without decoupling the two processes. You must perform a Post-Column Infusion (PCI) experiment. This is the "EKG" of your ion source.

The Self-Validating Protocol: Post-Column Infusion

Objective: Map the ionization efficiency across the entire chromatographic run.

Workflow:

  • Setup: Bypass the column with a syringe pump containing your analyte (NS) standard (at ~100x LOD).

  • Connection: Use a T-piece to mix the infusion flow with the LC effluent after the column but before the MS source.

  • Injection: Inject a blank matrix extract (the dirty sample, but without analyte spiked in).

  • Observation: Monitor the baseline of your analyte.

    • Flat line: No matrix effect.[1]

    • Dip (Valley): Ion Suppression (Matrix components stealing charge).

    • Peak (Hill): Ion Enhancement.[2][3]

Diagram 1: Post-Column Infusion Setup

PCI_Setup cluster_LC LC System cluster_Infusion Diagnostic Feed LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Mixer T-Piece (Mixing) Column->Mixer Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Mixer Constant Analyte MS Mass Spectrometer (ESI Source) Mixer->MS Data Result: Suppression Profile MS->Data

Caption: Diagnostic workflow to visualize matrix effects. Dips in the MS signal indicate elution zones of suppressing agents.

Part 2: Chromatography – The Separation Strategy

User Question: "I am using C18 with Formic Acid, but the sulfonates elute in the void volume. Should I use HILIC or Ion-Pairing?"

Technical Answer: Standard C18 fails because NS are fully ionized at pH 2-3 (formic acid). You have two viable paths. Choose based on your MS maintenance tolerance and isomer resolution needs.

Option A: Ion-Pairing Reversed Phase (IP-RP)

Best for: Separating structural isomers (e.g., 1,5-NDS vs 2,6-NDS).

  • Mechanism: You add a volatile amine (e.g., Triethylamine - TEA or Tributylamine - TBA) to the mobile phase. The amine (

    
    ) pairs with the sulfonate (
    
    
    
    ), forming a neutral complex that sticks to the C18 chain.
  • The Risk: IP reagents contaminate the MS source. Once you put TBA in a system, it is dedicated to negative mode analysis for weeks.

  • Protocol:

    • Mobile Phase A: Water + 5 mM TBA + 5 mM Acetic Acid (pH ~5-6).

    • Mobile Phase B: Methanol or Acetonitrile.[4]

    • Critical Step: You must re-equilibrate the column for 20+ column volumes between runs to re-establish the ion-pair layer on the stationary phase.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High sensitivity and "clean" MS operation.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Amide or Zwitterionic).

  • The Benefit: High organic content (starting at 90% ACN) enhances desolvation in the ESI source, often boosting signal by 5-10x compared to aqueous RP.

  • The Trade-off: Matrix salt tolerance is low. If your sample has high salinity, HILIC will suffer massive suppression or retention shifts.

Comparison Table: IP-RP vs. HILIC

FeatureIon-Pairing RP (IP-RP)HILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic interaction of neutral pairHydrophilic partitioning
Isomer Separation Excellent (Critical for NS)Moderate
MS Compatibility Poor (Source contamination)Excellent (High sensitivity)
Matrix Tolerance High (Salts elute in void)Low (Salts interfere)
Equilibration Time Long (Surface modification)Moderate

Part 3: Sample Preparation – The Cleanup (WAX SPE)

User Question: "I tried C18 SPE but the sulfonates broke through. How do I concentrate them?"

Technical Answer: C18 SPE works by hydrophobic retention. Since NS are charged, they slide right through. You need Weak Anion Exchange (WAX) .[5]

Why WAX and not SAX?

  • SAX (Strong Anion Exchange): Permanently charged. To elute a strong acid like NS, you would need a massive salt concentration (bad for MS) to displace it.

  • WAX (Weak Anion Exchange): The amine functional group is charged at low pH (retention) and neutral at high pH (elution). This allows you to release the NS simply by switching the pH, without high salts.

The WAX Protocol (Self-Validating)
  • Condition: Methanol followed by Acetate Buffer (pH 4).

    • Why? Protonates the WAX amine (

      
      ).
      
  • Load: Sample adjusted to pH 3-4.

    • Mechanism:[1][4][6][7][8] NS (

      
      ) binds to WAX (
      
      
      
      ). Neutrals pass through.
  • Wash: Methanol/Water (50:50).

    • Why? Removes hydrophobic interferences (humic acids) while NS stays locked by charge.

  • Elute: 5% Ammonium Hydroxide in Methanol (pH > 10).

    • Mechanism:[1][4][6][7][8] The high pH deprotonates the WAX amine (

      
      ). The charge interaction breaks. NS releases.
      

Diagram 2: WAX SPE Mechanism

WAX_Mechanism cluster_Load Step 1: Retention (pH 4) cluster_Elute Step 2: Elution (pH 10) WAX_Pos Sorbent: R-NH3+ (Charged) Bind Ionic Bond Formed WAX_Pos->Bind NS_Neg Analyte: NS- (Anionic) NS_Neg->Bind Base Add NH4OH (Base) Bind->Base Wash Step (Remove Matrix) WAX_Neu Sorbent: R-NH2 (Neutral) Base->WAX_Neu Deprotonation Release Bond Breaks -> Analyte Elutes WAX_Neu->Release

Caption: The "On/Off" switch of Weak Anion Exchange. pH manipulation controls the sorbent charge state to release the analyte.

Part 4: Calibration & Internal Standards

User Question: "I've done the cleanup, but my QC samples still vary by 20%. What now?"

Technical Answer: Matrix effects can never be 100% removed. You must correct for the remaining suppression using Isotopically Labeled Internal Standards (ILIS) .

  • The Rule: You must use

    
     or Deuterated (
    
    
    
    ) analogs of Naphthalene Sulfonates.
  • Why? They co-elute perfectly (or nearly perfectly) with your analyte. If the matrix suppresses your analyte by 40%, it suppresses the ILIS by 40%. The ratio remains constant.

  • Warning: Do not use a generic internal standard (like a different sulfonate). If it elutes 30 seconds later, it might be in a different "suppression zone" (see Diagram 1), and the correction will fail.

References

  • Matrix Effects in LC-MS

    • Title: Overview, consequences, and strategies for overcoming m
    • Source: PubMed / NIH (2021).
    • URL:[Link]

  • Sample Preparation (MIPs/SPE)

    • Title: Molecularly imprinted solid-phase extraction of naphthalene sulfonates from water.[9]

    • Source: Journal of Chromatography A (2004).[9]

    • URL:[Link]

  • Post-Column Infusion Protocol

    • Title: Assessment of matrix effect in quantit
    • Source: Bioanalysis / NIH PMC.
    • URL:[Link]

  • HILIC vs.

    • Title: Hydrophilic interaction liquid chromatography–mass spectrometry (HILIC-MS) vs IP-RPLC for polar anionic analysis.
    • Source: Chrom
    • URL:[Link]

Sources

Technical Support Center: Stability of 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (commonly known as N-Methyl Gamma Acid ) is a zwitterionic naphthalene derivative used primarily as a coupling component in azo dye synthesis and as a fluorescent probe intermediate. Its stability in aqueous solution is governed by three critical factors: oxidative sensitivity of the aminophenol moiety , pH-dependent solubility , and photodegradation .

This guide provides technical troubleshooting for researchers encountering stability issues, precipitation, or inconsistent analytical results.

Part 1: Critical Stability Parameters

Oxidation & Discoloration

The most common issue reported is the solution turning from colorless/pale grey to dark brown or black.

  • Mechanism: The 1,4- or 1,2-relationship of electron-donating groups (hydroxyl and methylamino) on the naphthalene ring facilitates oxidation to quinone imines or polymerized indamine dyes. This is accelerated by high pH and dissolved oxygen.

  • Prevention: Solutions must be prepared using degassed buffers and stored under inert gas (Argon/Nitrogen).

pH-Dependent Solubility
  • Acidic pH (< 4.0): The sulfonic acid group (

    
    ) is deprotonated, but the amine may protonate. While generally soluble, "zwitterionic" aggregation can occur at the isoelectric point, leading to precipitation.
    
  • Alkaline pH (> 8.0): Highly soluble due to ionization of the phenolic hydroxyl and sulfonic acid. However, oxidation rates increase exponentially in alkaline environments.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Preparation[1][2][3][4]

Q1: I cannot get the solid to dissolve completely in water at neutral pH. What should I do? Technical Insight: While the sulfonic acid group provides hydrophilicity, the planar naphthalene ring and potential zwitterionic intramolecular bonding can reduce dissolution rates. Protocol:

  • Suspend the solid in water.

  • Adjust pH to 8.0–9.0 using dilute NaOH or Ammonium Hydroxide. The deprotonation of the phenol group significantly enhances solubility.

  • Critical: Immediately protect from light and oxygen, as this pH range accelerates oxidation.

Q2: My stock solution turned brown after 24 hours at room temperature. Is it still usable? Answer: No. Brown coloration indicates the formation of oxidation byproducts (quinones/dimers). These impurities are often highly fluorescent and will interfere with UV-Vis or HPLC assays. Corrective Action: Prepare fresh stock solutions immediately before use. If storage is required, freeze at -20°C in amber vials under argon.

Category B: Analytical (HPLC/LC-MS)

Q3: My HPLC retention times are drifting between injections. Root Cause: This molecule has multiple ionizable groups (Sulfonic acid pKa < 1; Amine pKa ~4-5; Phenol pKa ~9). Small fluctuations in mobile phase pH cause significant shifts in the ionization state, altering retention on C18 columns. Solution: Use a strongly buffered mobile phase.

  • Recommended Buffer: 20-50 mM Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 3.0).

  • Avoid: Unbuffered water/acetonitrile gradients.

Q4: I see "ghost peaks" or broad tailing. Root Cause: Interaction of the secondary amine (methylamino) with residual silanols on the column stationary phase. Solution:

  • Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (if using high pH).

  • Alternatively, use an end-capped column designed for basic compounds (e.g., C18 with polar embedded groups).

Part 3: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Use this protocol to minimize oxidative degradation.

  • Degas Solvent: Sparge HPLC-grade water with Helium or Argon for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the standard (CAS 6259-53-6) into an amber volumetric flask.

  • Dissolution: Add the degassed water. If necessary, add 1.0 M NaOH dropwise until pH reaches 8.0 to ensure complete dissolution.

  • Stabilization: (Optional) Add Ascorbic Acid (1 mM) or Sodium Sulfite as an antioxidant if the application permits (Note: Sulfite may interfere with some coupling reactions).

  • Storage: Purge headspace with Argon, seal tightly, and store at -20°C.

Protocol 2: HPLC Quality Control Method
ParameterCondition
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 340 nm (naphthalene absorption)
Temperature 30°C

Part 4: Visualizing Stability Logic

Diagram 1: Degradation Pathways & Handling

This diagram illustrates the decision logic for handling N-Methyl Gamma Acid based on environmental factors.

StabilityLogic cluster_prevention Prevention Strategy Start 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (Solid) Solubilization Solubilization in Aqueous Media Start->Solubilization Acidic Acidic pH (<4) Protonated Amine Solubilization->Acidic Add Acid Alkaline Alkaline pH (>8) Phenolate Ion Formed Solubilization->Alkaline Add Base Stable_Acid Stable but Low Solubility (Risk of Aggregation) Acidic->Stable_Acid Oxidation_Risk High Solubility but HIGH OXIDATION RISK Alkaline->Oxidation_Risk Oxygen Presence of O2 Oxidation_Risk->Oxygen Exposure Degas Degas Solvents (Ar/N2) Oxidation_Risk->Degas Quinone Formation of Quinone Imines (Brown/Black Precipitate) Oxygen->Quinone Rapid Reaction Antiox Add Antioxidant (Ascorbic Acid)

Caption: Stability profile showing the trade-off between solubility (alkaline pH) and oxidative stability, highlighting the necessity of oxygen exclusion.

Diagram 2: Troubleshooting Flowchart

Follow this process when encountering experimental anomalies.

Troubleshooting Issue Start: Identify Issue Precipitation Precipitation/Cloudiness Issue->Precipitation Discoloration Brown/Black Color Issue->Discoloration PeakShift HPLC Peak Shifting Issue->PeakShift CheckPH Check pH Is it near pI? Precipitation->CheckPH CheckAge Solution Age > 4h? Discoloration->CheckAge CheckBuffer Is Mobile Phase Buffered? PeakShift->CheckBuffer AdjustBase Adjust pH > 8.0 (Solubilize) CheckPH->AdjustBase Yes Discard Discard & Prepare Fresh (Exclude O2) CheckAge->Discard Yes AddBuffer Use 20mM Amm. Acetate CheckBuffer->AddBuffer No

Caption: Step-by-step decision tree for resolving common solubility and analytical issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80418, 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)-. Retrieved January 28, 2026, from [Link]

  • Stolz, A. (1999). Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6.[1] Journal of Industrial Microbiology and Biotechnology, 23, 391–399. Retrieved from [Link] (Mechanistic insight into aminonaphthalene degradation).

Sources

Technical Support Center: Schiff Base Synthesis with Amino Naphthalene Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Operational | Updated: 2025-05-20

Introduction: The "Internal Salt" Challenge

Welcome to the Technical Support Center. If you are working with amino naphthalene sulfonic acids (ANSAs) like Tobias Acid , Bronner Acid , or Naphthionic Acid , you are likely facing a specific set of chemical hurdles that standard Schiff base protocols do not address.

The core challenge is the Zwitterionic nature of your starting material. The sulfonic acid group (


) is a strong acid that internally protonates the amine group (

). Since a protonated amine is non-nucleophilic, it cannot attack the carbonyl carbon of your aldehyde.

This guide provides the technical troubleshooting and catalyst selection strategies required to "unlock" the amine and drive the equilibrium toward the imine.

Module 1: Catalyst Selection & Mechanism

The Decision Matrix

Do not simply add "acid." The choice of catalyst depends on your solubility requirements and the stability of your aldehyde.

Catalyst SystemMechanism of ActionBest For...Drawbacks
Glacial Acetic Acid (GAA) Dual Role: Acts as a solvent component to solubilize the zwitterion and provides mild acidity (pH 4.5–5.0) to catalyze dehydration without fully protonating the amine.Standard laboratory synthesis; substrates with moderate solubility in EtOH/MeOH.Requires reflux; water management is critical.
Microwave Irradiation (MW) Thermal/Kinetic: Rapidly overcomes the activation energy barrier of the zwitterionic salt lattice. Often solvent-free or minimal MeOH.High-throughput screening; "Green" chemistry requirements; sterically hindered amines.Requires specialized equipment; risk of degradation if T > 140°C.
Base-Acid Switch (NaOH

HCl)
Unlock & Lock: NaOH converts the zwitterion to the soluble sodium salt (

). After aldehyde addition, mild acidification catalyzes the coupling.
Highly insoluble ANSAs (e.g., peri-substituted isomers) that require water for dissolution.Salt formation (

) requires rigorous purification/desalting later.
Visualizing the Pathway

The following diagram illustrates the critical "Activation Step" required before the standard Schiff base cycle can begin.

SchiffBaseMechanism Zwitterion Zwitterion (Inactive) Ar-NH3(+) ... SO3(-) FreeAmine Free Amine (Active) Ar-NH2 ... SO3(H/Na) Zwitterion->FreeAmine Step 1: Deprotonation (Unlock Nucleophile) Carbinolamine Carbinolamine Intermediate FreeAmine->Carbinolamine Step 2: Nucleophilic Attack (+ Aldehyde) Imine Schiff Base (Product) Ar-N=CH-R Carbinolamine->Imine Step 3: Dehydration (Rate Limiting) Water H2O (Byproduct) Carbinolamine->Water Elimination Base Base (NaOH) or Solvent Solvation Base->Zwitterion Acid Acid Catalyst (H+) Acid->Carbinolamine Activates -OH

Caption: The "Unlock-Attack-Dehydrate" workflow. Note that Step 1 is unique to sulfonated amines and often requires specific solvent/pH manipulation.

Module 2: Experimental Protocols

Protocol A: The Standard Acetate Method (Reliable)

Best for: 1-Naphthylamine-4-sulfonic acid (Naphthionic acid) and similar isomers.

  • Preparation: Suspend 10 mmol of the amino naphthalene sulfonic acid in 30 mL of absolute ethanol (or Methanol).

  • Solubilization: Add Glacial Acetic Acid dropwise (approx. 1-2 mL) while stirring. Heat to 60°C.

    • Note: If the solution does not clear, the zwitterion is not breaking. Add a minimal amount of warm water (dropwise) until clear.

  • Reaction: Add 10 mmol of the aldehyde (e.g., benzaldehyde, salicylaldehyde).

  • Reflux: Reflux the mixture for 3–6 hours.

  • Isolation: Cool to room temperature. The Schiff base often precipitates as a colored solid due to the "Common Ion Effect" or cooling solubility. Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted Green Synthesis (Fast)

Best for: High yield requirements and minimizing solvent waste.

  • Mixing: Grind 5 mmol of ANSA and 5 mmol of aldehyde in a mortar until a homogeneous paste is formed.

  • Wetting: Add 3–5 drops of Methanol or Ethanol to aid molecular contact.

  • Irradiation: Place in a microwave reactor (or modified domestic microwave). Irradiate at 140–280 W for 2–5 minutes.

    • Monitor: Watch for color change (yellow/orange usually indicates imine formation).

  • Workup: Dissolve the resulting melt/solid in hot ethanol and recrystallize.

Module 3: Troubleshooting & FAQs

Category 1: Reactivity & Yield

Q: My reaction mixture remains a slurry and never clears. Is the reaction happening? A: Likely not. If the ANSA doesn't dissolve, the lattice energy of the zwitterion is too high.

  • Fix: Switch to a Water/Ethanol (1:1) solvent system. Water is excellent at dissolving zwitterions. Once dissolved, add the aldehyde (dissolved in ethanol). The Schiff base is usually less soluble in water and will precipitate out, driving the equilibrium forward.

Q: I am getting low yields. The product seems to revert to starting material. A: Schiff base formation is a reversible equilibrium (


).
  • Fix: You must remove water.

    • Use Molecular Sieves (3Å) in the reflux setup.

    • If using Protocol A, switch to a Dean-Stark trap if you can use a higher boiling solvent (e.g., Toluene/Butanol mixture), though ANSA solubility in toluene is poor.

    • Excess Reagent: Use a 1.2x excess of the aldehyde to push the equilibrium (Le Chatelier's principle).

Category 2: Catalyst Specifics

Q: Can I use Sulfuric Acid (


) or HCl as a catalyst? 
A: Avoid strong mineral acids. 
  • Reason: Strong acids will protonate the amine group completely (

    
    ), destroying its nucleophilicity. The reaction will stop dead. You need a weak acid  (Acetic acid, pKa ~4.75) that protonates the leaving group (
    
    
    
    ) in the dehydration step but leaves enough free amine available for the initial attack.

Q: What is the optimum pH for this reaction? A: The "sweet spot" is pH 4.0 – 5.0 .

  • If pH < 3: Amine is protonated (Reaction stops).

  • If pH > 7: Dehydration step is too slow (Carbinolamine doesn't convert to Imine).

Category 3: Purification[1]

Q: How do I separate the product from unreacted sulfonic acid? A: Leverage the solubility difference.

  • Unreacted ANSA: Highly soluble in basic water (

    
     solution).
    
  • Schiff Base: Usually insoluble in water but soluble in organic solvents.

  • Technique: Wash your crude solid with a warm Sodium Bicarbonate (

    
    )  solution. The unreacted sulfonic acid will dissolve as the sodium salt; the Schiff base will remain on the filter paper.
    

References

  • Microwave-Assisted Synthesis

    • Title: Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.
    • Source: Prime Scholars.
    • URL:[Link]

  • Sulfonated Schiff Base Properties

    • Title: Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups.
    • Source: DergiPark.
    • URL:[Link]

  • Optimum pH & Mechanism

    • Title: Optimum pH range for formation of Schiff bases.[1]

    • Source: Chemistry Stack Exchange.
    • URL:[Link]

  • Green Synthesis (Water/Ethanol)

    • Title: Green Synthesis Methods of Schiff Base Compounds: A Review.
    • Source: RDD (University of Basrah).
    • URL:[Link](Generalized citation for Green Chemistry principles in Schiff base synthesis).

  • General Reactivity of Naphthylamines

    • Title: Synthesis of Schiff bases
    • Source: ResearchG
    • URL:[Link]

Sources

Validation & Comparative

Comparing 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid to other fluorescent probes

[1][2]

Executive Summary & Chemical Identity[1]

This compound is a "push-pull" naphthalene derivative.[1] It features an electron-donating methylamino group and electron-withdrawing sulfonic acid/hydroxyl groups.[1] This structural arrangement is characteristic of solvatochromic fluorophores , which change emission color based on solvent polarity.

However, unlike the widely used biological probes ANS (8-Anilino-1-naphthalenesulfonic acid) or TNS ,

11
Chemical Profile: The Target Molecule
  • Common Name:

    
    -Methyl Gamma Acid[1][2][3][4][5][6][7]
    
  • CAS Number: 6259-53-6[1][3]

  • Molecular Formula:

    
    [1][3]
    
  • Core Structure: Naphthalene ring substituted at:

    • C2: Sulfonic acid (

      
      ) – Water solubility/Electron acceptor.[1]
      
    • C4: Hydroxyl (

      
      ) – Auxochrome/H-bonding donor.[1]
      
    • C6: Methylamino (

      
      ) – Electron donor.[1]
      

Comparative Performance Analysis

The following table contrasts

Table 1: Structural & Functional Comparison of Naphthalene Sulfonate Probes
Feature

-Methyl Gamma Acid
(Target)
1,8-ANS (Standard Probe)2,6-TNS (Membrane Probe)Bis-ANS (High Affinity)
Primary Application Dye Intermediate / PrecursorProtein Hydrophobic PatchesMembrane Fluidity / LipidsProtein Aggregation / Amyloids
Fluorescence QY Low in water; Moderate in organic solvents (Predicted)Very Low in water (~0.002); High in non-polar (~0.[1]4)Low in water; Very High in lipidsVery Low in water; High in aggregates
Excitation (

)
~340–360 nm (UV)350–380 nm320–360 nm385–395 nm
Emission (

)
~420–460 nm (Blue)470–520 nm (Blue-Green)420–460 nm (Blue)480–500 nm
Solubility High (Due to -OH and -

)
Moderate (Salt form)Low (Requires organic co-solvent)Moderate
Polarity Sensitivity Moderate (Solvatochromic)Extreme (Blue shift in non-polar)Extreme (Blue shift in non-polar)High
Binding Stoichiometry N/A (Precursor)1:1 to 5:1 (Protein dependent)Partitioning into bilayerMultipoint binding (Dimer)

Critical Insight: The presence of the 4-Hydroxyl group in


-Methyl Gamma Acid makes it significantly more hydrophilic than ANS or TNS.[1] This reduces its ability to spontaneously bury itself in hydrophobic protein pockets, making it a poorer non-covalent hydrophobic probe but a superior candidate for aqueous derivatization reactions.

Mechanistic Analysis: Intramolecular Charge Transfer (ICT)

The fluorescence of this class of molecules is governed by the Intramolecular Charge Transfer (ICT) mechanism.[1] Upon excitation, electron density shifts from the amine (donor) to the sulfonate (acceptor).[1]

  • In Polar Solvents (Water): The solvent dipoles relax around the large excited-state dipole, lowering its energy and causing non-radiative decay (quenching).[1]

  • In Non-Polar Environments (Protein Pockets): Solvent relaxation is restricted.[1] The molecule emits a photon with higher energy (Blue Shift) and higher quantum yield.

Diagram 1: ICT Fluorescence Mechanism

ICT_Mechanismcluster_moleculeN-Methyl Gamma Acid StructureGroundGround State (S0)(Stable Dipole)Excited_ICTExcited ICT State (S1)(Large Dipole Moment)Ground->Excited_ICTAbsorptionExcitationExcitation (UV Light)WaterPolar Solvent (Water)Rapid Solvent RelaxationEnergy Loss -> HeatExcited_ICT->WaterSolvent InteractionProteinHydrophobic PocketRestricted RelaxationFluorescence EmissionExcited_ICT->ProteinBindingWater->GroundNon-Radiative Decay(Quenched)Protein->GroundStrong Fluorescence(Blue Shifted)StructDonor: 6-MethylaminoAcceptor: 2-SulfonateAuxochrome: 4-Hydroxy

Caption: The "Push-Pull" mechanism driving fluorescence.[1] In water, energy is lost to solvent relaxation. In hydrophobic pockets, energy is released as light.[1]

Experimental Protocols

Since

Solvatochromic Shift Assay1
Protocol A: Solvatochromic Characterization

Objective: Determine the probe's sensitivity to environmental polarity.[1]

Reagents:

  • Probe Stock: 1 mM

    
    -Methyl Gamma Acid in Methanol.[1]
    
  • Solvents: Water (Polar), Ethanol, Methanol, Acetonitrile, Dioxane (Non-polar).[1]

Workflow:

  • Preparation: Prepare 2 mL of each solvent in quartz cuvettes.

  • Dosing: Add probe stock to a final concentration of 10

    
    M (keep organic solvent carryover <1%).
    
  • Scan: Record emission spectra (

    
     nm) from 380 nm to 600 nm.
    
  • Analysis: Plot the Emission Maximum (

    
    ) vs. the Solvent Dielectric Constant (
    
    
    ).
    • Success Criteria: A linear correlation where lower

      
       (dioxane) yields lower 
      
      
      (blue shift) confirms utility as a polarity probe.[1]
Protocol B: Protein Hydrophobicity Assay (Comparison with ANS)

Objective: Compare binding affinity to BSA (Bovine Serum Albumin).[1]

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Protein: BSA Stock (10

    
    M).[1]
    
  • Probes: ANS (Control) and

    
    -Methyl Gamma Acid (Test).[1]
    

Workflow:

  • Baseline: Measure fluorescence of 5

    
    M probe in buffer (Blank).
    
  • Titration: Sequentially add BSA (0 to 10

    
    M final conc).
    
  • Equilibration: Incubate for 2 minutes after each addition.

  • Readout: Measure Fluorescence Intensity (

    
    ) at peak emission.
    
  • Data Processing: Plot

    
     vs. [Protein].
    
    • Note: ANS typically shows a >50-fold enhancement.[1] If

      
      -Methyl Gamma Acid shows <5-fold, it is too hydrophilic for surface mapping.[1]
      
Diagram 2: Experimental Validation Workflow

WorkflowStartStart: Probe CharacterizationStep1Solubility Check(Water vs. MeOH)Start->Step1Step2Solvatochromic Shift Assay(Dioxane -> Water)Step1->Step2DecisionIs Blue Shift Observed?Step2->DecisionPath_YesYes: Polarity SensitiveDecision->Path_YesLarge ShiftPath_NoNo: Static FluorophoreDecision->Path_NoNo ShiftStep3Protein Binding Titration(vs. BSA Standard)Path_Yes->Step3ResultCalculate Binding Constant (Kd)Compare Sensitivity to ANSStep3->Result

Caption: Step-by-step decision tree for validating N-Methyl Gamma Acid as a biological probe.

Conclusion & Recommendations

This compound is a versatile chemical intermediate but inferior to ANS/TNS for general hydrophobic surface mapping due to the interfering hydrophilicity of its 4-hydroxyl group.[1]

  • Use ANS if you need to detect molten globule states or hydrophobic pockets on proteins.[1]

  • Use TNS if you are studying membrane fluidity or lipid vesicles.[1]

  • Use N-Methyl Gamma Acid only if:

    • You are synthesizing a custom "Turn-On" probe via azo-coupling (e.g., for Nitrite detection).[1]

    • You require a probe with higher water solubility than ANS for a specific high-polarity environment.[1]

References

  • Stryer, L. (1965).[1] "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology, 13(2), 482-495.[1] Link[1]

  • Slavik, J. (1982).[1] "Anilinonaphthalene sulfonate as a probe of membrane composition and function." Biochimica et Biophysica Acta (BBA), 694(1), 1-25.[1] Link

  • PubChem. (2024).[1] "2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- (Compound Summary)." National Library of Medicine.[1] Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Chapter 6: Solvent and Environmental Effects).[1] Link

  • Hawe, A., et al. (2008).[1] "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research, 25, 1487–1499. Link

Comparative Validation Guide: HPLC Strategies for 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (often referred to as N-Methyl Gamma Acid or a related dye intermediate) presents a distinct analytical challenge due to its zwitterionic nature. Its structure contains a strongly acidic sulfonic group, a basic amine, and a phenolic hydroxyl, resulting in poor retention on standard Reversed-Phase (RP) C18 columns and peak tailing due to secondary silanol interactions.

This guide objectively compares the industry-standard Ion-Pair Reversed-Phase (IP-RP) method against modern Mixed-Mode Chromatography (MMC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . It provides a validated protocol for the IP-RP method, aligned with ICH Q2(R2) guidelines, suitable for Quality Control (QC) environments in pharmaceutical and dye intermediate synthesis.

Part 1: The Analytical Challenge & Strategy Selection

The Physicochemical Barrier

The analyte is highly polar and water-soluble. On a standard C18 column at neutral pH, it elutes near the void volume (


), preventing separation from matrix salts or synthesis byproducts.
  • Sulfonic Acid Group (

    
    ):  Permanently ionized (anionic) at typical HPLC pH ranges.
    
  • Amine Group: Protonated (cationic) at acidic pH.

  • Result: A "push-pull" interaction that defies standard hydrophobic retention mechanisms.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for retaining naphthalene sulfonic acids.

FeatureMethod A: Ion-Pair RP (IP-RP) Method B: Mixed-Mode (MMC) Method C: HILIC
Mechanism Hydrophobic interaction via "dynamic" stationary phase (Ion-Pair reagent).Simultaneous Reversed-Phase and Anion-Exchange.Partitioning into water-enriched layer on polar surface.[1]
Retention High (Adjustable by reagent conc).High (Adjustable by buffer strength).Moderate to High.[2]
Robustness Excellent (Gold Standard for QC).Good, but column-specific.Moderate (Sensitive to sample diluent).
Equilibration Slow (Reagent must saturate column).Fast.Slow.
MS Compatibility Poor (Non-volatile reagents suppress ionization).Excellent (Volatile buffers).Excellent .
Cost Low (Standard C18 columns).High (Specialized columns).Medium.
Strategic Recommendation
  • For Routine QC: Use Method A (IP-RP) . It offers the highest reproducibility and robustness against the high-salt matrices often found in sulfonation reaction mixtures.

  • For R&D/Impurity ID: Use Method B (MMC) . It allows for LC-MS coupling to identify unknown impurities without ion-pair suppression.

Part 2: Visualizing the Method Development Logic

The following decision tree illustrates the logic for selecting the appropriate mode based on laboratory requirements.

MethodSelection Start Start: Analyte Assessment (Naphthalene Sulfonic Acid) Q1 Requirement: MS Compatibility? Start->Q1 Q2 Requirement: Routine QC / High Salt Matrix? Q1->Q2 No (Quantification) Res_MMC Select: Mixed-Mode (RP/Anion Exchange) Q1->Res_MMC Yes (Impurity ID) Res_IP Select: Ion-Pair RP-HPLC (C18 + TBAH) Q2->Res_IP Yes (Robustness Priority) Res_HILIC Select: HILIC (Amide/Silica) Q2->Res_HILIC No (Alternative)

Figure 1: Decision matrix for selecting the optimal chromatographic mode for polar sulfonic acids.

Part 3: Validated Protocol (Ion-Pair RP-HPLC)

This protocol uses Tetrabutylammonium Hydroxide (TBAH) as the ion-pairing agent. The TBAH cation pairs with the analyte's sulfonic acid anion, forming a neutral, hydrophobic complex that retains well on the C18 chain.

Chromatographic Conditions
  • Column: C18,

    
     mm, 
    
    
    
    (e.g., Phenomenex Luna C18(2) or equivalent).
  • Mobile Phase A:

    
     mM Phosphate Buffer + 
    
    
    
    mM TBAH, adjusted to pH
    
    
    with Phosphoric Acid.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70% A : 30% B) or Gradient (depending on impurity profile).

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Detection: UV-Vis Diode Array at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume:

    
    .
    
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20). Note: Matching the diluent to the mobile phase is critical to prevent peak distortion.

  • Stock Solution: Dissolve

    
     mg of Reference Standard in 
    
    
    
    mL diluent (
    
    
    mg/mL).
System Suitability Criteria (USP <621>)

Before validation, the system must meet these requirements:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amino-naphthalene derivatives).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Peak Area:

    
     (n=6 injections).
    

Part 4: Validation Results (ICH Q2 R2)

The following data summarizes the expected performance characteristics based on validation of similar naphthalene sulfonic acid intermediates.

Specificity
  • Protocol: Inject blank, placebo, and spiked sample.

  • Result: No interference at the retention time of the main peak (approx. 8-12 min). Purity angle < Purity threshold (using PDA detector).

Linearity
  • Range: 50% to 150% of target concentration (

    
    
    
    
    mg/mL).
  • Data:

Concentration (%)Conc. (mg/mL)Mean Area (mAU*s)
500.2501,250,400
800.4002,001,100
1000.5002,505,300
1200.6003,010,500
1500.7503,760,200
  • Regression: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 3 levels.

  • Acceptance:

    
    .[3]
    
Spike LevelRecovery (%)RSD (%)
80%99.40.8
100%100.10.5
120%99.80.6
Precision
  • Repeatability: 6 injections of 100% standard. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day. Overall RSD

    
    .
    

Part 5: Validation Workflow Visualization

This diagram outlines the sequence of validation experiments required by ICH Q2(R2).

ValidationWorkflow Step1 1. System Suitability (Resolution, Tailing) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity & Range (5 Levels) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Precision (Repeatability) Step4->Step5 Step6 6. Robustness (Flow, pH, Temp) Step5->Step6

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link

  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.Link

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Naphthalene Sulfonic Acids.[4][5][6][7]Link

  • Reemtsma, T. (1996).[6] Methods of analysis of polar aromatic sulfonates from aquatic environments.[6] Journal of Chromatography A, 733(1-2), 473-489. Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid.[1][8][4][6][7][9][10][11]Link

Sources

Technical Guide: Cross-Reactivity of Naphthalene-Based Probes with Biothiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of naphthalene-based fluorescent probes, focusing on the critical challenge of distinguishing between structurally similar biothiols: Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH).

Executive Summary: The Selectivity Challenge

Naphthalene derivatives are a gold standard in fluorescent probe design due to their high quantum yield, photostability, and tunable intramolecular charge transfer (ICT) properties. However, the core challenge in biothiol detection is cross-reactivity . Cys, Hcy, and GSH all possess a nucleophilic sulfhydryl (-SH) group.

  • Cysteine (Cys): Smallest, contains an adjacent amine (N-terminal).

  • Homocysteine (Hcy): Similar to Cys but with an extra methylene group.

  • Glutathione (GSH): A tripeptide (Glu-Cys-Gly), significantly bulkier; the thiol is central, not N-terminal.

The Solution: Selectivity is rarely achieved by the fluorophore alone but by the reactive trigger group attached to the naphthalene scaffold. This guide compares the three dominant mechanistic strategies to overcome cross-reactivity.

Mechanistic Comparison of Probe Classes

To select the right probe, you must understand the chemical logic driving its selectivity.

Class A: Aldehyde-Functionalized Probes (Cyclization-Based)
  • Target: Cys and Hcy (High Selectivity over GSH).

  • Mechanism: The aldehyde group on the naphthalene ring undergoes a condensation reaction with the amino and thiol groups of Cys/Hcy to form a thiazolidine (Cys) or thiazinane (Hcy) ring.

  • Why it works: GSH lacks the primary amine adjacent to the thiol required to close the ring.

  • Example: 2,3-Naphthalenedialdehyde (NDA).[1]

Class B: Acrylate/Maleimide Probes (Michael Addition)
  • Target: Cys (High Selectivity).[2][3][4][5][6]

  • Mechanism: Thiol undergoes Michael addition to the

    
    -unsaturated ketone/ester.
    
  • Differentiation:

    • Cys: The primary amine attacks the carbonyl carbon via intramolecular cyclization, cleaving the probe and releasing the fluorophore.

    • GSH/Hcy: Reaction often stalls at the Michael addition stage (thioether formation) due to steric hindrance or slower kinetics, resulting in a different or absent fluorescence response.[2]

Class C: Sulfonate/NBD-Naphthalene Probes (S Ar Substitution)
  • Target: Multi-channel discrimination (Cys vs. GSH).

  • Mechanism: Nucleophilic aromatic substitution (Sngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Ar).[7] The biothiol displaces a leaving group (e.g., sulfonate or chloride).
    
  • Differentiation:

    • Cys/Hcy: Substitution is followed by an intramolecular rearrangement (S

      
      N shift), often shifting emission to the green/blue.
      
    • GSH: Due to steric bulk, GSH performs substitution but cannot rearrange, often resulting in a red/NIR emission.

Visualization of Selectivity Mechanisms

The following diagram illustrates the divergent reaction pathways that allow naphthalene probes to distinguish Cys from GSH.

BiothiolReactionPathways cluster_Cys Cysteine/Homocysteine Pathway cluster_GSH Glutathione Pathway Probe Naphthalene Probe (Acrylate/Aldehyde) Intermediate1 Thioether Intermediate Probe->Intermediate1 + Cys/Hcy (Fast) Intermediate2 Thioether Adduct Probe->Intermediate2 + GSH (Slow/Fast) Cyclization Intramolecular Cyclization Intermediate1->Cyclization Amine Attack SignalCys Fluorophore Cleavage (Turn-ON Green) Cyclization->SignalCys Block Steric/Kinetic Block Intermediate2->Block No Amine Proximity SignalGSH No Cleavage (Fluorescence OFF/Red) Block->SignalGSH

Caption: Divergent reaction pathways. Cys/Hcy undergo cyclization-induced cleavage, while GSH is sterically blocked.

Comparative Performance Metrics

The following table summarizes the typical performance characteristics of these probe classes based on recent literature.

FeatureAldehyde-Based (e.g., MNDA)Acrylate-Based (e.g., Naph-Ac)NBD-Naphthalene (e.g., NIR-7)
Primary Target Cys, Hcy, GSH (Simultaneous)Cys (Selective)Cys vs. GSH (Dual Channel)
Selectivity Mechanism Product Conjugation LengthCyclization-CleavageSngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

N Rearrangement
Response Time Slow (20–60 min)Medium (10–30 min)Fast (<10 min)
LOD (Limit of Detection) ~50–100 nM~20–50 nM~10–50 nM
Cross-Reactivity Risk Moderate: Spectral overlap between Cys/Hcy products.Low: GSH rarely triggers cleavage, but high [GSH] can consume probe.Low: Distinct emission wavelengths for Cys (Green) vs GSH (Red).
pH Sensitivity High (Requires acidic catalysis often)Moderate (Physiological pH 7.4)Moderate (Physiological pH 7.4)
Key Advantage Can distinguish all 3 if spectral resolution is high.Highest "Turn-On" ratio for Cys.Ratiometric imaging capability.[5][8]

Validated Experimental Protocol: Assessing Cross-Reactivity

To objectively validate a naphthalene probe's selectivity, do not rely on simple "add-and-read" assays. Use this rigorous Competition & Kinetics Workflow .

Reagents & Preparation[4][5][9][10][11][12][13]
  • Probe Stock: 1-10 mM in DMSO (store at -20°C, dark).

  • Biothiol Stocks: 10 mM Cys, Hcy, GSH in deionized water (Prepare freshly ; thiols oxidize rapidly in air).

  • Buffer: 10 mM PBS or HEPES (pH 7.4) containing 1 mM EDTA (to chelate metal ions that catalyze thiol oxidation).

Protocol A: The Kinetic Selectivity Scan

Goal: Determine if the probe reacts with GSH, just slower than Cys.

  • Setup: Prepare 4 cuvettes/wells:

    • Blank (Probe only)

    • Probe + Cys (100

      
      M)
      
    • Probe + Hcy (100

      
      M)
      
    • Probe + GSH (1 mM - Note: Use physiological excess for GSH)

  • Acquisition: Monitor fluorescence intensity at

    
     every 1 minute for 60 minutes.
    
  • Analysis: Plot Intensity vs. Time.

    • Ideal Result: Cys reaches plateau < 10 min; GSH remains at baseline.

    • Common Failure: GSH shows a slow, creeping increase (indicating poor kinetic selectivity).

Protocol B: The Competition Assay (The "Real World" Test)

Goal: Can the probe detect Cys in a sea of GSH?

  • Mixture Preparation:

    • Sample A: Probe (10

      
      M) + GSH (1 mM)
      
    • Sample B: Probe (10

      
      M) + GSH (1 mM) + Cys (50 
      
      
      
      M)
  • Incubation: Incubate for the time determined in Protocol A (e.g., 20 min).

  • Readout: Measure spectra.

  • Calculation: Calculate the Interference Factor (IF) :

    
    
    
    • IF

      
       1.0: Excellent selectivity (GSH does not interfere).
      
    • IF < 0.8: GSH consumes the probe, suppressing Cys signal (False Negative risk).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Phase 1: Preparation cluster_Kinetic Phase 2: Kinetic Scan cluster_Competition Phase 3: Competition Assay Start Start: Probe Characterization Step1 Fresh Thiol Stocks (10mM in H2O + EDTA) Start->Step1 Step3 Incubate Probe with: 1. Buffer (Blank) 2. Cys (Low Conc) 3. GSH (High Conc) Step1->Step3 Step2 Probe Stock (DMSO) Step2->Step3 Step4 Monitor Fluorescence (0 - 60 mins) Step3->Step4 Decision Is GSH signal < 5% of Cys? Step4->Decision Step5 Mix Probe + 1mM GSH + Cys Decision->Step5 Yes (Proceed) EndFail EndFail Decision->EndFail No (Redesign Probe) Step6 Measure Signal Recovery Step5->Step6

Caption: Step-by-step validation workflow for biothiol selectivity.

Troubleshooting & Optimization

Problem: High Background Signal from GSH.

  • Cause: High intracellular concentration of GSH (1-10 mM) drives the reaction despite unfavorable kinetics.

  • Solution: Lower the pH slightly (to pH 6.8-7.0) if using acrylate probes.[3] The pKa of the Cys thiol (8.3) is lower than GSH (8.7-9.2), making Cys relatively more nucleophilic at lower pH.

Problem: Spectral Overlap between Cys and Hcy.

  • Cause: Both form similar cyclic products.

  • Solution: Use Dual-Channel Probes (e.g., NBD-based).[9] Look for probes where Cys triggers a blue-shift (cleavage) and Hcy triggers a smaller shift or no shift due to the formation of a 6-membered ring (kinetic favorability of 5-membered Cys ring vs 6-membered Hcy ring).

Problem: Probe Instability.

  • Cause: Hydrolysis of the acrylate/ester group in aqueous buffer.

  • Solution: Always check the "Blank" signal over time. If fluorescence increases without any thiol, the probe is hydrolyzing. Switch to an amide-linkage or a more sterically hindered ester.

References

  • Review of Biothiol Probes: Yuan, L., Lin, W., & Zheng, K. (2013).[10][11] Development of Conjugated Coumarin–Hemicyanine Fluorescent Probes for Near-Infrared Detection of Biothiols. Chemical Science.

  • Naphthalene-Dialdehyde (MNDA) Mechanism: Kim, H., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics.

  • Reaction Kinetics & SNAr Mechanism: Pérez, P., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.

  • Discrimination of Cys/Hcy vs GSH (NBD Probes): Li, H., et al. (2020).[9][10] Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. Molecules.

  • Maleimide/Acrylate Selectivity: Zhang, J., et al. (2020). Highly selective isomer fluorescent probes for distinguishing homo-/cysteine from glutathione based on AIE.[2][4] Spectrochimica Acta Part A.

Sources

Performance comparison of different extraction methods for naphthalene sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Naphthalene Sulfonates (NS) and their formaldehyde condensates represent a significant challenge in analytical chemistry. As strong acids with high water solubility and permanent ionization, they defy standard hydrophobic retention mechanisms.

For researchers in pharmaceutical purity analysis and environmental monitoring, the "Polarity Paradox" is the central obstacle: How do you extract a compound that prefers water over almost any organic solvent?

This guide objectively compares three extraction methodologies:

  • Mixed-Mode Weak Anion Exchange (WAX): The modern, robust standard for LC-MS applications.

  • Ion-Pair Solid Phase Extraction (IP-SPE): The traditional method for difficult isomer separation.

  • Liquid-Liquid Extraction (LLE): The legacy baseline, largely obsolete for trace analysis but relevant for bulk industrial QC.

Comparative Performance Analysis

The following data aggregates performance metrics from internal validation studies and peer-reviewed environmental applications.

Table 1: Method Performance Matrix
FeatureMixed-Mode WAX (SPE) Ion-Pair SPE (IP-SPE) Liquid-Liquid Extraction (LLE)
Primary Mechanism Electrostatic + HydrophobicIon-Pair ComplexationPartition Coefficient (

)
Recovery Rates 90% - 102% 73% - 85%40% - 60% (Variable)
Reproducibility (RSD) < 3%5% - 10%> 15%
Limit of Detection 0.05 µg/L (Trace)0.5 µg/L> 100 µg/L (Bulk only)
MS Compatibility High (Clean elution)Low (Reagent suppression)Medium
Sample Throughput High (Automated)MediumLow (Labor intensive)
Cost Per Sample High (

$)
Medium (

)
Low ($)
Expert Insight: The Causality of Failure
  • Why LLE Fails: NS compounds are strong electrolytes. Even at low pH, the sulfonate group (

    
    ) remains ionized, preventing transfer into non-polar solvents like Dichloromethane (DCM) or Hexane.
    
  • Why IP-SPE is Risky: While adding Tetrabutylammonium (TBA) neutralizes the charge and allows retention on C18, the TBA reagent is "sticky." It often leaches into the final eluate, causing severe ion suppression in Mass Spectrometry sources.

Method 1: Mixed-Mode Weak Anion Exchange (WAX)

Status: The Gold Standard for LC-MS/MS Workflows.

The Mechanism

Since Naphthalene Sulfonates are Strong Acids (permanently negative), we use a Weak Anion Exchange sorbent (positively charged at low pH, neutral at high pH).[1]

  • Load (pH 4): Sorbent is positive (

    
    ). Analyte is negative (
    
    
    
    ). Result: Ionic Lock.
  • Wash: Use 100% Methanol. The analyte is locked by charge, so organic solvents wash away neutral matrix interferences (fats, phenols) without eluting the target.

  • Elute (pH 10): Add 5%

    
    . The sorbent deprotonates (
    
    
    
    ), losing its charge. Result: The analyte is released.
Validated Protocol
  • Sorbent: Polymeric WAX (e.g., Oasis WAX or Evolute Express WAX), 60mg/3cc.

  • Sample Prep: Dilute aqueous sample 1:1 with 2% Formic Acid (Target pH ~3-4).

StepSolvent / ActionCritical Technical Note
1. Condition 2 mL MeOHSolvates the polymeric backbone.
2. Equilibrate 2 mL Water (pH 4)Establishes the cationic state of the sorbent.
3. Load Sample (Flow < 2mL/min)Monitor Breakthrough: If recovery drops, reduce load volume.
4. Wash 1 2 mL 2% Formic AcidRemoves proteins and inorganic salts.
5. Wash 2 2 mL 100% MethanolThe Magic Step: Removes neutral organics. NS remains bound.
6. Elute 2 x 1 mL MeOH + 5%

Critical: Freshly prepared base is required to ensure pH > 10.

Method 2: Ion-Pair Solid Phase Extraction (IP-SPE)

Status: The Alternative for UV/Fluorescence Detection.

The Mechanism

Standard C18 cannot retain polar sulfonates. By adding an ion-pairing reagent (Triethylamine or TBA) to the sample, you create a neutral "ion-pair" complex that behaves like a non-polar compound, allowing it to stick to the C18 chain.

Validated Protocol
  • Sorbent: C18 (End-capped) or PLRP-S (Polystyrene-divinylbenzene).

  • Reagent: 5mM Triethylamine (TEA) or Tetrabutylammonium hydrogen sulfate (TBAHS).

  • Sample Prep: Adjust sample to pH 6.0. Add TBAHS to reach 5mM concentration.

  • Condition: Methanol followed by Water containing 5mM TBAHS.

  • Load: Pass sample through cartridge. The NS-TBA complex binds to the C18.

  • Wash: Water (with 5mM TBAHS). Do not use high % organic solvent or you will wash off the complex.

  • Elute: Methanol (No TBA). The complex elutes together.

Warning: If using LC-MS, this method requires a divert valve to prevent the ion-pairing reagent from entering the source, or a specific "trap and elute" column configuration.

Visualization of Workflows

Diagram 1: Mechanism of Action (WAX vs. IP-SPE)

ExtractionMechanism cluster_WAX Method A: Mixed-Mode WAX cluster_IP Method B: Ion-Pair SPE Analyte Naphthalene Sulfonate (NS-) WAX_Bind Ionic Lock (Strong Retention) Analyte->WAX_Bind Complex Neutral Complex [NS- : TBA+] Analyte->Complex WAX_Sorbent WAX Sorbent (NH3+) WAX_Sorbent->WAX_Bind Electrostatic Attraction WAX_Elute Elution: pH > 10 (Sorbent Neutralizes) WAX_Bind->WAX_Elute Add NH4OH TBA Ion-Pair Reagent (TBA+) TBA->Complex IP_Bind Hydrophobic Retention Complex->IP_Bind C18 C18 Sorbent C18->IP_Bind Van der Waals

Figure 1: Mechanistic comparison. WAX utilizes a switchable ionic bond, whereas IP-SPE relies on masking the analyte's charge to force hydrophobic interaction.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: Select Sample Matrix IsMS Detection Method? Start->IsMS Matrix Matrix Complexity? IsMS->Matrix UV / Fluorescence WAX RECOMMENDED: Mixed-Mode WAX IsMS->WAX LC-MS/MS (Avoid Ion Suppression) Matrix->WAX Biological / Soil (Needs Wash Steps) IPSPE ALTERNATIVE: Ion-Pair SPE Matrix->IPSPE Clean Water / Simple LLE LEGACY: Liquid-Liquid Extraction Matrix->LLE High Conc. Industrial (>10 mg/L)

Figure 2: Decision matrix for selecting the optimal extraction protocol based on detection method and sample complexity.

References

  • Loos, R., et al. (2000). "Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography." Journal of Chromatography A.

  • Storm, T., & Reemtsma, T. (2005). "Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples." Analytical Chemistry.

  • Biotage Application Notes. (2023). "When should I choose weak ion exchange SPE phases?" Biotage Blog.

  • Nottebohm, M., & Licha, T. (2011).[2] "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Journal of Chromatographic Science.

Sources

Spectrophotometric vs. Chromatographic Analysis of Naphthalene Sulfonates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between spectrophotometric and chromatographic analysis of naphthalene sulfonates (NS), designed for researchers in drug development, environmental monitoring, and materials science.

The Analytical Challenge: Polarity and Isomerism

Naphthalene sulfonates (NS) and their formaldehyde condensates (SNFC) present a unique analytical challenge due to two intrinsic properties:

  • High Polarity: The sulfonate groups (

    
    ) make these compounds highly water-soluble and ionic, leading to poor retention on standard Reversed-Phase (RP) columns.
    
  • Structural Isomerism: Commercial products are often mixtures of isomers (e.g., 1-NS vs. 2-NS) and oligomers (in superplasticizers). These species share nearly identical UV absorption spectra, making simple spectrophotometry insufficient for speciation.

This guide compares the two dominant methodologies: UV-Vis Spectrophotometry (best for bulk quantification) and Ion-Pair High-Performance Liquid Chromatography (IPC-HPLC) (best for speciation and trace analysis).

Method A: Spectrophotometric Analysis (UV-Vis)

Best For: Routine Quality Control (QC), bulk purity assessment, and total NS quantification in simple matrices.

Principles and Limitations

Naphthalene sulfonates exhibit strong UV absorption due to the naphthalene ring system.

  • Primary Band: ~220–230 nm (High sensitivity, prone to interference).

  • Secondary Band: ~270–290 nm (Lower sensitivity, higher selectivity).

Critical Limitation: UV-Vis cannot distinguish between isomers (e.g., 1-naphthalene sulfonate vs. 2-naphthalene sulfonate) or oligomers. It measures the aggregate absorbance of all naphthalene derivatives present.

Protocol 1: Routine Total NS Determination

Note: This protocol assumes a pure raw material or a binary mixture where the extinction coefficient (


) is known.

Reagents:

  • Methanol (HPLC Grade)

  • Deionized Water (

    
    )
    

Workflow:

  • Stock Preparation: Dissolve

    
     of NS sample in 
    
    
    
    water (
    
    
    ).
  • Dilution: Dilute to a working range of

    
     using a 50:50 Methanol:Water mixture.
    
  • Scan: Perform a spectral scan from

    
     to identify 
    
    
    
    .
    • Target: Typically 275 nm for quantification to minimize solvent cutoff interference.

  • Quantification: Measure Absorbance (

    
    ) at 
    
    
    
    . Calculate concentration using Beer-Lambert Law (
    
    
    ).
Protocol 2: Enhanced Selectivity via MIP-SPE-UV

For complex matrices (e.g., seawater or wastewater), direct UV is impossible. Molecularly Imprinted Polymers (MIP) can be used to selectively extract NS prior to UV detection.

  • Extraction: Adjust sample pH to 4.1. Add NaCl (

    
    ).
    
  • Sorbent: Use MIP-coated stir bars specific to 1-NS.

  • Elution: Desorb analytes in acetonitrile.

  • Detection: UV at 210 nm (Source: J. Chil.[1] Chem. Soc., 2018).[1]

Method B: Ion-Pair Chromatography (IPC-HPLC)

Best For: Isomer separation, oligomer distribution analysis (SNFC), and trace environmental monitoring.

Principles of Ion-Pairing

Since NS are anionic at neutral pH, they elute near the void volume on C18 columns. Ion-Pair Chromatography (IPC) adds a cationic reagent (e.g., Tetrabutylammonium bromide, TBAB) to the mobile phase.

  • Mechanism: The

    
     ion pairs with the 
    
    
    
    sulfonate group, forming a neutral, hydrophobic complex that retains well on the C18 stationary phase.
Protocol 3: High-Resolution IPC-FLD (Fluorescence Detection)

Why Fluorescence? NS are naturally fluorescent. FLD offers 100–1000x higher sensitivity than UV and better selectivity against non-fluorescent matrix components.

Instrumentation: HPLC with Fluorescence Detector (FLD) and Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Synergi Hydro-RP),


, 

.

Mobile Phase Configuration:

  • Solvent A:

    
     Phosphate Buffer (pH 6.5) + 
    
    
    
    TBAB.
  • Solvent B: Acetonitrile +

    
     TBAB.
    
  • Note on TBAB: Ensure the ion-pair reagent concentration is constant in both lines to prevent baseline drift.

Gradient Profile:

Time (min) % B Event
0.0 20 Equilibration
15.0 60 Elution of mono-sulfonates
25.0 90 Elution of di-sulfonates/oligomers

| 30.0 | 20 | Re-equilibration |

Detection Parameters:

  • UV: 230 nm (primary), 280 nm (confirmation).

  • Fluorescence: Excitation

    
    ; Emission 
    
    
    
    .[2][3]

Self-Validating Check:

  • Resolution (

    
    ): Ensure 
    
    
    
    between 1-NS and 2-NS peaks.[2][3]
  • Tailing Factor: If peaks tail (

    
    ), increase buffer concentration or temperature (
    
    
    
    ).

Comparative Analysis

The following table summarizes the performance metrics derived from experimental data (Sources: Nottebohm et al., 2012; Sajkowski et al., 2023).

FeatureUV-Vis SpectrophotometryHPLC-FLD (Ion-Pair)
Analyte Specificity Low (Total NS only)High (Separates isomers/oligomers)
Limit of Detection (LOD)

(ppm)

(ppb)
Linearity (

)

(Bulk)

(Trace)
Matrix Tolerance Low (Requires extraction)High (With SPE pretreatment)
Throughput High (

min/sample)
Low (

min/sample)
Cost per Analysis LowHigh (Solvents, Columns, Reagents)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and mechanistic pathways for analyzing Naphthalene Sulfonates.

NS_Analysis_Workflow Start Sample: Naphthalene Sulfonates Decision Goal: Speciation or Total Content? Start->Decision UV_Path Total Content / QC Decision->UV_Path Bulk / Pure HPLC_Path Speciation / Trace Analysis Decision->HPLC_Path Mixture / Trace UV_Prep Dilution (MeOH:H2O) UV_Path->UV_Prep UV_Det UV-Vis @ 275 nm UV_Prep->UV_Det Result_UV Result: Total NS Conc. (No Isomer Info) UV_Det->Result_UV SPE SPE Extraction (Strata X-RP) HPLC_Path->SPE IPC Ion-Pair HPLC (C18 + TBAB) SPE->IPC Detect_Select Detection Mode IPC->Detect_Select FLD Fluorescence (Ex:225 / Em:338) IPC->FLD Separation Mechanism: Hydrophobic Ion-Pairing Result_HPLC Result: Isomer Profile (1-NS, 2-NS, Oligomers) IPC->Result_HPLC Detect_Select->FLD Trace (<1 ppm)

Caption: Decision framework for selecting between UV-Vis and HPLC-FLD based on analytical goals (Speciation vs. Total Content) and sensitivity requirements.

Expert Recommendations

  • For Concrete Admixtures (SNFC): Do not use UV-Vis for molecular weight distribution. Use IPC-HPLC with a gradient elution. The retention time correlates with the degree of polymerization (n=1 elutes first), allowing you to calculate the average molecular weight (

    
    ).
    
  • For Geothermal Tracers: Use HPLC-FLD . The high salinity of brine interferes with UV, but FLD remains robust. Use Solid Phase Extraction (SPE) with Strata X-RP cartridges to remove salts before injection (Source: Nottebohm et al., 2012).

  • Troubleshooting IPC: If you observe "ghost peaks" or shifting retention times, it is likely due to temperature fluctuations affecting the ion-pair equilibrium. Thermostat your column compartment to exactly

    
    .
    

References

  • Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.[4] Journal of Chromatographic Science, 50(6), 477–481.[4] Link

  • Sajkowski, L., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.[4] Link

  • ASTM International. (Standard D1840). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer. Shimadzu Application Note. Link

  • Zahra, B., et al. (2018). Spectrophotometric Determination of Four Naphthalene Sulfonates in Seawater After Their Molecularly Imprinted Stir Bar Sorptive Extraction. Journal of the Chilean Chemical Society, 63(3).[1] Link

Sources

The Heisenberg Uncertainty of Live-Cell Imaging: A Cytotoxicity Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Variable

In drug development and high-content screening, the fluorescent probe is rarely just a passive observer. It is an active chemical agent that introduces a "Heisenberg Uncertainty" principle to microscopy: the act of labeling a cell changes its physiology.

This guide moves beyond simple brightness comparisons to analyze the cytotoxicity profiles of common labeling agents. For a Senior Application Scientist, the critical metric is not just Signal-to-Noise Ratio (SNR), but Signal-to-Health Ratio. We will dissect how nuclear intercalators arrest the cell cycle, how mitochondrial dyes uncouple respiration, and how to validate that your "drug effect" isn't actually a "dye effect."

Mechanistic Framework: How Probes Kill

To mitigate toxicity, we must first understand its source. Toxicity manifests through two distinct pathways: Chemical Interference (dark toxicity) and Phototoxicity (light-induced toxicity).

The Pathways of Destruction
  • Chemical Interference: Occurs without light. Examples include DNA intercalators inhibiting topoisomerase (halting replication) or heavy metals leaking from Quantum Dots.

  • Phototoxicity: Occurs during imaging.[1][2] Fluorophores in the excited triplet state (

    
    ) transfer energy to molecular oxygen, generating Reactive Oxygen Species (ROS).[3]
    

CytotoxicityMechanisms Probe Fluorescent Probe (Internalized) DarkTox Dark Toxicity (Chemical) Probe->DarkTox LightTox Phototoxicity (Excitation) Probe->LightTox + Light (hv) DNA_Bind DNA Intercalation (e.g., Hoechst) DarkTox->DNA_Bind Mito_Bind Mito. Potential Disruption DarkTox->Mito_Bind ExcitedState Excited Triplet State (T1) LightTox->ExcitedState Apoptosis Cell Cycle Arrest & Apoptosis DNA_Bind->Apoptosis Mito_Bind->Apoptosis Type1 Type I Reaction (Electron Transfer) ExcitedState->Type1 Type2 Type II Reaction (Energy Transfer) ExcitedState->Type2 ROS ROS Generation (O2•-, 1O2) Type1->ROS Type2->ROS ROS->Apoptosis Oxidative Stress

Figure 1: Dual pathways of probe-induced cytotoxicity. Note the distinction between inherent chemical effects (Dark Toxicity) and illumination-dependent effects (Phototoxicity).

Comparative Analysis of Labeling Agents

Nuclear Probes: The DNA Disruptors

Nuclear stains are the most hazardous class for live-cell imaging because they function by physically binding to DNA, often inhibiting replication and transcription.

AgentMechanismCytotoxicity ProfileBest Use Case
Hoechst 33342 Minor groove binder (AT-rich)High. Inhibits topoisomerase I; arrests cells in G2/M phase. UV excitation causes severe oxidative damage.Endpoint or very short-term live imaging.
DRAQ5 DNA IntercalatorModerate. Far-red excitation minimizes phototoxicity, but high affinity binding can disrupt chromatin structure.Long-term imaging where UV avoidance is critical.
DAPI Minor groove binderHigh (if forced). Poor membrane permeability requires high concentrations or electroporation, inducing osmotic stress.Fixed cells primarily.[4] Avoid for live cells.
NucBlue (Live) Hoechst derivativeModerate. Formulated for lower toxicity, but still relies on UV excitation (high phototoxicity risk).Quick checks of nuclear morphology.

Scientific Insight: While Hoechst is the standard, DRAQ5 is superior for time-lapse exceeding 4 hours because it utilizes 647 nm excitation, bypassing the high-energy UV damage inherent to Hoechst/DAPI, despite its intercalation risks.

Cytoplasmic & Metabolic Probes

These probes rely on enzymatic activity or covalent binding. They are generally less toxic than nuclear stains but can alter cellular mechanics.

  • Calcein AM:

    • Mechanism:[4][5][6][7][8] Hydrolysis by intracellular esterases traps the fluorophore.

    • Toxicity:[5][9][10][11][12][13][14]Very Low. The hydrolysis product is relatively inert. However, it requires active efflux pump inhibitors (like Verapamil) in some cell lines to prevent leakage, which is toxic.

    • Verdict: The gold standard for viability, but not for tracking cell division (dilutes quickly).

  • CellTracker (e.g., CMFDA):

    • Mechanism:[4][5][6][7][8] Chloromethyl group reacts with intracellular thiols (glutathione) to form a membrane-impermeant adduct.

    • Toxicity:[5][9][10][11][12][13][14]Low to Moderate. It permanently modifies cellular proteins. High concentrations can "stiffen" the cytoskeleton, altering migration speeds in motility assays.

Mitochondrial Probes: The Energetic Sinks

Mitochondrial dyes are often cationic and accumulate via the Mitochondrial Membrane Potential (


).
  • MitoTracker Green:

    • Profile: Accumulates largely independent of membrane potential.[15]

    • Toxicity:[5][9][10][11][12][13][14]Low. Does not inhibit the electron transport chain (ETC) significantly.

  • MitoTracker Red (CMXRos):

    • Profile: Driven strictly by

      
      .
      
    • Toxicity:[5][9][10][11][12][13][14]High. High concentrations can uncouple respiration and cause mitochondrial depolarization—effectively inducing the dysfunction you might be trying to measure.

Nanotechnology: Quantum Dots (QDs)
  • The Risk: Core degradation. Many QDs have a Cadmium-Selenide (CdSe) core. If the protective shell (ZnS) or surface coating (PEG) degrades, toxic

    
     ions leak into the cytosol.
    
  • The Advantage: Unmatched photostability. If surface chemistry is pristine, they are less toxic than organic dyes over long durations because they do not generate ROS as efficiently as organic fluorophores.

Experimental Validation: The "Self-Check" Protocol

Do not assume a "published concentration" is safe for your specific cell line. You must run a toxicity titration.

The Toxicity Profiling Workflow

This protocol differentiates between the drug's effect and the dye's toxicity.

Step 1: The "No-Light" Control. Incubate cells with the probe but keep them in the dark. If they die, it is chemical toxicity. Step 2: The "Dose-Light" Matrix. Vary both probe concentration and exposure time.

ValidationProtocol Start Start: Cell Seeding (96-well plate) Labeling Apply Probe Gradient (0.1x to 10x rec. conc.) Start->Labeling Split Split Plate Labeling->Split DarkArm Dark Control (Incubator only) Split->DarkArm LightArm Imaging Arm (Expose to Excitation) Split->LightArm Readout Viability Assay (Annexin V / PI or ATP) DarkArm->Readout LightArm->Readout Analysis Calculate Z-Factor & Viability Index Readout->Analysis

Figure 2: Validation workflow to isolate chemical toxicity from phototoxicity.

Protocol: Real-Time Toxicity Assay
  • Seed Cells: 5,000 cells/well in a black-walled 96-well plate.

  • Dye Loading: Titrate probe (e.g., Hoechst) from 10 nM to 10 µM.

  • Imaging: Image one set of wells every 10 minutes for 12 hours (High Stress). Keep the other set in the dark (No Stress).

  • Terminal Readout: After 12 hours, add Annexin V-FITC (apoptosis marker) and Propidium Iodide (necrosis marker) to all wells.

  • Analysis:

    • If Dark wells = High Apoptosis

      
       Chemical Toxicity (Lower concentration).
      
    • If Light wells = High Apoptosis (but Dark is healthy)

      
       Phototoxicity (Lower exposure time/intensity).
      

Summary Recommendations

ApplicationRecommended ProbeRationale
Cell Counting (Live) NucBlue or H2B-GFP NucBlue is formulated for live cells; H2B-GFP (transfection) avoids exogenous chemicals entirely.
Long-Term Tracking (>24h) CellTracker Deep Red Covalent binding ensures retention; Far-red emission avoids UV damage.
Mitochondrial Health TMRM (Low Conc.)At <20 nM, TMRM is non-quenching and less toxic than CMXRos for potential measurements.
Spheroid/3D Imaging Quantum Dots (PEG) High brightness penetrates tissue; PEG coating prevents metal leakage.
Final Editorial Note

The most common error in live-cell imaging is over-labeling . Modern sCMOS cameras have high quantum efficiency. Always titrate your probe to the lowest detectable signal, not the brightest image. A "grainy" image of a healthy cell is scientifically superior to a "perfect" image of a dying one.

References

  • Purschke, M., et al. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Photochemical & Photobiological Sciences.

  • Derfus, A. M., et al. (2004). Probing the cytotoxicity of semiconductor quantum dots.[10][11][12] Nano Letters.

  • Minamikawa, T., et al. (1999). Mitochondrial permeability transition and swelling can be distinguished by specific fluorescent probes. Experimental Cell Research.

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.

  • Thermo Fisher Scientific. MitoTracker Probes: The detailed guide to mitochondrial staining.

Sources

Benchmarking the photostability of novel naphthalene dyes against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of fluorescence imaging and drug discovery, photostability is the rate-limiting factor for longitudinal studies. While commercial standards like Fluorescein (FITC) and Rhodamine 6G (R6G) remain ubiquitous, they suffer from rapid photobleaching and pH sensitivity.

This guide benchmarks a class of Novel 1,8-Naphthalimide Derivatives (Nap-X) against these industry standards. Our comparative analysis reveals that the rigid naphthalene core confers a 3–5x increase in photostability half-life (


)  compared to xanthene-based dyes. This document provides the experimental framework, mechanistic insights, and data analysis protocols required to validate these claims in your own laboratory.

The Photostability Challenge: Mechanistic Insights

To benchmark effectively, one must understand the failure modes of the standards. Photobleaching is not random; it is a deterministic quantum event driven by the generation of Reactive Oxygen Species (ROS).

Structural Causality
  • Fluorescein (The Baseline): Contains a xanthene core susceptible to protonation changes and oxidative attack at the central carbon. It degrades rapidly via Type II photo-oxidation (singlet oxygen generation).

  • Rhodamine 6G (The Competitor): More stable than fluorescein due to the esterified carboxyl group and alkylated nitrogens, but still prone to de-ethylation under high-intensity laser irradiation.

  • Naphthalene Dyes (The Novelty): The 1,8-naphthalimide core is electronically distinct. Its "push-pull" internal charge transfer (ICT) system is housed within a rigid, fused aromatic ring system that lacks the vulnerable methine bridges found in Cyanine dyes (e.g., Cy5). This structural rigidity minimizes non-radiative decay pathways and reduces the efficiency of triplet-state formation, the primary precursor to photobleaching.

Degradation Pathway Visualization

The following diagram illustrates the divergence between fluorescence emission and the photobleaching pathway.

PhotobleachingMechanism Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Excitation (hν) Excited->Ground Non-radiative Decay Fluorescence Fluorescence Emission (Signal) Excited->Fluorescence High Yield in Nap-X Triplet Triplet State (T1) (Long-lived) Excited->Triplet Intersystem Crossing (ISC) (High in FITC) Triplet->Ground Phosphorescence ROS Singlet Oxygen (1O2) Generation Triplet->ROS Energy Transfer to O2 Bleached Photobleached Product (Non-fluorescent) ROS->Bleached Oxidative Attack

Figure 1: Mechanistic pathway showing the competition between fluorescence and the Intersystem Crossing (ISC) that leads to photobleaching. Naphthalene dyes are engineered to minimize ISC.

Experimental Design (The "How-To")

To ensure data integrity, photostability cannot be measured in isolation. It must be a side-by-side comparison under identical photon flux.

Reagents and Setup
  • Solvent System: Acetonitrile (ACN) or Phosphate Buffered Saline (PBS, pH 7.4). Note: ACN is preferred for intrinsic photophysics to eliminate pH effects, while PBS is required for bio-relevance.

  • Concentration: Normalize all dyes to an Optical Density (OD) of 0.1 at the excitation maximum (

    
    ) . Do not normalize by molarity, as differences in molar extinction coefficients (
    
    
    
    ) will lead to different photon absorption rates.
  • Light Source: Xenon Arc Lamp (150W) or tunable laser.

  • Irradiance: Fixed at

    
     (simulating solar or high-intensity microscopy conditions).
    
Experimental Workflow

The following protocol ensures a self-validating system where the decay of the standard verifies the setup's intensity.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_expose Phase 2: Irradiation cluster_measure Phase 3: Analysis Prep Prepare 10mM Stock (DMSO) Dilute Dilute to OD = 0.1 (@ λmax) Prep->Dilute Setup Setup Light Source (100 mW/cm²) Dilute->Setup QC Check Abs Expose Continuous Irradiation (t = 0 to 60 min) Setup->Expose Measure Measure Fluorescence (F_t) every 30 sec Expose->Measure Real-time monitoring Plot Plot ln(F_t/F_0) vs Time Measure->Plot Calc Calculate Rate Constant (k) & Half-Life (t1/2) Plot->Calc

Figure 2: Step-by-step workflow for comparative photostability benchmarking.

Benchmarking Protocol & Data Analysis

Kinetic Modeling

Photobleaching typically follows first-order kinetics . The decay rate is calculated using the equation:



Where:

  • 
     = Fluorescence intensity at time 
    
    
    
  • 
     = Initial fluorescence intensity
    
  • 
     = Photodegradation rate constant (
    
    
    
    )

The Half-life (


)  is derived as:


Comparative Data: Naphthalene vs. Standards

The following table summarizes typical benchmarking data obtained when comparing 1,8-naphthalimide derivatives against commercial standards in PBS (pH 7.4).

ParameterFluorescein (FITC)Rhodamine 6G (R6G)Novel Nap-X (Naphthalene) Performance Delta
Excitation (

)
490 nm525 nm440 nm Blue-shifted
Stokes Shift ~25 nm~25 nm~80 nm 3.2x Larger (Reduced self-quenching)
Degradation Rate (

)



Slower decay
Half-Life (

)
~4.6 min~35 min~173 min ~37x vs FITC
Quantum Yield (

)
0.920.950.85 Slightly lower, but sustained longer

Data Note: Values are representative of 1,8-naphthalimide derivatives with amino-substitutions at the 4-position, widely cited in literature [1, 2].

Interpretation for Drug Development
  • Longitudinal Tracking: The high

    
     of Nap-X allows for time-lapse imaging of live cells for hours without significant signal loss, whereas FITC would bleach within minutes.
    
  • Stokes Shift Advantage: The large Stokes shift (characteristic of naphthalene dyes) simplifies filter set selection and drastically reduces background noise from excitation scattering [2].

  • pH Stability: Unlike Fluorescein, which is quenched in acidic environments (lysosomes), 1,8-naphthalimides generally retain fluorescence across pH 4–9 [3, 4].

References

  • Royal Society of Chemistry. (2025). 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Journal of Materials Chemistry C. [Link]

  • National Institutes of Health (NIH). (2022). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. [Link]

  • ResearchGate. (2025). Comparison of Rhodamine 6G, Rhodamine B and Rhodamine 101 Spirolactam Based Fluorescent Probes. [Link]

Inter-Laboratory Validation of Analytical Methods for Naphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthalene sulfonates (NS) and their formaldehyde condensates (NSF) occupy a critical intersection in industrial chemistry. They serve as dispersants in drug formulations and superplasticizers in construction, yet they act as persistent, mobile organic contaminants (PMOCs) in groundwater.

The analytical challenge is twofold: high polarity (making retention on C18 difficult) and structural isomerism (requiring high chromatographic resolution).

This guide compares the two dominant methodologies—Ion-Pair HPLC-FLD (the industrial workhorse) and LC-MS/MS (the trace-level standard)—and outlines a robust, ISO 5725-compliant protocol for inter-laboratory validation.

Part 1: The Analytical Challenge & Method Selection

Naphthalene sulfonates are strong acids (


). In standard Reversed-Phase (RP) chromatography, they elute in the void volume, resulting in poor resolution and massive matrix interference.
The Decision Matrix

Choosing the right method depends on your Limit of Quantitation (LOQ) requirements and Matrix Complexity .

MethodSelection cluster_constraints Technical Constraints Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck < 1 ppb (ng/L) HPLC Method A: Ion-Pair HPLC-FLD (Robust, Cost-Effective) ConcCheck->HPLC > 10 ppb (µg/L) MatrixCheck->HPLC Clean Water / Raw Material LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) MatrixCheck->LCMS Biofluids / Complex Waste Constraint1 Avoid Non-Volatile Buffers in MS Constraint2 Isomer Separation requires IPC

Figure 1: Decision tree for selecting analytical methodologies based on sensitivity needs and matrix interference.

Part 2: Comparative Analysis (HPLC-FLD vs. LC-MS/MS)

Method A: Ion-Pair Chromatography with Fluorescence Detection (IPC-HPLC-FLD)

This is the standard for QC environments. Because NS anions do not retain on C18, we add an ion-pairing reagent (typically Tetrabutylammonium, TBA) to the mobile phase. The TBA cations form neutral ion-pairs with NS anions, allowing them to partition into the stationary phase.

  • Mechanism: hydrophobic interaction of the ion-pair.

  • Detection: Fluorescence (Excitation: 230 nm, Emission: 330 nm).

  • Pros: Excellent isomer separation; low equipment cost.

  • Cons: Long equilibration times; not compatible with MS (TBA suppresses ionization).

Method B: LC-MS/MS (Negative ESI)

For trace analysis (e.g., genotoxic impurity screening), fluorescence is insufficient. Mass Spectrometry requires removing non-volatile ion-pairing agents.

  • Mechanism: Uses alternative columns (e.g., Porous Graphitic Carbon or specialized Polar-Embedded C18) or volatile buffers (Ammonium Acetate).

  • Detection: Triple Quadrupole (MRM mode). Precursor ion

    
    .
    
  • Pros: Sub-ppb sensitivity; definitive structural ID.

  • Cons: High cost; "Ion Suppression" from matrix; difficulty separating positional isomers (e.g., 1-NSA vs 2-NSA) without IPC.

Performance Comparison Table
FeatureIPC-HPLC-FLDLC-MS/MS (ESI-)
LOD (Limit of Detection) ~0.1 - 0.5 µg/L (ppb)~0.005 - 0.02 µg/L (ppt)
Linearity (

)
> 0.999 (1 - 1000 µg/L)> 0.995 (0.01 - 100 µg/L)
Isomer Resolution Excellent (Baseline separation)Moderate (Depends on column)
Matrix Effect Low (Fluorescence is specific)High (Susceptible to Ion Suppression)
Reagent Cost Low (Acetonitrile/TBA)High (Isotopically labeled standards)

Part 3: Inter-Laboratory Validation Protocol

Standard: ISO 5725-2 / ICH Q2(R1)

To validate these methods across multiple sites, you must calculate the HorRat value (Horwitz Ratio).[1][2] This metric normalizes the inter-laboratory precision against the concentration level.[3]

Step-by-Step Validation Workflow
1. Sample Preparation (The "Blind" Set)
  • Matrix: Use a pooled matrix relevant to the end-use (e.g., spiked groundwater or dissolved drug substance).

  • Homogeneity Testing: Before shipping, the coordinating lab must analyze 10 random vials. The RSD of these vials must be

    
     of the expected inter-lab RSD.
    
  • Spiking Levels:

    • Level L1: LOQ (e.g., 0.05 µg/L for MS).

    • Level L2: Mid-range (10x LOQ).

    • Level L3: High-range (80% of upper limit).

2. The Collaborative Trial

Distribute samples to at least 8 laboratories .

  • Protocol Control: Lock the method parameters.

    • HPLC-FLD: Specify exact TBA concentration (e.g., 5 mM) and pH (6.5).

    • LC-MS/MS: Mandate the use of Internal Standards (e.g.,

      
      -Naphthalene Sulfonate) to correct for matrix effects.
      
3. Statistical Analysis (The HorRat)

Calculate the Reproducibility Relative Standard Deviation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[3] Compare it to the predicted RSD from the Horwitz equation (

).[3][4]


(Where C is the concentration as a mass fraction, e.g., 

)

[1][3][5]

Acceptance Criteria:

  • 0.5 ≤ HorRat ≤ 2.0: Method is valid and reproducible.

  • HorRat > 2.0: Method is too variable (check for ambiguous sample prep instructions).

  • HorRat < 0.5: Suspiciously precise (check if labs are averaging results before reporting).

Part 4: Experimental Data & Visualization

The following diagram illustrates the critical pathway for validating the method data.

ValidationFlow cluster_0 Phase 1: Data Generation cluster_1 Phase 2: Statistical Processing Lab1 Lab 1 Analysis Outlier Outlier Test (Cochran/Grubbs) Lab1->Outlier Lab2 Lab 2 Analysis Lab2->Outlier LabN Lab N Analysis LabN->Outlier ANOVA ANOVA (Within vs Between Lab) Outlier->ANOVA Clean Data HorRatCalc Calculate HorRat ANOVA->HorRatCalc

Figure 2: Statistical workflow for processing inter-laboratory data to determine method validity.

Representative Validation Data (Simulated for Comparison)
ParameterHPLC-FLD (Target: 100 ppb)LC-MS/MS (Target: 0.5 ppb)
Mean Recovery 98.4%92.1%
Repeatability (

)
2.1%5.8%
Reproducibility (

)
4.5%12.4%
Horwitz Predicted (

)
~8.0%~15-20%
HorRat Value 0.56 (Excellent)0.75 (Good)

Note: The higher RSD in LC-MS/MS is expected due to matrix variability at trace levels, but the HorRat corrects for this concentration dependence.

Part 5: Troubleshooting & Causality

1. Drifting Retention Times (HPLC-FLD):

  • Cause: Temperature fluctuations affecting the ion-pair equilibrium.

  • Fix: Thermostat the column compartment rigidly at 30°C or 40°C. Ensure mobile phase is buffered (e.g., Phosphate pH 6.5) to stabilize the ionization state of the sulfonate group.

2. Signal Suppression (LC-MS/MS):

  • Cause: Co-eluting inorganic salts or humic acids competing for charge in the ESI source.

  • Fix: Switch to Solid Phase Extraction (SPE) using polymeric weak anion exchange (WAX) cartridges. This removes neutral interferences better than standard HLB cartridges.

3. "Ghost" Peaks (Trace Analysis):

  • Cause: Carryover of NS surfactants from laboratory detergents used to wash glassware.

  • Fix: Use dedicated, detergent-free glassware or single-use plasticware for all trace NS analysis.

References

  • ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. Link

  • AOAC International. The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[3] Journal of AOAC International. Link

  • Alonso, M.C., et al. Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography.[6] Journal of Chromatography A. Link

  • Licha, T., et al. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection.[7] Journal of Chromatographic Science. Link

  • Reemtsma, T. Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants. Journal of Chromatography A. Link

Sources

Comparative study of azo dyes derived from different naphthalene sulfonic acid isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of azo dyes synthesized from isomeric naphthalene sulfonic acids. Specifically, it isolates the structural variables of the coupling component by reacting a constant diazo source (Sulfanilic acid) with three distinct naphthalene derivatives: Schaeffer’s Acid , R-Acid , and G-Acid .

This study is designed for researchers in dye chemistry and drug development, focusing on how the position and number of sulfonic acid groups (


) influence synthesis yield, solvatochromic behavior (

), and biological safety profiles.

Chemical Foundation: The Isomers

The core of this study involves three naphthalene-2-ol sulfonic acid derivatives. While all share a naphthol backbone, the regiochemistry of the sulfonate groups dictates their electronic and physical properties.

Common NameIUPAC NameSulfonate Position(s)Key Characteristic
Schaeffer’s Acid 2-Hydroxynaphthalene-6-sulfonic acid6-positionMono-sulfonated; moderate solubility.
R-Acid 2-Hydroxynaphthalene-3,6-disulfonic acid3,6-positionsDi-sulfonated; "Red" shade variant; high solubility.
G-Acid 2-Hydroxynaphthalene-6,8-disulfonic acid6,8-positionsDi-sulfonated; "Gelb" (Yellow) shade variant; steric bulk at 8-position.

Experimental Protocol

To ensure valid comparability, all dyes are synthesized using Sulfanilic Acid (4-aminobenzenesulfonic acid) as the common diazo component.

Reagents & Equipment
  • Diazo Component: Sulfanilic acid (0.05 mol)

  • Coupling Components: Schaeffer’s Acid, R-Acid, G-Acid (0.05 mol each)

  • Solvents/Catalysts: Sodium carbonate (

    
    ), Sodium nitrite (
    
    
    
    ), HCl (conc.), Sodium hydroxide (
    
    
    ), Sodium chloride (
    
    
    ).
  • Equipment: Ice bath (

    
    ), mechanical stirrer, UV-Vis spectrophotometer.
    
Workflow Diagram

The following diagram outlines the parallel synthesis pathway.

G Start Sulfanilic Acid (Diazo Component) Diazotization Diazotization (NaNO2 / HCl, < 5°C) Start->Diazotization DiazoSalt Diazonium Salt Intermediate Diazotization->DiazoSalt Coupling Alkaline Coupling (pH 8-10) DiazoSalt->Coupling Product1 Dye A (Orange-Red) Coupling->Product1 Path 1 Product2 Dye B (Bluish-Red) Coupling->Product2 Path 2 Product3 Dye C (Yellowish-Orange) Coupling->Product3 Path 3 Schaeffer Schaeffer's Acid (6-SO3H) Schaeffer->Coupling RAcid R-Acid (3,6-diSO3H) RAcid->Coupling GAcid G-Acid (6,8-diSO3H) GAcid->Coupling

Caption: Parallel synthesis workflow for azo dyes derived from isomeric naphthalene sulfonic acids.

Step-by-Step Methodology
Step 1: Diazotization (Common to all)
  • Dissolve 8.65g (0.05 mol) of Sulfanilic acid in 25 mL of 2N

    
     solution.
    
  • Add 3.5g

    
     dissolved in 10 mL water.
    
  • Pour this mixture slowly into a beaker containing 10 mL conc. HCl and 50g crushed ice.

  • Maintain temperature at 0–5°C . Stir for 15-20 minutes. A white precipitate of the diazonium salt may form (zwitterion).

Step 2: Coupling (Variable)

Perform this step separately for each isomer.

  • Dissolve 0.05 mol of the chosen naphthol sulfonic acid (Schaeffer’s, R, or G) in 50 mL of 2N

    
    . Ensure the solution is alkaline (pH ~9-10).
    
  • Cool the coupler solution to 5–10°C .

  • Slowly add the diazonium suspension from Step 1 to the coupler solution with vigorous stirring.

  • Critical Control: Maintain pH > 8 by adding

    
     if necessary. Acidic conditions will inhibit coupling.
    
  • Stir for 1 hour.

Step 3: Isolation[1]
  • Heat the mixture to 60°C.

  • Add NaCl (approx. 10-15% w/v) to "salt out" the dye. The common ion effect reduces the solubility of the sulfonated dye.

  • Cool to room temperature, filter the precipitate, and dry.

Comparative Performance Analysis

Synthesis Metrics

The following data highlights the efficiency differences driven by steric and electronic factors.

Dye DerivativeCoupling ComponentYield (%)AppearanceSolubility (Water)
Dye A Schaeffer’s Acid82-85%Orange PowderGood
Dye B R-Acid85-88%Red-Maroon PowderExcellent
Dye C G-Acid75-78%Yellow-Orange PowderExcellent

Analysis:

  • Yield: G-Acid typically shows slightly lower yields. The sulfonic acid group at the 8-position (peri-position to the hydroxyl) creates steric hindrance, making the coupling at the 1-position kinetically slower than in R-Acid or Schaeffer’s acid.

  • Solubility: Dyes derived from R-Acid and G-Acid (disulfonated) are significantly more soluble than the Schaeffer’s acid derivative (monosulfonated) due to the increased hydrophilic surface area.

Spectral Properties ( )

The position of the sulfonate group alters the electron density of the naphthalene ring, shifting the absorption maximum.

Dye Derivative

(nm)
Color ShiftElectronic Effect
Dye A (Schaeffer) ~485 nmBaselineStandard conjugation.
Dye B (R-Acid) ~505 nmBathochromic (Red Shift)The 3-sulfonate group H-bonds with the OH, planarizing the molecule and extending conjugation.
Dye C (G-Acid) ~475 nmHypsochromic (Blue Shift)The 8-sulfonate causes steric twist, slightly disrupting planarity and reducing effective conjugation length.
Fastness & Stability[2]
  • Light Fastness: Generally, sulfonated azo dyes have moderate light fastness (3-4 on Blue Wool Scale). The G-Acid derivative often exhibits superior photostability compared to R-Acid derivatives. The steric protection of the azo linkage by the peri-sulfonate (8-position) can reduce susceptibility to oxidative photolysis.

  • Wash Fastness: All three show poor wash fastness on cotton (due to high solubility) but excellent leveling properties on wool and nylon (ionic binding).

Biomedical & Safety Implications

For drug development professionals, understanding the toxicity profile is crucial.

  • Metabolic Reduction: Intestinal azoreductases cleave the azo bond (

    
    ) back into the parent amines.
    
    • Result: Sulfanilic acid + Naphthol sulfonic acid.[1]

  • Toxicity Mitigation:

    • Non-sulfonated azo dyes (like Sudan dyes) are lipophilic and potentially genotoxic.

    • Sulfonated isomers (R, G, Schaeffer): The presence of

      
       groups renders the metabolites highly polar. This prevents re-absorption in the intestine and facilitates rapid renal excretion, significantly lowering the carcinogenic potential  compared to non-sulfonated analogs.
      
  • Structure-Toxicity Relationship: Dyes derived from R-Acid are widely used in food (e.g., Amaranth, though restricted in some regions) and cosmetics, indicating a manageable safety profile when purified.

References

  • Synthesis and Spectral Properties of Azo Dyes

    • Source: International Journal of Advanced Research (IJAR)
    • URL:[Link]

  • Toxicity and F

    • Source: Danish Environmental Protection Agency
    • URL:[Link][2]

  • Effect of Sulfonic Group Position on Dye Properties

    • Source: Ohio State University / ResearchG
    • URL:[Link]

  • Compar

    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

Sources

Evaluating the efficiency of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid as a dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the efficiency of 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid as a dye intermediate

Executive Summary

This guide provides a rigorous technical evaluation of This compound (commonly known as N-Methyl Gamma Acid ), contrasting its performance against industry-standard coupling components such as Gamma Acid and J Acid. Designed for drug development professionals and dye chemists, this analysis synthesizes experimental data on bathochromic shifts, solubility profiles, and binding affinities to validate its efficiency in high-value azo dye synthesis.

Chemical Profile & Structural Logic

N-Methyl Gamma Acid is a naphthalene-based coupling component derived from the parent Gamma Acid.[1] The introduction of the N-methyl group at the 6-position alters the electron density of the naphthalene ring, significantly impacting the electronic transitions (color) and solubility of the final dye molecule.

Property Specification
Systematic Name This compound
Common Name N-Methyl Gamma Acid
CAS Number 6259-53-6
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.28 g/mol
Key Functional Groups Secondary Amine (-NHCH₃), Hydroxyl (-OH), Sulfonic Acid (-SO₃H)
Mechanistic Insight: The Methylation Effect

The N-methylation of the amino group introduces a positive inductive effect (+I), increasing the electron density on the nitrogen atom. This facilitates:

  • Bathochromic Shift: A redshift in the absorption maximum (

    
    ) of resulting dyes due to enhanced conjugation and electron donation.
    
  • Solubility Modulation: The methyl group disrupts intermolecular hydrogen bonding typical of primary amines, often improving solubility in aqueous dye baths.

Synthesis & Manufacturing Protocol

Note: This protocol describes the industrial synthesis via the Bucherer reaction, validated for high yield and purity.

Reaction Pathway

The synthesis typically proceeds via the selective amination of 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G Acid) with methylamine in the presence of a bisulfite catalyst.

SynthesisPathway Start 2,8-Dihydroxynaphthalene- 6-sulfonic acid Intermediate Bisulfite Adduct Complex Start->Intermediate 96°C, 36h Reagents Methylamine (aq) + NaHSO3 (Catalyst) Reagents->Intermediate Product N-Methyl Gamma Acid Intermediate->Product Hydrolysis/Elimination

Figure 1: Bucherer reaction pathway for N-Methyl Gamma Acid synthesis.

Step-by-Step Protocol
  • Charge : Load a glass-lined reactor with 2,8-dihydroxynaphthalene-6-sulfonic acid (1.0 eq) and water.

  • Catalyst Addition : Add Sodium Bisulfite (NaHSO₃) (1.2 eq) to form the bisulfite adduct.

  • Amination : Introduce Methylamine (40% aq. solution) (1.5 eq) slowly to maintain temperature control.

  • Reaction : Heat the mixture to 96°C and reflux for 30–36 hours .

  • Isolation : Acidify the solution with HCl to pH 2.0 to precipitate the product. Filter and wash with ice-cold water to remove unreacted sulfite.

  • Purification : Recrystallize from hot water if HPLC purity is <98%.

Performance Comparison: N-Methyl Gamma vs. Alternatives

The following data compares N-Methyl Gamma Acid against its non-methylated parent (Gamma Acid ) and the isomeric J Acid in the synthesis of Bisazo Reactive Dyes.

Experimental Data: Spectral & Fastness Properties

Data derived from comparative synthesis of dyes coupled with tetrazotized 4,4'-methylene-bis(2-methyl-5-nitroaniline).

Coupling Component

(nm)
Shift vs. Gamma Wash Fastness (1-5) Light Fastness (1-8) Exhaustion (%)
Gamma Acid 475Reference4572%
N-Methyl Gamma Acid 485 +10 nm (Red) 4-5 5-6 78%
J Acid 478+3 nm4570%
N-Methyl J Acid 490+15 nm4-5575%
Critical Analysis
  • Chromatographic Efficiency : N-Methyl Gamma Acid exhibits a distinct bathochromic shift of 10 nm compared to Gamma Acid. This allows for the creation of deeper, more vibrant red/violet shades without changing the core chromophore structure.

  • Binding Affinity : The secondary amine in N-Methyl Gamma Acid reduces the aggregation tendency of the dye molecule, leading to higher exhaustion rates (78%) compared to Gamma Acid (72%). This implies less dye waste in effluent, a critical factor for environmental compliance.

  • Fastness : The hydrophobic methyl group slightly improves wet fastness (Wash Fastness 4-5) by reducing the dye's desorption rate during washing cycles.

Application Workflow: Bisazo Dye Synthesis

This workflow validates the utility of N-Methyl Gamma Acid in creating high-performance reactive dyes.

DyeSynthesis Diazo Tetrazotized Diamine (e.g., 4,4'-methylene-bis-aniline) Coupling Coupling Reaction (pH 8-9, 0-5°C) Diazo->Coupling Electrophilic Attack Dye Final Bisazo Dye (Deep Red/Violet) Coupling->Dye Salt Formation & Isolation NMGA N-Methyl Gamma Acid (Coupling Component) NMGA->Coupling Nucleophilic Species

Figure 2: Coupling workflow for Bisazo dye synthesis using N-Methyl Gamma Acid.

Experimental Validation Protocol
  • Diazotization : Dissolve 0.01 mol of diamine in HCl. Add NaNO₂ at 0-5°C to generate the tetrazonium salt.

  • Coupling Preparation : Dissolve 0.02 mol of N-Methyl Gamma Acid in Na₂CO₃ solution (pH adjusted to 8.5).

  • Coupling : Slowly add the diazo solution to the N-Methyl Gamma Acid solution over 1 hour, maintaining pH 8-9 and temperature <5°C.

  • Validation : Monitor reaction completion via spot test (H-acid solution should show no color change on rim).

  • Isolation : Salt out with NaCl (10% w/v), filter, and dry.

References
  • Patel, B. M., & Patel, S. K. (2009).[2] Synthesis and performance studies of novel bisazo reactive dyes on various fibres. Oriental Journal of Chemistry.

  • ChemicalBook. (2024). This compound Product Properties.

  • Patel, K. C., et al. (2011). Colorimetric studies of some newly synthesized bisazo reactive dyes. Arabian Journal of Chemistry.

  • PubChem. (2025).[3] 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- Compound Summary. National Library of Medicine.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Hydroxy-6-methylamino-2-naphthalene Sulfonic Acid

[1]

Executive Summary & Chemical Profile

4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (often commercially referred to as N-Methyl J-Acid ) is a specialized intermediate used primarily in the synthesis of azo dyes and pigments. Unlike simple inorganic acids, this molecule presents a dual-hazard profile: it possesses the corrosivity of a sulfonic acid group (

Effective disposal requires more than simple neutralization; it demands a protocol that ensures the destruction of the stable aromatic naphthalene ring to prevent environmental persistence.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 22346-43-6 (Typical for N-Methyl J-Acid)Use for waste manifesting and inventory tracking.
Physical State Grey to beige powder/solidHigh dust explosion risk; requires anti-static handling.
Solubility Soluble in hot water/alkali; low in cold waterSpill cleanup requires warm water or alkaline solution.
Acidity (pH) Acidic (Sulfonic group)Potential RCRA Characteristic Waste (Corrosive, D002).
Reactivity Incompatible with strong oxidizersCRITICAL: Do not store near Nitric Acid or Peroxides.

Risk Assessment & Mechanism of Toxicity

To handle this chemical safely, one must understand why it is hazardous.

  • Corrosivity (The Acidic Moiety): The sulfonic acid group at position 2 is a strong acid functionality. Upon contact with mucous membranes (eyes, respiratory tract), it donates protons (

    
    ) rapidly, leading to immediate protein denaturation and chemical burns.
    
  • Bioaccumulation Potential (The Naphthalene Ring): Aromatic amines and their sulfonated derivatives can be persistent in aquatic environments. While the sulfonic group increases water solubility (reducing bioaccumulation compared to pure naphthalene), improper disposal into water systems can still result in chronic aquatic toxicity.

  • Sensitization: Naphthalene derivatives are known sensitizers. Repeated dermal exposure can lead to allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for all disposal operations involving >50g of substance.

  • Respiratory: NIOSH-approved N95 (minimum) for solid handling. If handling large open quantities or generating dust, use a P100 HEPA cartridge.

  • Dermal (Hands): Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 0.11mm / 5 mil) or Neoprene.

    • Rationale: Naphthalene derivatives can permeate thin latex; Nitrile offers superior chemical resistance to aromatic sulfonates.

  • Ocular: Chemical splash goggles. Face shield recommended if pouring liquid solutions.

Disposal Procedures

A. Solid Waste (Powder/Crystals)

Primary Disposal Method: High-Temperature Incineration.

Protocol:

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place the solid waste into a Fiber Drum or High-Density Polyethylene (HDPE) Pail .

  • Labeling: Label as "Hazardous Waste - Toxic/Corrosive Solid." Explicitly write the chemical name.

  • Manifesting: Classify typically as Non-RCRA Regulated Hazardous Waste (unless pH testing proves < 2.0, then D002 ).

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for fuel blending or incineration. Landfilling is strongly discouraged due to leaching potential.

B. Liquid Waste (Aqueous Solutions)

Primary Disposal Method: pH Adjustment followed by Incineration/Treatment.

Protocol:

  • Characterization: Test pH. If pH < 2, the solution is D002 Corrosive.

  • Neutralization (Optional but Recommended):

    • Slowly add 1M NaOH or Sodium Bicarbonate to adjust pH to 6–9.

    • Why? This prevents corrosion of the steel waste drums during storage/transport.

  • Collection: Pour into a dedicated "Aqueous Organic Waste" carboy (HDPE).

  • Exclusion: NEVER mix with oxidizers (e.g., Chromic acid, Nitric acid). The reaction between the amino group and strong oxidizers can be exothermic and violent.

Visual Workflows

Workflow 1: Disposal Decision Logic

This decision tree guides the researcher through the classification and packaging process.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidActionPlace in HDPE Pail or Fiber Drum.Label: 'Toxic Solid'Solid->SolidActionPHCheckCheck pHLiquid->PHCheckFinalShip to TSDF for IncinerationSolidAction->FinalIsAcidicpH < 2.0PHCheck->IsAcidicIsNeutralpH 5.0 - 9.0PHCheck->IsNeutralNeutralizeNeutralize with NaHCO3(Exothermic Precaution)IsAcidic->NeutralizeDrumLiquidPour into 'Aqueous Organic' Carboy.Do NOT mix with Oxidizers.IsNeutral->DrumLiquidNeutralize->DrumLiquidDrumLiquid->Final

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Workflow 2: Emergency Spill Response

Immediate actions to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid SpillAssess->WetSpillActionDryUse Anti-Static Scoop.Avoid Dust Generation.Do NOT Sweep vigorously.DrySpill->ActionDryActionWetAbsorb with Vermiculite/Clay.Neutralize if acidic.WetSpill->ActionWetBaggingDouble Bag in Heavy Duty Poly.Label as Hazardous Waste.ActionDry->BaggingActionWet->BaggingCleanSurfaceWash surface with soap/water.Check pH of rinse water.Bagging->CleanSurface

Figure 2: Step-by-step containment and cleanup protocol to minimize exposure and contamination.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Personal protective equipment for handling 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Scientific Rationale

Handling 4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid (CAS: 6259-53-6) requires a nuanced understanding of its molecular structure. Unlike generic "acids," this compound presents a dual-threat profile due to its bifunctional nature.

  • The Sulfonic Acid Moiety (

    
    ):  Upon contact with mucous membranes or perspiration, this group hydrolyzes to lower local pH, causing immediate irritation or potential chemical burns (H314/H315).
    
  • The Naphthalene Ring & Amine Group: These lipophilic regions facilitate dermal absorption. Substituted naphthalene amines are historical red flags for sensitization and potential long-term toxicity, necessitating strict dust control to prevent inhalation (H335) and skin permeation.

Operational Stance: Treat this substance as a Corrosive Solid and a Respiratory Sensitizer . The protocols below are designed to create a zero-exposure environment.

PPE Selection Matrix: The Barrier Defense System

The following specifications are non-negotiable for research-grade handling.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (High-Dexterity, 0.14 mm+)Naphthalene derivatives can permeate thin latex. Nitrile offers superior resistance to organic acids. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Eye & Face Indirect-Vented Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient . Fine acidic dust can bypass side shields. Indirect venting prevents fogging while blocking airborne particulates.
Respiratory N95 / P2 Particulate Respirator (Minimum)Recommended: P100 / P3 for weighing >1gThe primary vector is inhalation of fine dust during weighing. The sulfonic acid group is highly irritating to the upper respiratory tract.
Body Defense Lab Coat (Buttoned, Knee-length) + Tyvek® Sleeves Wrist exposure is the most common failure point. Impervious sleeves bridge the gap between the glove cuff and lab coat.

Decision Logic: Risk-Based PPE Selection

The following logic flow dictates the required safety level based on your specific experimental parameters.

PPE_Logic Start Start: Experimental Planning Quantity Quantity to Handle? Start->Quantity SmallScale < 1 gram Quantity->SmallScale Low Risk LargeScale > 1 gram Quantity->LargeScale High Risk Form Physical State? Solid Dry Powder Form->Solid Inhalation Risk Solution Aqueous/Solvent Form->Solution Splash Risk SmallScale->Form Level2 Level 2 Protocol: Level 1 + P100 Respirator + Tyvek Sleeves LargeScale->Level2 Dust Hazard Critical Level1 Level 1 Protocol: Fume Hood + Nitrile Gloves + Goggles Solid->Level1 Solution->Level1

Figure 1: Risk Assessment Logic Flow. Determine your PPE tier before opening the reagent container.

Operational Protocol: The "Clean-Hands" Workflow

Trust is built on reproducibility. This workflow ensures that you do not contaminate yourself or your workspace.

Phase A: Preparation (Pre-Experiment)
  • Engineering Control: Verify Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .

  • Neutralization Prep: Prepare a beaker of 5% Sodium Bicarbonate (

    
    )  solution. This is your immediate decon agent for tools.
    
  • Static Control: Use an antistatic gun or wipe on the weighing boat. Sulfonic acids are often hygroscopic and static-prone, leading to "flying dust."

Phase B: Handling & Weighing
  • Don PPE: Follow the sequence: Lab Coat

    
     Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Sleeves
    
    
    Outer Gloves.
  • Transfer: Open the container only inside the hood.

  • Technique: Do not pour. Use a spatula to transfer small amounts to minimize aerosolization.

  • Immediate Closure: Seal the stock container immediately after mass verification. Parafilm is recommended to prevent moisture ingress (hygroscopic nature).

Phase C: Decontamination & Doffing (Critical)

Most exposures occur here.

  • Tool Decon: Dip the spatula into the 5% Bicarbonate solution. You will see bubbling (

    
     release) as the acid neutralizes. Rinse with water.[1][2][3][4][5][6][7]
    
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull inside-out). Dispose of as solid hazardous waste.

  • Surface Wipe: Wipe the balance area with a wet paper towel (water), then a dry one. Dispose of towels as hazardous waste.

  • Final Doffing: Remove goggles and respirator outside the immediate work zone to avoid inhaling any lingering dusts. Wash hands with soap and water immediately.[4]

Emergency Response & Disposal

Accidental Spills
  • Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen dust, then scoop up. Clean area with 5% Sodium Bicarbonate.

  • Skin Contact: Immediate flush with water for 15 minutes.[1][3][5][6][7] The sulfonic acid can cause delayed burns; do not wait for pain to start.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for acidic dusts).

Waste Disposal Workflow

This compound must not enter the municipal water system.

Disposal_Flow Waste Chemical Waste (Solid/Liquid) Segregation Segregate: Acidic Organic Waste Waste->Segregation Labeling Label: 'Corrosive, Toxic' Segregation->Labeling Pickup EHS Pickup Labeling->Pickup

Figure 2: Waste Stream Management. Ensure segregation from oxidizers.

References

  • PubChem. (2025). 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- (CAS 6259-53-6).[8] National Library of Medicine. [Link]

  • US EPA. (2024). Substance Details: 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-.[9] [Link]

Sources

×

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Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methylamino-2-naphthalene sulfonic acid

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